tert-Butyl (4-iodocyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-iodocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZCZCVQESKMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735221 | |
| Record name | tert-Butyl (4-iodocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179986-79-8, 1019861-63-2 | |
| Record name | tert-Butyl (4-iodocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(1r,4r)-4-iodocyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Structural Elucidation and Synthetic Utility of tert-Butyl (4-iodocyclohexyl)carbamate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the structure, synthesis, and synthetic applications of tert-butyl (4-iodocyclohexyl)carbamate, a pivotal intermediate in contemporary medicinal chemistry and drug development. The unique bifunctionality of this molecule—a sterically accessible secondary iodide and a stable, yet labile, Boc-protected amine—renders it a valuable building block for introducing the 4-aminocyclohexyl motif into complex molecular architectures. This document delves into the critical aspects of its stereochemistry, conformational analysis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed discussions on its application in palladium-catalyzed cross-coupling reactions and protocols for its synthesis and deprotection are presented, underpinned by authoritative references to ensure scientific integrity.
Introduction: A Scaffold of Strategic Importance
In the landscape of modern pharmaceutical design, saturated carbocyclic rings, such as cyclohexane, are frequently incorporated to impart conformational rigidity, improve metabolic stability, and modulate lipophilicity.[1] The 1,4-disubstituted cyclohexane scaffold, in particular, offers a predictable and rigid vector for orienting functional groups in three-dimensional space, which is critical for optimizing interactions with biological targets. This compound serves as a strategically designed intermediate to access this valuable scaffold.
The molecule's utility is twofold:
-
The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality. It is stable under a wide range of nucleophilic and basic conditions, yet can be cleanly removed under mild acidic conditions, allowing for orthogonal chemical strategies in multi-step syntheses.[2]
-
The iodo substituent at the C4 position acts as an excellent leaving group and a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings.[2]
This guide will systematically explore the core structural features of this compound, its preparation, and its proven applications, providing the user with a robust framework for its effective utilization.
Molecular Structure and Conformational Analysis
The IUPAC name for this compound is tert-butyl N-(4-iodocyclohexyl)carbamate.[3] It exists as two distinct geometric isomers: cis and trans. The spatial relationship between the carbamate and iodo substituents dictates the molecule's overall topology and, consequently, its reactivity.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀INO₂ | [3] |
| Molecular Weight | 325.19 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 98-100 °C (mixture of isomers) | [2][3] |
| CAS Number (cis) | 1204401-31-9 | [4] |
| CAS Number (trans) | Not explicitly assigned in searched results, but implied by cis/trans naming. | |
| Topological Polar Surface Area | 38.3 Ų | [3] |
| XLogP3 | 3.2 | [3] |
Stereoisomerism and Chair Conformations
The cyclohexane ring is not planar and adopts a low-energy "chair" conformation to minimize angular and torsional strain. For a 1,4-disubstituted cyclohexane, both substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. The relative stability of these conformations is dictated by steric hindrance.
-
Trans Isomer: In the trans isomer, the two substituents are on opposite faces of the ring. This allows for a conformation where both the bulky carbamate group and the iodo group can occupy equatorial positions (diequatorial). This arrangement minimizes unfavorable 1,3-diaxial interactions, making it the more thermodynamically stable conformer.
-
Cis Isomer: In the cis isomer, the substituents are on the same face of the ring. This forces one substituent to be in an axial position while the other is equatorial. Due to the significant steric bulk of the tert-butyl carbamate group, the conformer where the carbamate is equatorial and the iodine is axial will be heavily favored.
The diagram below illustrates the preferred chair conformations for the cis and trans isomers.
Caption: Conformational preferences of cis- and trans-tert-Butyl (4-iodocyclohexyl)carbamate.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
The proton at C1 (attached to the NHBoc group) and C4 (attached to the iodine) are of key diagnostic value.
-
Axial protons are more shielded and typically appear at a higher field (lower ppm) with large axial-axial coupling constants (J ≈ 10-13 Hz).
-
Equatorial protons are more deshielded, appearing at a lower field (higher ppm) with smaller axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz).
-
For the favored trans (diequatorial) isomer, the protons at C1 and C4 would both be axial, appearing as broad multiplets with large coupling constants.
-
For the favored cis (eq-ax) isomer, the C1 proton would be axial, while the C4 proton would be equatorial, leading to distinct differences in their chemical shifts and splitting patterns.
¹³C NMR Spectroscopy:
-
The chemical shifts of the ring carbons are also influenced by the substituent orientation.
-
The carbon bearing an axial substituent is typically shielded (lower ppm) compared to when it bears an equatorial substituent (the γ-gauche effect).
-
We would predict C4 in the cis isomer (axial iodine) to be at a higher field compared to C4 in the trans isomer (equatorial iodine).
Synthesis and Preparation
The most direct and logical synthetic route to this compound involves two key transformations: the protection of an amine precursor and the introduction of the iodide. A plausible pathway begins with tert-butyl (4-hydroxycyclohexyl)carbamate, a commercially available starting material existing in both cis and trans forms.
Proposed Synthetic Pathway
The conversion of the hydroxyl group to an iodide is a standard transformation in organic synthesis. The Appel reaction or variations thereof provide a reliable method.
Caption: Proposed synthesis via iodination of the corresponding alcohol.
Experimental Protocol: Iodination of tert-Butyl (4-hydroxycyclohexyl)carbamate (Generalized)
This protocol is based on standard literature procedures for the iodination of secondary alcohols.[4] Researchers should perform their own risk assessment before conducting any chemical synthesis.
-
Reaction Setup: To a solution of tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 eq) in a suitable solvent mixture (e.g., dichloromethane and acetonitrile, 3:1) under an inert atmosphere (e.g., Argon or Nitrogen), add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).
-
Addition of Iodine: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of iodine (1.5 eq) in the same solvent mixture dropwise. The reaction will typically turn from a dark brown/purple to a pale yellow upon completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Causality Behind Experimental Choices:
-
Imidazole: Acts as a base to neutralize the HI byproduct and as a catalyst.
-
Triphenylphosphine and Iodine: These reagents form the active phosphonium iodide species in situ, which activates the hydroxyl group for nucleophilic substitution.
-
SN2 Mechanism: This reaction proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the carbon center. Therefore, starting with trans-4-hydroxycyclohexanol derivative will yield the cis-4-iodo product, and the cis-alcohol will yield the trans-iodo product. This is a critical consideration for accessing a specific isomer.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with aryl, heteroaryl, or vinyl partners.[2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures and is widely used in pharmaceutical synthesis due to the low toxicity of the boronic acid reagents.[5] The reaction couples the alkyl iodide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Caption: General workflow for Suzuki coupling and subsequent deprotection.
Self-Validating Protocol Considerations:
-
Catalyst Choice: The choice of palladium catalyst and ligand is crucial and often requires screening for optimal results with alkyl iodides.
-
Base and Solvent: The base is required to activate the boronic acid. A biphasic solvent system (e.g., toluene/water) is often employed.
-
Reaction Monitoring: The disappearance of the starting iodide and the appearance of the coupled product can be monitored by GC-MS or LC-MS to ensure the reaction goes to completion.
Boc Group Deprotection
The final step in many synthetic sequences involving this intermediate is the removal of the Boc protecting group to liberate the free amine. This is reliably achieved under mild acidic conditions.
Experimental Protocol: Boc Deprotection (Generalized)
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
Mechanism Insight: The reaction proceeds by protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation of the unstable carbamic acid to yield the free amine.[5]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed and cause skin and eye irritation.[3] Users must consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its well-defined stereochemistry and conformational behavior, combined with the orthogonal reactivity of the Boc-protected amine and the iodo group, make it an invaluable tool for drug discovery professionals. A thorough understanding of its structural nuances, particularly the differences between the cis and trans isomers, is paramount for its strategic and efficient application in the synthesis of complex, biologically active molecules. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this important chemical intermediate.
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MySkinRecipes. This compound. [Online] Available at: [Link]
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Organic Chemistry Portal. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. [Online] Available at: [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Online] Available at: [Link]
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An In-depth Technical Guide to tert-Butyl (4-iodocyclohexyl)carbamate: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of well-defined molecular building blocks is paramount to the efficient construction of complex bioactive molecules. Among these, tert-butyl (4-iodocyclohexyl)carbamate has emerged as a particularly valuable intermediate. Its unique combination of a bulky, Boc-protected amine on a cyclohexane scaffold, coupled with a reactive iodine substituent, offers chemists a powerful tool for introducing diversity and functionality into drug candidates.
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on providing practical insights and methodologies for its effective use in a research and development setting.
Physicochemical Properties: A Foundation for Application
Understanding the fundamental physical and chemical properties of this compound is crucial for its handling, reaction optimization, and purification. The compound exists as a solid at room temperature and is generally supplied as a mixture of cis and trans isomers, although stereoisomerically pure forms are also available.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀INO₂ | [2] |
| Molecular Weight | 325.19 g/mol | [2] |
| Appearance | White to off-white or brown solid | [3] |
| Melting Point | 98-100 °C | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C, keep in a dry and dark place | [3] |
| Solubility | Soluble in many organic solvents |
Stereoisomerism: The cyclohexane ring's stereochemistry significantly influences the biological activity of the final drug molecule. Therefore, the choice between the cis and trans isomers of this compound is a critical consideration in synthetic design.
Synthesis of this compound: A Practical Approach
The most common and practical synthesis of this compound involves a two-step sequence starting from the commercially available 4-aminocyclohexanol. This is first protected as the tert-butyl carbamate, followed by iodination of the hydroxyl group. A reliable method for the iodination step is the Appel reaction.[4]
Experimental Protocol: Synthesis from tert-Butyl (4-hydroxycyclohexyl)carbamate
This protocol describes the conversion of the hydroxyl group to an iodide using triphenylphosphine and iodine, a variation of the Appel reaction.[5]
Materials:
-
tert-Butyl (4-hydroxycyclohexyl)carbamate (1.0 eq)
-
Triphenylphosphine (2.0 eq)
-
Imidazole (3.0 eq)
-
Iodine (2.0 eq)
-
Dichloromethane (DCM), anhydrous (10 vol)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl (4-hydroxycyclohexyl)carbamate and triphenylphosphine in anhydrous dichloromethane at 0 °C under an inert atmosphere, add imidazole.
-
Slowly add a solution of iodine in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Caption: Synthetic workflow for the preparation of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the orthogonal reactivity of its two key functional groups: the Boc-protected amine and the carbon-iodine bond.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine functionality, stable to a wide range of reaction conditions, yet readily removable under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[6] This allows for the selective modification of other parts of the molecule without interference from the nucleophilic amine.
Reactions at the Carbon-Iodine Bond: A Gateway to Complexity
The presence of the iodine atom makes this building block an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the cyclohexyl ring and a wide range of aryl or vinyl boronic acids or esters. This is a powerful method for introducing aromatic and heteroaromatic moieties.[6]
-
Heck Reaction: The Heck reaction facilitates the coupling of the iodocyclohexane with alkenes, providing access to substituted cyclohexyl-alkenes.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of various amine functionalities at the 4-position of the cyclohexane ring.
Caption: Key reactions of this compound.
Spectroscopic Characterization
Accurate characterization of this compound is essential for confirming its identity and purity. The following are typical spectroscopic data for this compound.
| Technique | Expected Features |
| ¹H NMR | A broad multiplet for the cyclohexyl protons, a singlet for the tert-butyl protons around 1.4 ppm, and a signal for the proton attached to the nitrogen. The chemical shift of the proton on the carbon bearing the iodine will be downfield. |
| ¹³C NMR | Signals for the cyclohexane carbons, with the carbon attached to the iodine appearing at a characteristic upfield chemical shift due to the heavy atom effect. Resonances for the tert-butyl group and the carbonyl carbon of the carbamate will also be present. |
| Mass Spec. | The molecular ion peak may be observed, along with characteristic fragmentation patterns including the loss of the tert-butyl group and the iodine atom.[7] |
| FTIR | Characteristic peaks for the N-H stretch of the carbamate, C=O stretch of the carbamate, and C-I stretch.[8] |
Applications in Drug Discovery and Development
The utility of this compound is best illustrated through its application in the synthesis of clinically relevant molecules.
Case Study: Edoxaban Intermediate
Edoxaban is an oral anticoagulant that acts as a direct factor Xa inhibitor. The synthesis of a key intermediate for Edoxaban utilizes a derivative of this compound, highlighting the importance of this building block in accessing complex pharmaceutical agents.[9][10][11]
Janus Kinase (JAK) Inhibitors
The Janus kinases are a family of enzymes that play a crucial role in cytokine signaling pathways involved in inflammation and immunity. Small molecule inhibitors of JAKs have shown significant therapeutic potential in the treatment of autoimmune diseases. The cyclohexyl carbamate scaffold is a common feature in many JAK inhibitors, and this compound serves as a valuable starting material for the synthesis of these compounds.[12][13][14][15]
CXCR4 Antagonists
The CXCR4 receptor is a chemokine receptor that has been implicated in a variety of diseases, including HIV infection and cancer. Small molecule antagonists of CXCR4 are being investigated as potential therapeutics. The synthesis of certain CXCR4 antagonists involves the use of this compound to introduce the functionalized cyclohexane moiety.[16][17]
Safety and Handling
This compound is harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and strategically important building block in modern organic synthesis and drug discovery. Its well-defined structure, orthogonal reactivity, and demonstrated utility in the synthesis of complex drug molecules make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively leverage this compound in the development of novel therapeutics.
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tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. (URL: [Link])
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An In-depth Technical Guide to the Synthesis of tert-Butyl (4-iodocyclohexyl)carbamate
Introduction: Strategic Importance in Medicinal Chemistry
tert-Butyl (4-iodocyclohexyl)carbamate is a key building block in modern drug discovery and development. Its utility lies in the orthogonal reactivity of its functional groups: a Boc-protected amine and an alkyl iodide. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine, allowing for selective transformations at other positions of the molecule. The iodo-substituent serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The rigid cyclohexyl scaffold is a prevalent motif in many biologically active molecules, imparting favorable pharmacokinetic properties. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, with a focus on the underlying chemical principles, practical experimental considerations, and stereochemical control.
Synthetic Strategy: A Two-Step Approach from 4-Aminocyclohexanol
The most direct and widely applicable synthetic route to this compound commences with the commercially available starting material, 4-aminocyclohexanol. The synthesis is elegantly achieved in two sequential steps:
-
N-Boc Protection: The selective protection of the primary amine with a tert-butoxycarbonyl (Boc) group to yield tert-butyl (4-hydroxycyclohexyl)carbamate.
-
Iodination: The conversion of the secondary alcohol to the corresponding iodide via a nucleophilic substitution reaction.
A critical consideration in this synthesis is the stereochemistry of the starting 4-aminocyclohexanol, which exists as both cis and trans isomers. The choice of the starting isomer will dictate the final stereochemistry of the product, as the iodination step typically proceeds with inversion of configuration.
Visualizing the Synthesis Pathway
Caption: Overall synthetic workflow for this compound.
Part 1: N-Boc Protection of 4-Aminocyclohexanol
The protection of the amino group is the crucial first step to prevent its interference in the subsequent iodination reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] The most common and efficient method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[2]
Experimental Protocol: N-Boc Protection
This protocol is a general procedure adaptable for either the cis or trans isomer of 4-aminocyclohexanol.
Materials:
-
4-Aminocyclohexanol (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 equiv) in dichloromethane (approximately 10 mL per gram of starting material).
-
To the stirred solution, add triethylamine (1.5 equiv).
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature. The reaction is typically exothermic, and cooling in a water bath may be necessary for large-scale reactions.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxycyclohexyl)carbamate as a white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.
Part 2: Iodination of tert-Butyl (4-hydroxycyclohexyl)carbamate
The conversion of the hydroxyl group to an iodide is a key transformation that can be achieved through several methods. The two most reliable and commonly employed reactions for this purpose are the Appel and Mitsunobu reactions. Both reactions proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center bearing the hydroxyl group.[1][3]
Method A: The Appel Reaction
The Appel reaction provides a direct and efficient method for the conversion of alcohols to alkyl iodides using triphenylphosphine and iodine.[1] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
-
Reagents: Triphenylphosphine acts as an oxygen scavenger, while iodine is the source of the iodide nucleophile. Imidazole is often added to facilitate the reaction, likely by acting as a halogen transfer agent and a base.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent unwanted side reactions with water.
-
Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) to minimize potential side reactions such as elimination.
Materials:
-
tert-Butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Iodine (I₂) (1.5 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add imidazole (2.0 equiv).
-
Slowly add iodine (1.5 equiv) portion-wise. The solution will turn dark brown.
-
To this mixture, add a solution of tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Method B: The Mitsunobu Reaction
The Mitsunobu reaction is another powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including iodides.[3] This reaction utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.
-
Reagents: Triphenylphosphine and DEAD/DIAD form a reactive phosphonium salt intermediate with the alcohol, making the hydroxyl group an excellent leaving group. An external source of iodide, such as sodium iodide or zinc iodide, is required as the nucleophile.
-
Solvent: Anhydrous THF is the most common solvent for Mitsunobu reactions.
-
Temperature: The reaction is typically initiated at low temperatures (0 °C) and then allowed to warm to room temperature.
Materials:
-
tert-Butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Sodium Iodide (NaI) or Zinc Iodide (ZnI₂) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv), triphenylphosphine (1.5 equiv), and sodium iodide (1.5 equiv) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Stereochemical Considerations
A crucial aspect of this synthesis is the stereochemical outcome. Both the Appel and Mitsunobu reactions proceed with a clean inversion of stereochemistry at the carbon atom bearing the hydroxyl group.[1][3] This has important implications for the choice of starting material:
-
Starting with trans-4-aminocyclohexanol will result in the formation of cis-tert-butyl (4-iodocyclohexyl)carbamate .
-
Starting with cis-4-aminocyclohexanol will lead to the synthesis of trans-tert-butyl (4-iodocyclohexyl)carbamate .
Caption: Stereochemical pathways in the synthesis.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| This compound | C₁₁H₂₀INO₂ | 325.19 | Solid | 98-100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Boc group: A characteristic singlet around 1.45 ppm (9H).
-
Cyclohexyl protons: A series of multiplets between 1.2 and 2.2 ppm. The chemical shifts and coupling constants of the protons on C1 and C4 will be diagnostic for the cis and trans isomers.
-
CH-N and CH-I protons: The protons on the carbons bearing the carbamate and the iodide will appear as multiplets, typically between 3.5 and 4.5 ppm. The width and multiplicity of these signals are highly dependent on the stereochemistry.
-
-
¹³C NMR:
-
Boc group: Carbonyl carbon around 155 ppm and the quaternary carbon around 80 ppm.
-
Cyclohexyl carbons: Peaks in the range of 25-50 ppm. The chemical shift of the carbon bearing the iodine (C-I) will be significantly shifted downfield.
-
Researchers should perform full NMR characterization (¹H, ¹³C, and potentially 2D NMR experiments like COSY and HSQC) to confirm the structure and stereochemistry of the synthesized product.
Conclusion and Future Perspectives
The synthesis of this compound from 4-aminocyclohexanol is a robust and reliable process that provides access to a valuable building block for drug discovery. The two-step sequence of N-Boc protection followed by iodination via the Appel or Mitsunobu reaction offers high yields and excellent control over the stereochemical outcome. Understanding the stereospecificity of the iodination step is paramount for obtaining the desired isomer. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this important intermediate for their research and development endeavors. Future work in this area could focus on developing catalytic and more sustainable versions of the iodination reaction to further improve the efficiency and environmental impact of the synthesis.
References
-
Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Mitsunobu reaction. (2023, December 28). In Wikipedia. [Link]
-
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Mitsunobu Reaction. (2014, March 10). Chem-Station Int. Ed. [Link]
- K. C. K. Swamy, N. N. B. Kumar, E. Balaraman, K. V. P. P. Kumar, Chem. Rev., 2009, 109, 2551-2651.
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). International Journal of Organic Chemistry, 3(3), 1-6.
- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. (n.d.). Google Patents.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2015). Journal of the Mexican Chemical Society, 59(4), 269-273.
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Tert-butyl cyclohexylcarbamate. (n.d.). SpectraBase. Retrieved from [Link]
-
This compound [P87164]. (n.d.). ChemUniverse. Retrieved from [Link]
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An In-depth Technical Guide to tert-Butyl (4-iodocyclohexyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
tert-Butyl (4-iodocyclohexyl)carbamate is a bifunctional synthetic intermediate of significant interest in the field of pharmaceutical development. Its structure uniquely combines a robust, non-aromatic cyclohexyl scaffold, a versatile iodine moiety amenable to a wide array of cross-coupling reactions, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination allows for the strategic and controlled introduction of the 4-aminocyclohexyl motif into complex molecular architectures. The Boc protecting group offers stability across a broad range of reaction conditions while being readily removable under mild acidic conditions, a critical feature in multi-step synthetic campaigns.[1] The presence of the iodine atom transforms the otherwise inert cyclohexane ring into a handle for forming new carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for exploring chemical space in drug discovery programs.[2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this important building block, with a focus on its stereochemical considerations and utility in the synthesis of bioactive molecules.
Core Identifiers and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of a reagent are paramount for its effective use in research and development. This compound is commercially available, though it is important to distinguish between the stereoisomers (cis and trans) as they may have different synthetic precursors and applications.
| Identifier | Value | Reference |
| Chemical Name | tert-butyl N-(4-iodocyclohexyl)carbamate | [3] |
| Synonyms | (4-Iodo-cyclohexyl)-carbamic acid tert-butyl ester, this compound | [3] |
| CAS Number | 1179986-79-8 (unspecified stereochemistry) | [2] |
| cis-Isomer CAS | 1204401-31-9 | |
| Molecular Formula | C₁₁H₂₀INO₂ | [3] |
| Molecular Weight | 325.19 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 98-100 °C | [3] |
Synthesis and Stereochemistry
The synthesis of this compound typically proceeds from a readily available precursor, tert-butyl (4-hydroxycyclohexyl)carbamate, which exists as a mixture of cis and trans isomers. The conversion of the hydroxyl group to an iodide is a key transformation that can be achieved through various methods, with the stereochemistry of the starting alcohol often influencing the stereochemical outcome of the product.
A common synthetic approach involves the activation of the hydroxyl group followed by nucleophilic substitution with an iodide source. The choice of reagents can influence the stereoselectivity of the reaction, proceeding with either inversion or retention of configuration at the carbon center.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from 4-aminocyclohexanol, which is first protected and then converted to the target iodo-compound.
Caption: General synthetic pathway to this compound.
Experimental Protocol: Synthesis of trans-tert-Butyl (4-iodocyclohexyl)carbamate
A reliable method for the synthesis of the trans-isomer involves the iodination of trans-tert-butyl (4-hydroxycyclohexyl)carbamate using iodine in the presence of triphenylphosphine and imidazole. This method is often preferred for its mild conditions and good yields.
Materials:
-
trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-tert-butyl (4-hydroxycyclohexyl)carbamate in dichloromethane, add triphenylphosphine and imidazole at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath (0 °C).
-
Add a solution of iodine in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the orange/brown color of the iodine dissipates.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford trans-tert-butyl (4-iodocyclohexyl)carbamate.
Spectroscopic Characterization
Expected ¹H NMR Features:
-
-C(CH₃)₃: A characteristic singlet around δ 1.45 ppm, integrating to 9 protons.
-
-NH-: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
CH-I: A multiplet, the chemical shift and multiplicity of which will be highly dependent on the stereochemistry (cis or trans).
-
-CH-NH-: A multiplet, also sensitive to the isomeric form.
-
Cyclohexyl -CH₂-: A series of complex multiplets for the remaining methylene protons of the cyclohexane ring.
Expected ¹³C NMR Features:
-
-C(CH₃)₃: A signal around δ 80 ppm for the quaternary carbon and a signal around δ 28 ppm for the methyl carbons.
-
C=O: A signal in the carbonyl region, typically around δ 155 ppm.
-
CH-I: A signal significantly shifted upfield due to the heavy atom effect of iodine.
-
CH-NH-: A signal in the aliphatic amine region.
-
Cyclohexyl -CH₂-: Signals corresponding to the methylene carbons of the ring.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile building block for the synthesis of complex pharmaceutical agents. The iodo-group serves as a key functional handle for introducing the aminocyclohexyl moiety into a target molecule, often through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations.
Role as a Bifunctional Linker
This compound can be conceptualized as a bifunctional linker, where one end (the iodine) can be coupled to an aromatic or heteroaromatic system, and the other end (the protected amine) can be deprotected and further functionalized, for example, by acylation or alkylation.
Caption: Synthetic utility of this compound as a bifunctional linker.
Synthesis of BET Bromodomain Inhibitors
A notable application of this building block is in the synthesis of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are promising targets in oncology and inflammation. For example, analogs of the potent BET inhibitor I-BET762 (GSK525762) can be synthesized using this compound or its derivatives. In such syntheses, the iodo-cyclohexyl moiety can be coupled to a core heterocyclic scaffold, followed by deprotection of the Boc group and subsequent amide bond formation to complete the synthesis of the target inhibitor.
Conclusion
This compound is a strategically important building block for medicinal chemists and drug development professionals. Its well-defined structure, featuring an orthogonally protected amine and a versatile iodine handle on a conformationally restricted cyclohexane ring, provides a reliable platform for the synthesis of complex and novel bioactive compounds. A thorough understanding of its synthesis, stereochemistry, and reactivity is crucial for its effective implementation in the development of next-generation therapeutics.
References
- MySkinRecipes. tert-Butyl (4-iodocyclohexyl)carbamate. Available from: [Link]
- MySkinRecipes. tert-Butyl (4-iodocyclohexyl)carbamate. Available from: [Link]
- Google Patents. Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
- ResearchGate. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available from: [Link]
- PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available from: [Link]
- Google Patents. Process for the preparation of trans-4-aminocyclohexanol.
- Google Patents. Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
- MySkinRecipes. tert-Butyl (4-iodocyclohexyl)carbamate. Available from: [Link]
- PubMed. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Available from: [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
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An In-depth Technical Guide to the Cis and Trans Isomers of tert-Butyl (4-iodocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional framework that can precisely orient functional groups for optimal interaction with biological targets. The stereochemical configuration of these substituents—cis or trans—profoundly influences the molecule's shape, stability, and ultimately, its pharmacological activity. This technical guide provides a comprehensive exploration of the cis and trans isomers of tert-butyl (4-iodocyclohexyl)carbamate, a versatile building block in drug discovery. We will delve into the stereoselective synthesis, conformational analysis, separation, and detailed spectroscopic characterization of these isomers, grounded in field-proven insights and authoritative references.
Introduction: The Significance of Stereoisomerism in 1,4-Disubstituted Cyclohexanes
Cyclohexylamines are integral components of numerous approved drugs and clinical candidates.[1] The cyclohexane core serves as a non-aromatic bioisostere for a phenyl ring, providing structural rigidity while improving physicochemical properties such as solubility. The stereochemical arrangement of substituents on this ring is not a trivial detail; it is a critical determinant of biological function.
For 1,4-disubstituted cyclohexanes, the two possible diastereomers are cis (substituents on the same face of the ring) and trans (substituents on opposite faces). These isomers are not interconvertible without breaking bonds and often exhibit distinct physical, chemical, and biological properties.[2]
The conformational preference of the cyclohexane ring, predominantly the low-energy chair conformation, dictates the spatial orientation of the substituents. In the chair form, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to unfavorable 1,3-diaxial steric interactions, bulky substituents preferentially occupy the more stable equatorial position.[2]
This principle is central to the relative stability of the cis and trans isomers of this compound:
-
Trans Isomer: The thermodynamically more stable isomer, as it can adopt a chair conformation where both the bulky tert-butoxycarbonylamino (Boc-amino) and iodo groups occupy equatorial positions, minimizing steric strain.
-
Cis Isomer: This isomer is inherently less stable as one substituent must occupy an axial position while the other is equatorial, leading to steric hindrance.
The ability to selectively synthesize, separate, and characterize these isomers is therefore paramount for their effective use in the rational design of new therapeutic agents.
Stereoselective Synthesis of Cis and Trans Isomers
The most logical and efficient synthetic route to the target iodo-compounds begins with the corresponding commercially available precursors, cis- and trans-tert-butyl (4-hydroxycyclohexyl)carbamate. The key transformation is the stereospecific conversion of the hydroxyl group to an iodide. Two well-established named reactions are particularly suited for this purpose, both proceeding via an SN2 mechanism with complete inversion of configuration: the Appel reaction and the Mitsunobu reaction.
Causality Behind Method Selection
The choice of an SN2-based method is deliberate and crucial for stereochemical control. Reactions proceeding with inversion of configuration allow for the predictable synthesis of one diastereomer from the other.
-
To synthesize trans-tert-butyl (4-iodocyclohexyl)carbamate , one must start with cis-tert-butyl (4-hydroxycyclohexyl)carbamate .
-
Conversely, to synthesize cis-tert-butyl (4-iodocyclohexyl)carbamate , the starting material must be trans-tert-butyl (4-hydroxycyclohexyl)carbamate .
This stereochemical relationship is visualized in the workflow diagram below.
Caption: Synthetic workflow for the stereoselective synthesis of cis and trans isomers.
Experimental Protocol 1: The Appel Reaction
The Appel reaction converts an alcohol to an alkyl halide using triphenylphosphine and a tetrahalomethane. For iodination, carbon tetraiodide (CI4) or iodine (I2) is used. The reaction is known for its mild conditions and proceeds with a clean inversion of stereochemistry.[3][4][5][6][7]
Reaction: R-OH + PPh₃ + I₂ → R-I + Ph₃PO + HI
Step-by-Step Methodology (for the synthesis of trans-tert-Butyl (4-iodocyclohexyl)carbamate):
-
To a stirred solution of cis-tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.0 equiv.).
-
Slowly add a solution of iodine (1.5 equiv.) in DCM, maintaining the temperature at 0 °C. The reaction mixture will typically turn from a clear, colorless solution to a brown or dark purple color upon the addition of iodine.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the color of the organic layer becomes pale yellow.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure trans-tert-butyl (4-iodocyclohexyl)carbamate.
Experimental Protocol 2: The Mitsunobu Reaction
The Mitsunobu reaction is another powerful method for converting a primary or secondary alcohol into a variety of functional groups, including iodides, with complete inversion of stereochemistry.[8][9][10][11] It utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For iodination, a source of iodide, such as methyl iodide or zinc iodide, is included.
Reaction: R-OH + PPh₃ + DEAD + Nu-H → R-Nu + Ph₃PO + EtO₂C-NH-NH-CO₂Et (with inversion)
Step-by-Step Methodology (for the synthesis of cis-tert-Butyl (4-iodocyclohexyl)carbamate):
-
To a stirred solution of trans-tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv.), triphenylphosphine (1.5 equiv.), and zinc iodide (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add DIAD (1.5 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in diethyl ether and filter to remove the precipitated triphenylphosphine oxide and other byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure cis-tert-butyl (4-iodocyclohexyl)carbamate.
Separation and Purification of Isomers
While stereoselective synthesis is the preferred method for obtaining pure isomers, it is often necessary to separate mixtures, either from a non-stereoselective synthesis or to purify a product from a small amount of the other diastereomer. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.
The separation of cis and trans isomers on HPLC is based on the difference in their interaction with the stationary phase, which is influenced by their different shapes and polarities. Generally, the more polar isomer will have a shorter retention time on a normal-phase column and a longer retention time on a reverse-phase column.
Proposed HPLC Method
Based on methods for separating similar substituted cyclohexane derivatives, a reverse-phase HPLC method would be a logical starting point.[1][8][12][13]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be a 60:40 to 80:20 mixture of acetonitrile:water. Flow Rate: 1.0 mL/min. Detection: UV at a low wavelength (e.g., 210 nm), as the carbamate has a weak chromophore. Expected Elution Order: The trans isomer, being generally less polar due to the diequatorial conformation which can shield the polar groups, is expected to elute before the cis isomer in a reverse-phase system.
Caption: Logical workflow for the HPLC separation of cis and trans isomers.
Spectroscopic Characterization: An NMR-Based Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous differentiation of the cis and trans isomers of this compound. The key lies in the analysis of the chemical shifts and, most importantly, the proton-proton coupling constants (J-values) of the protons at C1 (bearing the iodo group) and C4 (bearing the Boc-amino group).
The Decisive Role of Coupling Constants
The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dictated by the dihedral angle between them, as described by the Karplus relationship.
-
Trans Isomer (diequatorial substituents): The protons at C1 and C4 are in axial positions. An axial proton has a large (10-13 Hz) coupling constant with its adjacent axial protons (J_ax-ax) and a smaller (2-5 Hz) coupling constant with its adjacent equatorial protons (J_ax-eq). The signal for the C1-H and C4-H will therefore appear as a triplet of triplets or a complex multiplet with at least one large coupling constant.
-
Cis Isomer (one axial, one equatorial substituent): The proton on the carbon with the equatorial substituent will be axial, showing a large J_ax-ax coupling. The proton on the carbon with the axial substituent will be equatorial and will only show small J_eq-ax and J_eq-eq couplings (2-5 Hz). This difference in the splitting patterns of the C1-H and C4-H protons is the definitive fingerprint for each isomer.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for cis- and trans-tert-Butyl (4-iodocyclohexyl)carbamate (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) - Trans Isomer | Predicted Chemical Shift (δ, ppm) - Cis Isomer | Key Distinguishing Features |
| H-1 (CH-I) | ~4.0-4.2 (multiplet) | ~4.4-4.6 (broad singlet or narrow multiplet) | The axial H-1 in the trans isomer will be a complex multiplet with large J_ax-ax couplings (~10-12 Hz). The equatorial H-1 in the cis isomer will be a narrow multiplet with small J_eq-ax and J_eq-eq couplings (~3-5 Hz) and will be shifted further downfield. |
| H-4 (CH-NHBoc) | ~3.4-3.6 (multiplet) | ~3.8-4.0 (broad singlet or narrow multiplet) | Similar to H-1, the axial H-4 in the trans isomer will show large couplings. The equatorial H-4 in the cis isomer will show small couplings and be further downfield. |
| Cyclohexyl CH₂ | ~1.2-2.2 (multiple multiplets) | ~1.4-2.4 (multiple multiplets) | The signals for the cis isomer's ring protons are generally more spread out and complex. |
| NH (carbamate) | ~4.5 (broad singlet) | ~4.5 (broad singlet) | This signal is often broad and its position can be concentration-dependent. |
| tert-Butyl | ~1.45 (singlet, 9H) | ~1.45 (singlet, 9H) | A characteristic sharp singlet, confirming the presence of the Boc group. |
Table 2: Predicted ¹³C NMR Data for cis- and trans-tert-Butyl (4-iodocyclohexyl)carbamate (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) - Trans Isomer | Predicted Chemical Shift (δ, ppm) - Cis Isomer | Key Distinguishing Features |
| C-1 (CH-I) | ~35-40 | ~33-38 | The carbon bearing an axial substituent is typically shielded (shifted upfield) compared to one with an equatorial substituent. Therefore, C-1 in the cis isomer (axial iodine) may be slightly upfield of C-1 in the trans isomer. |
| C-4 (CH-NHBoc) | ~48-52 | ~46-50 | Similar to C-1, the carbon with the axial Boc-NH group in the cis isomer would be expected to be shielded relative to the equatorial C-4 in the trans isomer. |
| C-2,6 & C-3,5 | ~30-36 | ~28-34 | The axial substituent in the cis isomer will cause a shielding (upfield shift) of the C-3 and C-5 carbons (γ-gauche effect). |
| C=O (carbamate) | ~155 | ~155 | |
| Quaternary C (Boc) | ~79 | ~79 | |
| Methyl C (Boc) | ~28.4 | ~28.4 |
Applications in Drug Discovery: A Case Study with Edoxaban
The tert-butyl (4-aminocyclohexyl)carbamate scaffold is a key intermediate in the synthesis of several pharmaceuticals. A prominent example is Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[12][14][18][19][20] The synthesis of Edoxaban utilizes a specifically substituted and stereochemically defined carbamate-protected aminocyclohexane derivative. This highlights the industrial relevance and importance of having access to stereochemically pure building blocks like the ones discussed in this guide. The iodo-substituent in this compound serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a valuable intermediate for the synthesis of compound libraries in the drug discovery process.
Conclusion
The cis and trans isomers of this compound represent a classic example of how stereochemistry dictates molecular properties and synthetic strategy. This guide has provided a comprehensive framework for their stereoselective synthesis via inversion of configuration from the corresponding alcohols, their separation by HPLC, and their unambiguous characterization using NMR spectroscopy. A thorough understanding and control of the stereochemistry of such building blocks are fundamental to the advancement of modern medicinal chemistry, enabling the precise construction of next-generation therapeutics.
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safety and handling precautions for tert-Butyl (4-iodocyclohexyl)carbamate
An In-depth Technical Guide to the Safe Handling of tert-Butyl (4-iodocyclohexyl)carbamate
This guide provides comprehensive safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. Given that the toxicological properties of this specific compound have not been fully investigated, this document synthesizes available data, information on analogous structures, and established principles for handling organoiodine compounds to provide a robust framework for its safe utilization in a laboratory setting.[1][2]
Compound Profile and Physicochemical Properties
This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The molecule incorporates a Boc-protected amine on a cyclohexyl ring, which also features an iodine substituent. This iodine atom serves as a versatile handle for introducing further molecular complexity through reactions like Suzuki or Heck cross-couplings. The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed with mild acids, allowing for precise, multi-step syntheses.[3]
A clear understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀INO₂ | [1][3][4] |
| Molecular Weight | 325.19 g/mol | [1][3][4] |
| Physical State | Solid (Brown to white) | [1] |
| Melting Point | 98-100 °C | [1][3][4] |
| Solubility | Data not widely available; likely soluble in organic solvents like methylene chloride, chloroform, and alcohols. | [5] |
| Storage Temperature | 2-8°C, Keep in a dark place | [1][3][4] |
Hazard Identification and Risk Assessment
While this compound is not extensively classified under the Globally Harmonized System (GHS), some suppliers provide hazard statements based on its structure and the parent molecule, tert-butyl carbamate. It is crucial to treat all chemicals with unknown toxicity as potentially hazardous.[1]
GHS Hazard Statements (Anticipated):
Expert Analysis of Uncharacterized Risks:
The primary concern with this compound stems from the organoiodine moiety. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a good leaving group.[7] This inherent lability means the compound could potentially decompose, releasing iodine or other reactive species, especially when exposed to heat, light, or incompatible materials.[7]
Organo-bromine and -iodine compounds are known to exert toxic effects on mammalian systems, with the liver and central nervous system being potential targets.[8] Furthermore, chronic exposure to excess iodine can impact thyroid function.[9][10] Therefore, all handling procedures must be designed to minimize any potential for exposure.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential. The causality for these stringent measures is the compound's unconfirmed toxicological profile and the known hazards of organoiodine compounds.
3.1. Engineering Controls
-
Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection: Wear nitrile or neoprene gloves. Given that some radioiodine compounds can penetrate gloves, consider double-gloving, especially for prolonged handling.[12] Always inspect gloves before use and dispose of them as hazardous waste after handling.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron or suit.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate particulate filter.[11]
3.3. Workflow for Safe Handling
The following diagram outlines the mandatory workflow for handling this compound.
Caption: Safe handling workflow for this compound.
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[11] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11] |
Storage, Stability, and Disposal
5.1. Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Recommended storage is between 2-8°C.[1][3][4]
-
Light Sensitivity: Keep in a dark place to prevent light-induced decomposition, a common issue with organoiodine compounds which can release free iodine (I₂).[1][7]
-
Incompatibilities: Avoid strong oxidizing agents.[2]
5.2. Spill and Leak Procedures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid generating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
5.3. Waste Disposal
-
Segregation: All waste containing this compound, including contaminated labware and PPE, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.
-
Compliance: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Weighing and Preparing a Solution
-
Preparation: Assemble all necessary equipment (spatula, weigh paper, beaker, stir bar, solvent) inside the chemical fume hood.
-
Don PPE: Put on all required PPE as detailed in section 3.2.
-
Tare Balance: Place a piece of anti-static weigh paper on the analytical balance inside the fume hood and tare it.
-
Weigh Compound: Carefully transfer the desired amount of this compound from its storage container to the weigh paper. Close the storage container immediately.
-
Transfer: Carefully transfer the weighed solid into the beaker.
-
Add Solvent: Add the desired solvent to the beaker and begin stirring to dissolve the compound.
-
Cleanup: Dispose of the weigh paper and any contaminated materials in the designated halogenated waste container. Wipe down the balance and surrounding area.
Conclusion
While this compound is a valuable synthetic intermediate, its incomplete toxicological profile necessitates a cautious and well-documented approach to its handling. By adhering to the engineering controls, PPE requirements, and detailed protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound. The fundamental principles of treating compounds with unknown toxicity as hazardous, preventing exposure through all routes, and planning for emergencies are paramount to ensuring a safe laboratory environment.
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An In-Depth Technical Guide to the Solubility Characteristics of tert-Butyl (4-iodocyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl (4-iodocyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not widely published, this document synthesizes foundational chemical principles, predictive models, and established experimental protocols to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining its solubility. The guide delves into the theoretical underpinnings of its solubility based on its molecular structure, outlines a detailed, field-proven methodology for empirical solubility determination using the gold-standard shake-flask method coupled with HPLC analysis, and discusses the critical influence of environmental factors such as temperature and pH. This document is designed to be a practical and authoritative resource, empowering researchers to confidently assess the solubility profile of this and similar lipophilic compounds.
Introduction: Understanding the Critical Role of Solubility
In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property. It dictates the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to erratic and insufficient bioavailability, complicating preclinical and clinical evaluation and ultimately hindering the therapeutic potential of a promising drug candidate.[1][2]
This compound is a valuable building block in organic synthesis, frequently employed in the construction of complex bioactive molecules.[3] Its structure, featuring a bulky tert-butyl carbamate protecting group and a lipophilic iodocyclohexyl moiety, suggests a predisposition towards low aqueous solubility. A thorough understanding of its solubility in various solvent systems is therefore paramount for its effective use in synthetic chemistry and for the downstream development of any resulting drug candidates.
This guide provides both a theoretical and practical examination of the solubility of this compound. It is structured to provide not just data, but a deep understanding of the principles governing its solubility and the experimental nuances required for its accurate determination.
Physicochemical Properties and Predicted Solubility Profile
A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, these are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀INO₂ | [4] |
| Molecular Weight | 325.19 g/mol | [4] |
| Melting Point | 98-100°C | [3][4] |
| XLogP3 | 3.2 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Appearance | Solid | [4] |
The most telling predictor of solubility in this dataset is the XLogP3 value. XLogP is a computed logarithm of the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity. A positive LogP value indicates a preference for a lipid (oily) environment over an aqueous one.[5] With an XLogP3 of 3.2, this compound is predicted to be significantly more soluble in nonpolar, organic solvents than in water.[4] The principle of "like dissolves like" is fundamental here; the largely nonpolar, aliphatic structure of the molecule will interact more favorably with solvents of similar character.[6]
Based on these properties, we can predict the following general solubility characteristics:
-
High Solubility: Expected in nonpolar organic solvents such as dichloromethane (DCM), diethyl ether, and ethyl acetate. It is also likely to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are capable of solvating a wide range of organic molecules.[7]
-
Moderate to High Solubility: Expected in polar protic solvents like ethanol and methanol, though potentially less so than in the aforementioned nonpolar solvents.[7]
-
Low to Very Low Solubility: Expected in aqueous solutions. The presence of the carbamate group, with its capacity for hydrogen bonding, may impart some minimal aqueous solubility, but the dominance of the lipophilic cyclohexane ring and the iodine atom will severely limit its dissolution in water.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
While predictive models provide valuable guidance, empirical determination of solubility remains the gold standard for accuracy.[8] The saturation shake-flask method is a robust and widely accepted technique for measuring the thermodynamic (or equilibrium) solubility of a compound.[8][9] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is quantified.[8][10]
The following protocol provides a detailed, step-by-step guide for determining the solubility of this compound.
Rationale for Method Selection
The shake-flask method is chosen for its ability to determine the true thermodynamic solubility, which is a critical parameter for understanding a compound's behavior in a saturated solution at equilibrium. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility.[2][11] For a compound intended for use in pharmaceutical development, understanding its thermodynamic solubility is essential for formulation and bioavailability studies.[12] The coupling of this method with High-Performance Liquid Chromatography (HPLC) for analysis provides high sensitivity and specificity, allowing for accurate quantification even at low concentrations.[6][10][13]
Experimental Workflow Diagram
Caption: Workflow for thermodynamic solubility determination.
Detailed Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[8]
-
Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. For poorly soluble compounds, this can take 24 to 48 hours.[2] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution has plateaued.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand at the experimental temperature for a short period to allow for sedimentation.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully draw off the supernatant using a syringe, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, undissolved particles that could lead to an overestimation of solubility.
-
-
Quantification by HPLC:
-
Standard Curve Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol). From this stock, prepare a series of at least five standard solutions of decreasing concentration through serial dilution.
-
Sample Preparation: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
HPLC Analysis: Inject the prepared standards and the diluted sample onto the HPLC system. A typical starting method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water, and UV detection at a wavelength where the compound has significant absorbance.
-
Calculation: Plot the peak areas of the standards against their known concentrations to generate a linear regression curve. Use the equation of the line to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of the compound.[6]
-
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental factors.
Effect of Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. However, the magnitude of this effect can vary. For carbamates, increasing the temperature can also potentially increase the rate of hydrolysis, especially under non-neutral pH conditions.
Effect of pH
The pH of the aqueous medium can have a significant impact on the solubility of ionizable compounds. The carbamate functional group in this compound has a proton on the nitrogen atom that can potentially be deprotonated under basic conditions. While the pKa of this proton is expected to be relatively high (likely above 10), increasing the pH to this range could lead to the formation of a negatively charged species.[1] This ionization would dramatically increase the compound's aqueous solubility due to the favorable ion-dipole interactions with water molecules.[1] Conversely, at acidic and neutral pH, the compound will remain in its neutral, non-ionized form, and its aqueous solubility will be at its minimum (this is known as the intrinsic solubility). The relationship between pH, pKa, and solubility for an acidic compound is described by the Henderson-Hasselbalch equation.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Keep the container tightly closed and store in a dry, cool place, typically at 2-8°C.[4][7]
Conclusion
While specific, publicly available experimental data on the solubility of this compound is scarce, a comprehensive understanding of its likely behavior can be derived from its physicochemical properties and the established principles of solubility. Its high lipophilicity (XLogP3 = 3.2) strongly suggests poor aqueous solubility and good solubility in a range of organic solvents. For researchers requiring precise solubility values, this guide provides a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility using the shake-flask method and HPLC analysis. By understanding the theoretical basis of its solubility and the practical steps for its measurement, scientists and drug development professionals can effectively utilize this important synthetic intermediate in their research endeavors.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
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Methodological & Application
Synthesis of tert-Butyl (4-iodocyclohexyl)carbamate: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of tert-butyl (4-iodocyclohexyl)carbamate, a valuable bifunctional building block in modern medicinal chemistry and drug development.[1][2] The protocol outlines a robust two-step synthetic sequence commencing with the chemoselective N-protection of trans-4-aminocyclohexanol, followed by a high-yielding iodination of the hydroxyl group via an Appel-type reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the underlying chemical principles, safety protocols, and expert insights to ensure reproducible and successful outcomes.
Introduction and Synthetic Strategy
This compound incorporates two key functionalities: an acid-labile tert-butoxycarbonyl (Boc) protected amine and a versatile alkyl iodide. The Boc group serves as a reliable shield for the amine's nucleophilicity, allowing for selective transformations at other molecular sites, while the iodide is an excellent leaving group for nucleophilic substitution reactions, making this compound a key intermediate for introducing the 4-aminocyclohexyl moiety into complex molecules.[1][3]
The synthetic strategy detailed herein is designed for efficiency and scalability, proceeding through two distinct stages:
-
Boc Protection: The synthesis begins with the protection of the primary amine of trans-4-aminocyclohexanol using di-tert-butyl dicarbonate (Boc)₂O. This reaction forms the stable carbamate intermediate, tert-butyl (trans-4-hydroxycyclohexyl)carbamate.
-
Iodination: The hydroxyl group of the Boc-protected intermediate is subsequently converted to an iodide using the conditions of an Appel reaction, employing triphenylphosphine (PPh₃) and iodine (I₂).
This sequence is advantageous as it utilizes commercially available starting materials and employs well-understood, high-yielding transformations.
Overall Synthetic Scheme:
Figure 1: Two-step synthesis of this compound from trans-4-aminocyclohexanol.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Boc Protection of Amines
The Boc group is one of the most common amine-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[4] The protection reaction proceeds via the nucleophilic attack of the primary amine on an electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically facilitated by a base, which deprotonates the amine, increasing its nucleophilicity.[5] The resulting tetrahedral intermediate collapses, releasing a tert-butoxide anion and carbon dioxide, to yield the stable tert-butyl carbamate.
The Appel Reaction for Iodination
The conversion of an alcohol to an alkyl iodide is effectively achieved using the Appel reaction.[6] The reaction mechanism begins with the formation of a phosphonium salt from the reaction of triphenylphosphine (a nucleophile) with iodine.[7][8] The alcohol then attacks the electrophilic phosphorus atom, displacing an iodide ion and forming an oxyphosphonium intermediate. This step transforms the hydroxyl group into an excellent leaving group. Finally, the displaced iodide ion acts as a nucleophile, attacking the carbon atom bearing the oxyphosphonium group in a classic SN2 displacement.[6][9] This results in the formation of the desired alkyl iodide with an inversion of stereochemistry at the carbon center and the highly stable triphenylphosphine oxide as a byproduct. The formation of the strong phosphorus-oxygen double bond is a major thermodynamic driving force for this reaction.[7][8]
Detailed Experimental Protocol
Workflow Overview
Caption: Overall experimental workflow for the two-step synthesis.
Step 1: Synthesis of tert-Butyl (trans-4-hydroxycyclohexyl)carbamate
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| trans-4-Aminocyclohexanol | 115.17 | 10.0 g | 86.8 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 20.8 g | 95.5 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 14.6 g | 173.6 | 2.0 |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 250 mL | - | - |
| Brine (sat. aq. NaCl) | - | 50 mL | - | - |
Procedure
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-aminocyclohexanol (10.0 g, 86.8 mmol).
-
Add tetrahydrofuran (100 mL) and deionized water (100 mL) to the flask. Stir the mixture until the solid is fully dissolved.
-
Add sodium bicarbonate (14.6 g, 173.6 mmol) to the solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (20.8 g, 95.5 mmol) in 20 mL of THF.
-
Add the (Boc)₂O solution dropwise to the stirring reaction mixture at room temperature over 20 minutes.
-
Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 80 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a white solid.
-
The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford tert-butyl (trans-4-hydroxycyclohexyl)carbamate as a white crystalline solid. Expected yield: 85-95%.
Step 2: Synthesis of this compound
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| tert-Butyl (trans-4-hydroxycyclohexyl)carbamate | 215.29 | 10.0 g | 46.4 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 18.3 g | 69.7 | 1.5 |
| Iodine (I₂) | 253.81 | 17.7 g | 69.7 | 1.5 |
| Imidazole | 68.08 | 6.3 g | 92.9 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |
| Sat. aq. Sodium Thiosulfate (Na₂S₂O₃) | - | 100 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
Procedure
-
To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add triphenylphosphine (18.3 g, 69.7 mmol) and anhydrous dichloromethane (150 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
To the stirring solution, add imidazole (6.3 g, 92.9 mmol) followed by the portion-wise addition of iodine (17.7 g, 69.7 mmol). The solution will turn dark brown. Stir for 15 minutes at 0 °C.
-
Dissolve the tert-butyl (trans-4-hydroxycyclohexyl)carbamate (10.0 g, 46.4 mmol) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC.[9]
-
Upon completion, cool the mixture back to 0 °C and quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the brown color of excess iodine disappears.
-
Transfer the mixture to a separatory funnel and wash with deionized water (100 mL) and then brine (50 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexane) to yield this compound as a white to off-white solid. Expected yield: 75-85%.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Is a lachrymator and should be handled with care.
-
Triphenylphosphine (PPh₃): Can cause skin and eye irritation. Avoid inhalation of dust.[10][11]
-
Iodine (I₂): Is corrosive and harmful if inhaled or swallowed. Causes severe skin and eye irritation.[12] Handle in a fume hood and avoid creating dust.
-
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Minimize exposure and handle only in a fume hood.
-
Imidazole: Is corrosive and can cause burns. Handle with appropriate gloves.
Accidental spills should be cleaned up immediately following established laboratory safety protocols.[10] Dispose of chemical waste in accordance with institutional and local regulations.[12][13]
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]
-
Name-Reaction.com. (2025). Appel Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
- Material Safety Data Sheet. (n.d.). Ethyltriphenylphosphonium Iodide.
-
ChemBK. (2024). tert-butyl (4-hydroxycyclohexyl)carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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ResearchGate. (2025). Molecular Iodine Catalyzed Facile Procedure for N-Boc Protection of Amines. Retrieved from [Link]
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Application Note: Strategic Implementation of tert-Butyl (4-iodocyclohexyl)carbamate in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The 4-arylcyclohexylamine moiety is a privileged scaffold in modern medicinal chemistry, prized for its three-dimensional topology which can enhance binding affinity and improve physicochemical properties compared to planar aromatic analogues. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering a powerful tool for accessing these complex structures[1][2]. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of tert-Butyl (4-iodocyclohexyl)carbamate as a versatile building block in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of 4-arylcyclohexylamines. We delve into the mechanistic rationale, provide robust experimental protocols, and offer practical troubleshooting advice to streamline the integration of this key substrate into drug discovery workflows.
Introduction: The Value of 3D Scaffolds in Drug Design
In the pursuit of novel therapeutics, moving beyond flat, two-dimensional molecules is critical for exploring new chemical space and improving drug-target interactions. The saturated carbocyclic ring of cyclohexane provides a rigid, three-dimensional framework that can present substituents in well-defined spatial orientations[3]. When functionalized to create 4-arylcyclohexylamines, this scaffold serves as a bioisostere for various motifs, enhancing target engagement by occupying deeper binding pockets and establishing more extensive contacts with proteins.
This compound is an ideal precursor for this purpose. The Boc-protecting group ensures stability and facilitates purification, while the secondary iodo-substituent provides a reactive handle for C(sp³)-C(sp²) cross-coupling. The Suzuki-Miyaura reaction is particularly well-suited for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives[4][5]. However, the coupling of C(sp³)-hybridized electrophiles, especially unactivated secondary halides, presents unique challenges compared to their C(sp²) counterparts, including slower oxidative addition and the potential for competing β-hydride elimination side reactions[6][7]. This guide addresses these challenges by outlining optimized conditions and mechanistic considerations.
Mechanistic Deep Dive: The Pd(0)/Pd(II) Catalytic Cycle for C(sp³)-C(sp²) Coupling
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states[8]. Understanding each step is crucial for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst to the carbon-iodine bond of this compound. This is often the rate-limiting step for C(sp³) electrophiles and typically requires bulky, electron-rich phosphine ligands to facilitate the reaction.[6][9] This step forms a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species[5][10]. This species then transfers its aryl group to the Pd(II) complex, displacing the iodide and forming an organopalladium(II) intermediate. This step proceeds with retention of the boronic acid's connectivity.
-
Reductive Elimination: This final, irreversible step involves the formation of the new C(sp³)-C(sp²) bond as the aryl and cyclohexyl groups are eliminated from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle[8][11].
Caption: Figure 1: Catalytic Cycle for the Suzuki-Miyaura Coupling.
Experimental Protocols & Parameter Optimization
This section provides a general, robust protocol for the Suzuki coupling of this compound with a variety of arylboronic acids.
General Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Water (often used as a co-solvent, e.g., Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the chosen anhydrous solvent.
-
Add the solvent to the reaction vessel, followed by the catalyst/ligand solution via syringe. If using a water co-solvent, it should be degassed prior to addition.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylcyclohexylamine derivative.
Parameter Optimization
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products. The following table summarizes key parameters and their typical effects.
| Parameter | Common Choices | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that form the active Pd(0) species in situ. Pd(PPh₃)₄ can be used directly but is more air-sensitive.[12] |
| Ligand | Buchwald-type: SPhos, XPhosTrialkylphosphines: P(t-Bu)₃ | Essential for C(sp³)-C(sp²) couplings. Bulky, electron-rich ligands accelerate the slow oxidative addition and subsequent reductive elimination steps, preventing β-hydride elimination.[6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The base activates the boronic acid to form a boronate complex, facilitating transmetalation.[10] K₃PO₄ is a strong, non-nucleophilic base often effective for challenging couplings. Cs₂CO₃ is highly effective but more expensive. |
| Solvent | 1,4-Dioxane, Toluene, THF, DME, often with H₂O | Aprotic polar solvents are generally preferred. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and formation of the active boronate species.[11] |
| Temperature | 80 - 110 °C | Higher temperatures are typically required to overcome the activation barrier for oxidative addition to the C(sp³)-I bond. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently strong base or poor solubility.3. Reaction temperature too low. | 1. Use a more robust ligand (e.g., SPhos). Ensure a truly inert atmosphere.2. Switch to a stronger base (K₃PO₄ or Cs₂CO₃). Add a small amount of degassed water.3. Increase the reaction temperature in 10 °C increments. |
| Dehalogenation of Starting Material | Presence of protic impurities or side reaction with base/solvent. | Ensure all reagents and solvents are anhydrous. Use a non-coordinating base like K₃PO₄. |
| Protodeboronation of Boronic Acid | Boronic acid is unstable under reaction conditions (especially heteroaryl boronic acids). | Use a higher loading of the boronic acid (1.5-2.0 equiv). Use milder bases like KF or K₂CO₃. Consider using more stable boronate esters (e.g., pinacol esters). |
| Formation of Biaryl Homocoupling Product (Ar-Ar) | Oxygen contamination leading to oxidative coupling of the boronic acid. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration. |
Integration into Drug Discovery Workflows
The synthesis of Boc-protected 4-arylcyclohexylamines via this Suzuki coupling is a cornerstone of library synthesis and lead optimization campaigns. The workflow enables rapid diversification of the aryl moiety, allowing for systematic exploration of the structure-activity relationship (SAR).
Caption: Figure 2: Workflow for Utilizing the Suzuki Coupling in Drug Discovery.
This streamlined process allows medicinal chemists to quickly generate a library of analogs from a common intermediate.[13] Subsequent removal of the Boc protecting group unmasks the primary amine, which can be further functionalized to probe other regions of the target's binding site, demonstrating the modularity and power of this synthetic strategy.[14]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of medicinally relevant 4-arylcyclohexylamines. By selecting appropriate electron-rich and sterically hindered ligands, chemists can overcome the inherent challenges of C(sp³)-C(sp²) bond formation. The protocols and insights provided in this application note offer a robust framework for researchers to successfully employ this reaction, accelerating the discovery and development of novel therapeutics with enhanced three-dimensional character.
References
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]
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MH Chem. Suzuki Coupling Mechanism. YouTube. [Link]
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Organic Chemistry with Lluís Llorens Palomo. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Goodwin, N. B-Alkyl Suzuki Couplings. MacMillan Group, Princeton University. [Link]
-
Saito, B., & Fu, G. C. Alkyl—Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. J. Am. Chem. Soc. 2007, 129, 9602-9603. [Link]
-
Ganbarov, K., et al. CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]
-
Kumar, A., & Rawat, A. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Zhou, J., & Fu, G. C. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. J. Am. Chem. Soc. 2003, 125(48), 14726–14727. [Link]
-
Organ, M. G., et al. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Sandrock, D. L., et al. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. J. Am. Chem. Soc. 2010, 132(48), 17109–17111. [Link]
-
Mettler-Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
El-Gazzar, M. G., et al. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. 2023, 8(3), 3236–3253. [Link]
-
Vidal, M., et al. Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. ResearchGate. [Link]
-
Cárdenas, D. J., et al. Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. Chemistry. 2007, 13(15), 4223-9. [Link]
- Alderson, G. W. Process for preparing substituted cyclohexanes.
-
Uozumi, Y., et al. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules. 2018, 23(1), 113. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95(7), 2457–2483. [Link]
-
ChemSurvival. Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. YouTube. [Link]
-
Daugulis, O. Palladium-Catalyzed Intramolecular Cross-Coupling of Unactivated C(sp3)-H and C(sp2)-H Bonds. ResearchGate. [Link]
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The Strategic Application of tert-Butyl (4-iodocyclohexyl)carbamate in Modern Medicinal Chemistry: A Guide to Synthesis and Coupling Protocols
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer a blend of three-dimensional complexity, metabolic stability, and synthetic versatility is paramount. tert-Butyl (4-iodocyclohexyl)carbamate has emerged as a building block of significant interest, adeptly meeting these criteria. Its structure marries a conformationally rigid cyclohexyl core with two orthogonally reactive functional groups: a Boc-protected amine and a reactive iodine atom. This arrangement provides medicinal chemists with a powerful tool for introducing the valuable 4-aminocyclohexyl motif into complex molecular architectures.
The tert-butoxycarbonyl (Boc) group offers robust protection for the amine functionality under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions.[1] Concurrently, the carbon-iodine bond serves as a versatile handle for a host of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[2] This dual functionality allows for a modular and strategic approach to the synthesis of novel chemical entities. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this building block, complete with detailed, field-tested protocols.
Physicochemical Properties and Structural Attributes
Understanding the fundamental properties of this compound is crucial for its effective application. The compound exists as a solid at room temperature and is typically available as a mixture of cis and trans isomers, which may be separated or used as a mixture depending on the synthetic goal.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀INO₂ | [3] |
| Molecular Weight | 325.19 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 98-100 °C | [3] |
| Topological Polar Surface Area | 38.3 Ų | [3] |
| XLogP3 | 3.2 | [3] |
| Storage Conditions | 2-8 °C, Keep in a dry area | [3] |
The cyclohexyl ring imparts a degree of lipophilicity and a defined three-dimensional geometry to target molecules, which can be critical for optimizing pharmacokinetic properties and achieving potent and selective binding to biological targets.
Caption: Workflow for the Appel iodination reaction.
Step-by-Step Methodology:
-
To a solution of triphenylphosphine (1.5 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) at 0 °C, add iodine (1.5 equiv.) portion-wise. Stir the resulting slurry for 10 minutes.
-
Add imidazole (2.0 equiv.) to the mixture and stir for an additional 10 minutes at 0 °C.
-
Add a solution of tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, valued for its broad functional group tolerance and operational simplicity. [4]This protocol outlines the coupling of this compound with an arylboronic acid.
Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Caption: Key components of the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling the alkyl iodide with a terminal alkyne. [5][6]This reaction provides access to alkynyl-substituted cyclohexylamines, a motif of growing interest in medicinal chemistry.
Rationale: This reaction operates via a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. [7]An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv.), and copper(I) iodide (CuI) (0.04-0.10 equiv.).
-
Seal the flask, evacuate, and backfill with an inert gas (N₂ or Ar).
-
Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alkynyl product by flash column chromatography.
Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the cyclohexyl scaffold and a primary or secondary amine. [2][8]This reaction is exceptionally valuable for accessing a wide range of N-substituted 4-aminocyclohexane derivatives.
Rationale: The mechanism involves the oxidative addition of Pd(0) to the C-I bond, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [2]The use of sterically hindered, electron-rich phosphine ligands is critical for promoting the reductive elimination step and preventing side reactions.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, SPhos, 0.02-0.05 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat to 80-110 °C. Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 5: Boc-Group Deprotection
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to unveil the primary amine, which can then be used for further functionalization or as part of the final pharmacophore.
Rationale: The Boc group is labile to acid. Protonation of the carbamate carbonyl oxygen or the nitrogen leads to the elimination of isobutylene and carbon dioxide, releasing the free amine as its corresponding acid salt. [1]Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed.
Step-by-Step Methodology:
-
Dissolve the Boc-protected substrate (1.0 equiv.) in a suitable solvent, typically dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer, combine the organic phases, dry, and concentrate to yield the free amine.
Application in Drug Discovery: A Case Study of ULK1/2 Kinase Inhibitors
The strategic value of iodo-functionalized building blocks is exemplified in the development of inhibitors for Unc-51 Like Kinase 1 and 2 (ULK1/2), key regulators of autophagy. The autophagy pathway is a critical cellular recycling process, and its inhibition is a promising strategy in cancer therapy. [9][10] In the synthesis of the potent ULK1/2 inhibitor SBP-7455 , a similar strategy involving a di-substituted pyrimidine core is employed. While the exact this compound is not used, the synthesis of related analogues demonstrates the power of coupling an iodo-pyrimidine with a Boc-protected amine-containing fragment. [9][11]The iodine atom on the pyrimidine acts as the electrophilic partner in a crucial C-N or C-C bond-forming reaction to append the side chains necessary for potent kinase inhibition.
Caption: Generalized synthetic strategy for ULK1/2 inhibitors.
This case study highlights the strategic importance of the iodo- and Boc-protected amine functionalities. The C-I bond allows for the introduction of key pharmacophoric elements via robust cross-coupling chemistry, while the Boc group masks a reactive amine until the final stages of the synthesis. The principles demonstrated in the synthesis of SBP-7455 are directly applicable to reactions involving this compound, showcasing its potential for constructing complex, biologically active molecules. [9][12]
Conclusion
This compound is a quintessential example of a modern building block designed for efficiency and versatility in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups on a conformationally defined scaffold enable chemists to rapidly explore chemical space and construct complex target molecules with a high degree of control. The protocols and strategies outlined in this guide provide a robust framework for leveraging the full potential of this valuable synthetic intermediate, paving the way for the discovery of next-generation therapeutics.
References
-
Ren, H., et al. (2020). Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry, 63(23), 14609–14625. [Link]
-
Boison, A. L., & Kumar, V. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843–23849. [Link]
-
Layng, F. I. A. L., et al. (2025). Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer. bioRxiv. [Link]
-
Ren, H., et al. (2020). Supporting Information for Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor... ACS Publications. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia contributors. (2023). Appel reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6714-6725. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. 1H NMR spectrum of tert-butyl (6-iodohexyl)carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Note: A Practical Guide to the Boc Deprotection of tert-Butyl (4-iodocyclohexyl)carbamate
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Boc Deprotection in Amine Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its widespread use stems from its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[1][2][3] The deprotection of Boc-protected amines is a pivotal step in numerous synthetic pathways, particularly in the pharmaceutical industry for the construction of complex molecules and active pharmaceutical ingredients (APIs). This application note provides a detailed experimental procedure for the efficient removal of the Boc protecting group from tert-butyl (4-iodocyclohexyl)carbamate, yielding the versatile intermediate, 4-iodocyclohexylamine. This guide is designed to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for researchers and drug development professionals.
Mechanistic Underpinnings of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed process.[4][5] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the fragmentation of the protonated intermediate. This fragmentation results in the formation of a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1][4][6] The tert-butyl cation can subsequently be quenched by a nucleophilic species in the reaction mixture or can eliminate a proton to form isobutylene gas.[4]
Caption: Acid-catalyzed mechanism of Boc deprotection.
Recommended Protocol: Deprotection using HCl in 1,4-Dioxane
While several acidic systems can effect Boc deprotection, a solution of hydrogen chloride in 1,4-dioxane is often preferred for its efficacy and the convenient isolation of the product as its hydrochloride salt.[7][8][9] This method is particularly advantageous as it often results in the precipitation of the amine salt, simplifying purification.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| 4M HCl in 1,4-Dioxane | Magnetic stirrer and stir bar |
| Anhydrous diethyl ether | Ice bath |
| Anhydrous dichloromethane (DCM) | Rotary evaporator |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Filtration apparatus (Büchner funnel, filter paper) |
| Anhydrous sodium sulfate (Na₂SO₄) | Standard laboratory glassware |
| pH paper or meter |
Experimental Procedure
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols: Nucleophilic Reactions of tert-Butyl (4-iodocyclohexyl)carbamate
Introduction
tert-Butyl (4-iodocyclohexyl)carbamate is a valuable bifunctional building block in modern organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures.[1][2] Its structure incorporates three key features: a cyclohexane scaffold that provides a defined three-dimensional geometry, a versatile iodo group which serves as an excellent leaving group in nucleophilic substitution and elimination reactions, and a tert-butoxycarbonyl (Boc)-protected amine, which allows for subsequent functionalization after deprotection under acidic conditions.[3][4]
These application notes provide a comprehensive guide to the reactivity of this compound with a range of common nucleophiles. We will delve into the critical mechanistic principles that govern reaction outcomes, focusing on the interplay between stereochemistry and the competition between substitution (SN2) and elimination (E2) pathways. Detailed, field-tested protocols for key transformations are provided to enable researchers to successfully synthesize a variety of 4-substituted cyclohexylamine derivatives.[5][6]
Mechanistic Principles and Stereochemical Considerations
The outcome of reactions involving this compound is fundamentally dictated by the principles of conformational analysis and the stereoelectronic requirements of the competing SN2 and E2 pathways.
Conformational Influence: The cyclohexane ring exists predominantly in a chair conformation. The bulky Boc-NH- group has a strong energetic preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions. This conformational locking has direct consequences for the orientation of the iodo group in the cis and trans isomers.
-
In trans-tert-butyl (4-iodocyclohexyl)carbamate , the iodo group is predominantly in the axial position.
-
In cis-tert-butyl (4-iodocyclohexyl)carbamate , the iodo group is predominantly in the equatorial position.
This stereochemical difference is paramount, as it directly impacts the feasibility of the primary reaction pathways.
The SN2 vs. E2 Competition:
-
SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry.[7] For this to occur efficiently on a cyclohexane ring, the nucleophile must approach along the axis of the C-I bond, 180° away from the iodide. This approach is sterically accessible when the leaving group is axial . An equatorial leaving group is significantly shielded from backside attack by the cyclohexane ring itself.[8]
-
E2 (Bimolecular Elimination): This pathway requires a specific geometric arrangement known as an anti-periplanar conformation, where a β-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond (180° dihedral angle). In a chair conformation, this strict requirement is only met when both the β-hydrogen and the leaving group are in axial positions.[9][10]
The interplay of these mechanisms is visualized below.
Key Takeaways:
-
The trans-isomer is significantly more reactive as it possesses an axial iodide, which allows for both SN2 reactions (via backside attack) and E2 reactions (if axial β-hydrogens are present).[7][11]
-
The cis-isomer is largely unreactive under standard SN2 or E2 conditions because the equatorial iodide hinders backside attack and lacks the required anti-periplanar β-hydrogens for elimination.[12]
-
The choice between SN2 and E2 for the trans-isomer is controlled by the reaction conditions. Strong, non-basic nucleophiles in polar aprotic solvents favor SN2, while strong, sterically hindered bases favor E2 elimination.
Protocols for Nucleophilic Substitution Reactions
The following protocols are designed for the more reactive trans-isomer of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2.1: Synthesis of tert-Butyl (4-azidocyclohexyl)carbamate
This protocol describes the SN2 displacement of iodide with sodium azide, a highly effective nucleophile. The resulting azide is a versatile intermediate, readily converted to a primary amine via reduction (e.g., Staudinger reaction or catalytic hydrogenation).
Materials:
-
trans-tert-Butyl (4-iodocyclohexyl)carbamate
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add trans-tert-butyl (4-iodocyclohexyl)carbamate (1.0 equiv).
-
Add anhydrous DMF to dissolve the substrate (approx. 0.2 M concentration).
-
Add sodium azide (1.5 equiv) to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring for the disappearance of the starting material by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired azide.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow institutional safety protocols for use and disposal.[13][14]
Protocol 2.2: Synthesis of N-Substituted tert-Butyl (4-aminocyclohexyl)carbamate
This protocol details the direct alkylation of a primary or secondary amine nucleophile. A non-nucleophilic base is often included to neutralize the hydroiodic acid (HI) generated during the reaction.
Materials:
-
trans-tert-Butyl (4-iodocyclohexyl)carbamate
-
Primary or secondary amine (e.g., benzylamine) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Deionized water, Anhydrous Na₂SO₄
Procedure:
-
In a sealed tube or round-bottom flask, dissolve trans-tert-butyl (4-iodocyclohexyl)carbamate (1.0 equiv) in anhydrous acetonitrile.
-
Add the amine nucleophile (1.2 equiv) followed by the base (DIPEA or K₂CO₃, 2.0 equiv).
-
Seal the vessel and heat to 80 °C for 16-48 hours, monitoring the reaction by LC-MS.
-
Cool the mixture to room temperature. If K₂CO₃ was used, filter off the solids.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Redissolve the residue in EtOAc and wash with saturated aq. NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2.3: Synthesis of tert-Butyl (4-(alkylthio)cyclohexyl)carbamate
This protocol utilizes a thiol to introduce a sulfur linkage. Thiolates are excellent nucleophiles, and the reaction typically proceeds efficiently at room temperature.
Materials:
-
trans-tert-Butyl (4-iodocyclohexyl)carbamate
-
Thiol (e.g., thiophenol, ethanethiol) (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine, Deionized water, Anhydrous Na₂SO₄
Procedure:
-
Thiolate Formation (if using NaH): To a separate flask under an inert atmosphere, add anhydrous THF and cool to 0 °C. Carefully add NaH (1.2 equiv) portion-wise. Slowly add the thiol (1.1 equiv) and allow the mixture to stir at 0 °C for 30 minutes.
-
In the main reaction flask, dissolve trans-tert-butyl (4-iodocyclohexyl)carbamate (1.0 equiv) in anhydrous THF.
-
Transfer the pre-formed thiolate solution to the main flask via cannula at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
If using K₂CO₃: Combine the substrate, thiol, and K₂CO₃ in DMF and stir at room temperature.
-
Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl solution.
-
Extract with EtOAc (3 x volumes), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation and Reaction Optimization
The choice of nucleophile, solvent, and temperature is critical for maximizing the yield of the desired substitution product while minimizing the competing E2 elimination.
| Nucleophile Class | Representative Nucleophile | Typical Solvent | Base (if needed) | Temp. (°C) | Primary Product | Expected Yield |
| Azide | Sodium Azide (NaN₃) | DMF, DMSO | None | 60 - 80 | SN2 | High |
| Amine | Benzylamine, Piperidine | MeCN, DMF | K₂CO₃, DIPEA | 70 - 90 | SN2 | Moderate-High |
| Thiolate | Sodium Thiophenoxide | THF, DMF | NaH, K₂CO₃ | 25 - 50 | SN2 | High |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | None | 80 - 100 | SN2 | Moderate |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol | (Reagent is base) | 50 - 80 | E2 | High (Elimination) |
| Bulky Alkoxide | Potassium tert-butoxide | t-BuOH | (Reagent is base) | 50 - 80 | E2 | Very High (Elim.) |
Yields are representative and highly dependent on the specific substrate and reaction scale.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Use of the unreactive cis-isomer. 2. Insufficient temperature or reaction time. 3. Poorly soluble nucleophile. | 1. Confirm the stereochemistry of the starting material. 2. Gradually increase temperature and monitor for product formation vs. decomposition. 3. Use a phase-transfer catalyst (e.g., TBAB) or switch to a more polar solvent like DMSO. |
| Significant Elimination Byproduct | 1. Nucleophile is too basic (e.g., alkoxides). 2. Reaction temperature is too high. | 1. Switch to a less basic nucleophile (e.g., use an azide then reduce, instead of direct amination with a basic amine). 2. Run the reaction at the lowest effective temperature. |
| Boc Group Cleavage | 1. Strongly acidic conditions during workup. 2. Thermally induced cleavage at very high temperatures. | 1. Use a milder workup (e.g., washing with sat. aq. NaHCO₃ instead of acid). 2. Avoid excessive heating (>120 °C) for prolonged periods.[15][16] |
| Multiple Products | 1. SN2 and E2 competition. 2. Potential for SN1/E1 pathways leading to rearranged or racemic products. | 1. See "Significant Elimination Byproduct" solutions. 2. Ensure use of a polar aprotic solvent (e.g., DMF, MeCN, DMSO) to disfavor carbocation formation. |
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website. [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from Organic Chemistry Portal website. [Link]
-
ResearchGate. (n.d.). Preparation of 4‐substituted cyclohexylamines. Retrieved from ResearchGate website. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website. [Link]
-
PubMed. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved from PubMed website. [Link]
-
Enlighten Theses. (1976). The Stereochemistry of the SN2' Reaction. Retrieved from Enlighten Theses website. [Link]
-
Quora. (2018). In SN2 reactions where the nucleophile and leaving group are adjacent substituents of a cyclohexane, will the reaction only occur if the substituents are opposite to each other and in an axial position? Retrieved from Quora website. [Link]
-
Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Retrieved from Chemistry Steps website. [Link]
-
RSC Publishing. (n.d.). Stereochemistry of the SN2′ reaction in cyclohex-2-enyl esters. Retrieved from RSC Publishing website. [Link]
-
YouTube. (2024). SN2 reaction in cyclohexane derivative. Retrieved from YouTube website. [Link]
- Google Patents. (n.d.). Preparation method of trans-4-methyl cyclohexylamine.
- Google Patents. (n.d.). 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
-
ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from ResearchGate website. [Link]
-
Organic Chemistry Portal. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Retrieved from Organic Chemistry Portal website. [Link]
-
SlidePlayer. (n.d.). Elimination Reactions. Retrieved from SlidePlayer website. [Link]
-
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Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from Organic Syntheses website. [Link]
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Master Organic Chemistry. (2025). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Retrieved from Master Organic Chemistry website. [Link]
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MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from MDPI website. [Link]
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Revolutionizing Pharmaceutical Intermediate Synthesis: A Guide to Advanced Synthetic Methodologies
Introduction: The Imperative for Innovation in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) is a cornerstone. The efficiency, safety, and sustainability of these synthetic routes are of paramount importance. The intermediates in these multi-step syntheses are critical building blocks, and optimizing their production can significantly impact the overall cost and environmental footprint of the final drug product. Traditional batch-wise synthesis, while historically significant, often faces challenges related to scalability, heat and mass transfer limitations, safety concerns with hazardous reagents, and inconsistent product quality.[1]
This technical guide delves into three transformative technologies that are reshaping the synthesis of pharmaceutical intermediates: Continuous Flow Chemistry , Biocatalysis , and Visible-Light Photoredox Catalysis . For each of these powerful platforms, we will explore the fundamental principles, discuss their inherent advantages, and provide detailed, field-proven protocols for the synthesis of high-impact pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these modern synthetic tools to accelerate their research and development efforts.
Continuous Flow Chemistry: Precision and Control in Synthesis
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors.[2] This paradigm shift from traditional batch processing offers unparalleled control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, improved yields, and greater consistency.[3][4] The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, enabling the safe execution of highly exothermic or hazardous reactions that would be problematic in large batch reactors.[4]
Causality in Experimental Design for Flow Chemistry
The choice to implement a flow chemistry process is often driven by the need for enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions.[1] The small reactor volumes in flow systems inherently minimize the risk associated with potential runaway reactions.[1] Furthermore, the precise control over residence time allows for the optimization of reaction conditions to maximize yield and minimize the formation of impurities, which is a significant advantage over the often heterogeneous conditions in large batch reactors.[5]
Application Note: Continuous Flow Synthesis of Ibuprofen
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). Its synthesis provides an excellent case study for the power of continuous flow chemistry to streamline a multi-step process.[6][7]
Caption: Continuous flow synthesis of Ibuprofen.
This protocol is adapted from a highly efficient three-minute synthesis of ibuprofen.[6][7]
1. Reagent Preparation:
-
Reagent Stream A: A solution of isobutylbenzene (substrate) and propionyl chloride (acylating agent).
-
Reagent Stream B: A slurry of aluminum chloride (catalyst) in propionyl chloride.
-
Reagent Stream C: Trimethyl orthoformate.
-
Reagent Stream D: Iodine monochloride (ICl) in a suitable solvent.
-
Quench Solution E: A solution of 2-mercaptoethanol.
-
Hydrolysis Solution F: An aqueous solution of sodium hydroxide.
2. Reaction Setup:
-
Assemble a multi-module continuous flow reactor system consisting of pumps, T-mixers, heated reactor coils, and a back-pressure regulator.
-
The reactor coils should be made of a chemically resistant material such as PFA or stainless steel.[2]
3. Friedel-Crafts Acylation (Module 1):
-
Pump Reagent Streams A and B into a T-mixer and then through a heated reactor coil.
-
The reaction is typically performed under neat conditions.[7]
-
Typical Conditions: Temperature: 100-140°C; Residence Time: ~1 minute.
4. 1,2-Aryl Migration (Module 2):
-
The output from Module 1 is mixed with Reagent Streams C and D in a subsequent T-mixer and passed through a second heated reactor coil.
-
Typical Conditions: Temperature: 80-100°C; Residence Time: ~1 minute.
5. Hydrolysis and Work-up (Module 3):
-
The reaction mixture is then quenched with Quench Solution E.
-
Subsequently, the stream is mixed with Hydrolysis Solution F to hydrolyze the ester intermediate.
-
An in-line liquid-liquid extraction is performed to separate the aqueous phase containing the ibuprofen sodium salt from the organic phase.[7]
6. Product Isolation:
-
The aqueous phase is collected, and ibuprofen can be precipitated by acidification.
| Parameter | Value | Reference |
| Overall Yield | >80% | [8] |
| Total Residence Time | ~3 minutes | [6][7] |
| Throughput | 8.09 g/h | [6] |
Biocatalysis: The Power of Enzymes in Chiral Synthesis
Biocatalysis utilizes enzymes, either as isolated proteins or within whole cells, to catalyze chemical transformations.[9] Enzymes offer unparalleled stereoselectivity, regioselectivity, and chemoselectivity under mild reaction conditions (ambient temperature and pressure, neutral pH), making them ideal "green" catalysts.[10] This is particularly valuable in the synthesis of chiral pharmaceutical intermediates, where the production of a single enantiomer is often crucial for therapeutic efficacy and safety.[11]
Causality in Experimental Design for Biocatalysis
The selection of an appropriate enzyme is the most critical step in designing a biocatalytic process. This choice is dictated by the desired transformation and the substrate's structure. Enzyme screening is often the first step to identify a suitable biocatalyst. Once a hit is identified, process optimization, including pH, temperature, substrate and enzyme loading, and cofactor regeneration (if required), is performed to maximize activity and stability.[12] Immobilization of the enzyme can further enhance its stability and facilitate its reuse, improving the process's economics.[13]
Application Note: Multi-Enzymatic Synthesis of a Sitagliptin Intermediate
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key intermediate in its synthesis is a chiral β-amino acid.[14][15]
Caption: Multi-enzyme cascade for Sitagliptin intermediate.
This protocol describes a whole-cell biocatalytic cascade for the synthesis of a sitagliptin intermediate.[14][15]
1. Biocatalyst Preparation:
-
Prepare whole-cell biocatalysts by expressing the required enzymes (esterase, transaminase, aldehyde reductase, and formate dehydrogenase) in a suitable host, such as E. coli.
-
The cells are harvested by centrifugation and can be used directly as a wet cell paste.
2. Reaction Mixture Preparation:
-
In a temperature-controlled reactor, prepare a buffer solution (e.g., Tris-HCl, pH 8.0).
-
Add the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
-
Add the amine donor (e.g., benzylamine) and the cofactor pyridoxal 5'-phosphate (PLP).
-
Add sodium formate for the regeneration of the NADH cofactor by formate dehydrogenase.
3. Biocatalytic Transformation:
-
Add the whole-cell biocatalysts (co-expressing the esterase and transaminase, and the AHR/FDH system) to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC.
4. Work-up and Purification:
-
After the reaction is complete, separate the cells by centrifugation.
-
Adjust the pH of the supernatant to precipitate the product.
-
The crude product can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
| Parameter | Value | Reference |
| Substrate Concentration | 10-100 mM | [14] |
| Conversion | 72-91% | [14] |
| Isolated Yield (gram scale) | 61% | [14] |
Visible-Light Photoredox Catalysis: Harnessing Light for Novel Bond Formations
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of challenging chemical bonds under mild conditions.[16][17] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors.[18] This allows for a wide range of transformations, including cross-couplings and C-H functionalizations, that are often difficult to achieve with traditional methods.[6]
Causality in Experimental Design for Photoredox Catalysis
The success of a photoredox reaction hinges on the selection of a photocatalyst with appropriate redox potentials to interact with the substrates. The choice of solvent is also critical, as it must be transparent to the wavelength of light used and capable of dissolving all reaction components. The light source, typically LEDs, should emit at a wavelength that matches the absorption maximum of the photocatalyst. Degassing the reaction mixture is often necessary to remove oxygen, which can quench the excited state of the photocatalyst.
Application Note: Photoredox-Mediated Synthesis of a Heteroaromatic Pharmaceutical Building Block
Heteroaromatic moieties are prevalent in many pharmaceuticals. The direct functionalization of C-H bonds in these scaffolds is a highly desirable transformation.
Caption: General workflow for photoredox-mediated C-H functionalization.
This protocol describes a general procedure for the photoredox-mediated C-H alkylation of a heteroaromatic compound.[15]
1. Reagent Preparation:
-
Substrate: A solution of the heteroaromatic compound in a suitable anhydrous solvent (e.g., DMSO, DMF, or acetonitrile).
-
Coupling Partner: An alkyl bromide or another suitable radical precursor.
-
Photocatalyst: A photoredox catalyst such as an iridium or ruthenium complex, or an organic dye (e.g., Eosin Y).
-
Additives: A base or an acid may be required depending on the specific reaction.
2. Reaction Setup:
-
In a reaction vessel (e.g., a Schlenk tube or a vial with a septum), combine the heteroaromatic substrate, the coupling partner, and the photocatalyst.
-
Add the anhydrous solvent and any additives.
-
Degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Seal the vessel and place it in front of a visible light source (e.g., a blue LED lamp).
3. Photoreaction:
-
Irradiate the reaction mixture with visible light at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, quench the reaction (if necessary).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired functionalized heteroaromatic compound.
| Parameter | General Range | Reference |
| Catalyst Loading | 0.5 - 5 mol% | [16] |
| Reaction Time | 2 - 24 hours | [5] |
| Yield | Moderate to Excellent | [5] |
Safety Considerations
While these modern synthetic technologies offer significant advantages, it is crucial to adhere to strict safety protocols.
-
Continuous Flow Chemistry: Although inherently safer than batch for certain reactions, potential risks include reactor clogging, leaks, and handling of high pressures and temperatures.[4] Proper material selection, pressure testing, and the use of pressure relief systems are essential.
-
Biocatalysis: Generally considered safe, but handling of microorganisms requires appropriate biosafety measures. Some enzymes can be respiratory sensitizers, so appropriate personal protective equipment (PPE) should be used when handling enzyme powders.
-
Photoredox Catalysis: High-intensity light sources can pose a hazard to the eyes, and appropriate shielding should be used. Some photocatalysts and reagents may be toxic, and standard laboratory safety practices should be followed.
Conclusion
The adoption of continuous flow chemistry, biocatalysis, and visible-light photoredox catalysis is revolutionizing the synthesis of pharmaceutical intermediates. These technologies offer pathways to more efficient, safer, and sustainable chemical manufacturing. By understanding the underlying principles and leveraging the detailed protocols provided in this guide, researchers and drug development professionals can unlock new possibilities in the synthesis of complex molecules, ultimately accelerating the delivery of new medicines to patients.
References
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A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing. Angewandte Chemie International Edition. [Link][6][7]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link][14][15]
-
Photoredox Catalysis in Organic Chemistry. Chemical Reviews. [Link][16][17]
-
Continuous flow techniques for pharmaceutical manufacturing at Lonza. Lonza. [Link]
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Continuous-Flow Synthesis of Ibuprofen. ChemistryViews. [Link]
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A continuous-flow process for the synthesis of artemisinin. PubMed. [Link]
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Guidelines for Process Safety in Bioprocess Manufacturing Facilities. AIChE. [Link]
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Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group. [Link]
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Introduction: Biocatalysis in Industry. Chemical Reviews. [Link]
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Continuous flow processing in the pharma industry. European Pharmaceutical Review. [Link]
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A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing. PubMed. [Link]
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Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]
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Enabling Synthesis in Fragment-Based Drug Discovery by Reactivity Mapping: Photoredox-Mediated Cross-Dehydrogenative Heteroaryla. ScienceOpen. [Link]
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Continuous synthesis of artemisinin-derived medicines. RSC Publishing. [Link]
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Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Humana Press. [Link]
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Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]
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Biocatalysis. PNNL. [Link]
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2023 - Guide to the safe handling of Industrial Enzyme Preparations. AMFEP. [Link]
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A Continuous-Flow Process for the Synthesis of Artemisinin. ResearchGate. [Link]
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Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journals. [Link]
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Biocatalysis explained: from pharmaceutical to bulk chemical production. RSC Publishing. [Link]
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A field guide to flow chemistry for synthetic organic chemists. Chemical Science. [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
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Continuous Flow Synthesis of the Anti-Malaria Drug Artemisinin. Scribd. [Link]
- Processes for preparing an intermediate of sitagliptin via enzymatic reduction.
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Guidelines for Reporting of Biocatalytic Reactions. Beilstein-Institut. [Link]
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Continuous synthesis of artemisinin-derived medicines. Chemical Communications. [Link]
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Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. SciSpace. [Link]
- Continuous flow synthesis of ibuprofen.
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Use of Photon Equivalents as a Parameter for Scaling Photoredox Reactions in Flow: the translation of a photocatalytic C-N cross-coupling from lab scale to multikilogram scale. ResearchGate. [Link]
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A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC. [Link]
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The continuous-flow synthesis of Ibuprofen. Semantic Scholar. [Link]
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Ensuring the Sustainability of Biocatalysis. ResearchGate. [Link]
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Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]
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Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group. [Link]
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Flow biocatalysis 101: design, development and applications. RSC Publishing. [Link]
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Complete Guide to Reactor in Pharmaceuticals. Pharma Calculations. [Link]
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Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. Yuhan CDMO. [Link]
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Photoredox Catalysis in Organic Chemistry. PMC. [Link]
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Photoredox Catalysis in Organic Chemistry. PMC. [Link]
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Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis. PubMed. [Link]
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Computational tools for designing and engineering biocatalysts. PubMed. [Link]
-
Continuous Flow Manufacturing Of Pharmaceutical Ingredients. Bioprocess Online. [Link]
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Application Notes & Protocols: Large-Scale Synthesis of tert-Butyl (4-iodocyclohexyl)carbamate
Introduction: tert-Butyl (4-iodocyclohexyl)carbamate is a valuable bifunctional building block in modern organic synthesis, particularly within pharmaceutical development. Its structure incorporates a Boc-protected amine, which is stable under a wide range of conditions but easily removed, and an alkyl iodide, which serves as a versatile handle for nucleophilic substitution and cross-coupling reactions. This guide provides a detailed, technically-grounded protocol for the large-scale synthesis of this intermediate, moving beyond bench-scale procedures to address the practical challenges of industrial production, such as process safety, byproduct management, and scalable purification.
Process Chemistry and Strategic Overview
The selected manufacturing strategy involves a robust, two-step sequence starting from commercially available 4-aminocyclohexanol. This route is chosen for its high yields, use of manageable reagents, and predictable stereochemical outcome.
1.1. Retrosynthetic Analysis
A logical retrosynthetic analysis points to tert-butyl (4-hydroxycyclohexyl)carbamate as the key precursor, which itself is derived from 4-aminocyclohexanol.
Caption: Retrosynthetic pathway for the target compound.
1.2. Strategic Justification
The key transformation is the conversion of the secondary alcohol in the precursor to an iodide. For large-scale operations, the Appel reaction is selected. This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert alcohols to alkyl iodides under mild conditions.[1][2] The reaction proceeds via an S_N2 mechanism, which critically results in the inversion of stereochemistry at the reaction center.[2] Therefore, if starting with trans-tert-butyl (4-hydroxycyclohexyl)carbamate, the final product will be cis-tert-butyl (4-iodocyclohexyl)carbamate, and vice-versa. The primary challenge at scale is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO), which will be addressed in a dedicated section.[3]
Raw Material Specifications and Handling
Successful scale-up requires stringent control over raw material quality. The following table outlines the necessary specifications.
| Reagent | CAS Number | Molecular Weight | Recommended Grade | Key Safety & Handling Notes |
| trans-4-Aminocyclohexanol | 1193-49-3 | 115.17 | >98% | Irritant. Avoid inhalation and skin contact. |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | >99% | Lachrymator, flammable solid. Handle in a well-ventilated area. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, <50 ppm H₂O | Highly flammable. Peroxide former. Store under inert gas. |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | >99% | Toxic. Air and moisture sensitive. Handle under inert gas. |
| Iodine (I₂) | 7553-56-2 | 253.81 | >99.8%, Resublimed | Corrosive, toxic. Strong oxidizer. Causes severe burns.[4] |
| Imidazole | 288-32-4 | 68.08 | >99% | Corrosive. Causes burns. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Volatile. Suspected carcinogen. Use in a closed system. |
| n-Heptane | 142-82-5 | 100.21 | Technical Grade | Highly flammable. |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | Technical Grade | Non-hazardous. |
Protocol 1: Synthesis of trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
This protocol details the Boc-protection of the amine, yielding the key alcohol precursor.
3.1. Equipment
-
100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a nitrogen inlet.
-
50 L addition funnel.
-
Filtration apparatus (Nutsche filter).
-
Vacuum drying oven.
3.2. Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with trans-4-aminocyclohexanol (5.00 kg, 43.41 mol) and anhydrous tetrahydrofuran (THF, 40 L).
-
Dissolution: Start agitation (100-150 RPM) and stir until all solids are dissolved.
-
Prepare Boc₂O Solution: In a separate container, dissolve di-tert-butyl dicarbonate (10.43 kg, 47.78 mol, 1.1 eq) in anhydrous THF (10 L).
-
Controlled Addition: Transfer the Boc₂O solution to the addition funnel and add it dropwise to the reactor over 2-3 hours. Maintain the internal temperature between 20-25°C. Use the cooling jacket as needed to manage the mild exotherm.
-
Reaction: Stir the mixture at ambient temperature for 12-16 hours.
-
In-Process Control (IPC): Take an aliquot of the reaction mixture. Analyze by TLC or LC-MS to confirm the complete consumption of the starting amine.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure at <40°C to approximately 25% of its original volume.
-
Precipitation: Add n-Heptane (40 L) slowly to the concentrated slurry with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Stir the slurry for 1 hour at ambient temperature, then cool to 0-5°C and hold for another hour to maximize precipitation.
-
Filtration: Collect the solid product by filtration through a Nutsche filter.
-
Washing: Wash the filter cake with cold n-Heptane (2 x 10 L).
-
Drying: Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.
Expected Yield: 8.8 - 9.4 kg (94-100%) of a white crystalline solid.[5]
Protocol 2: Synthesis of cis-tert-Butyl (4-iodocyclohexyl)carbamate (Appel Iodination)
This protocol converts the alcohol precursor to the final iodo-compound with inversion of stereochemistry.
4.1. Equipment
-
200 L glass-lined reactor with overhead stirring, temperature control, nitrogen inlet, and reflux condenser.
-
Solids charging port.
-
Liquid transfer lines.
4.2. Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and under a positive pressure of nitrogen.
-
Charge Reagents: Charge the reactor with trans-tert-butyl (4-hydroxycyclohexyl)carbamate (8.00 kg, 37.16 mol), triphenylphosphine (11.70 kg, 44.60 mol, 1.2 eq), imidazole (5.06 kg, 74.32 mol, 2.0 eq), and anhydrous dichloromethane (DCM, 80 L).
-
Cooling: Start agitation and cool the resulting solution to 0-5°C using the reactor jacket.
-
Iodine Addition: Add iodine (11.32 kg, 44.60 mol, 1.2 eq) portion-wise through the solids charging port over 1.5-2 hours. Caution: This addition is exothermic. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25°C) and stir for 16-24 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting alcohol is consumed (<1% remaining).
Workup and Byproduct (TPPO) Removal
The removal of triphenylphosphine oxide (TPPO) is the most critical step for achieving high purity on a large scale.[6] The following protocol employs a combination of aqueous quench and solvent-based precipitation.
5.1. Quenching Procedure
-
Cooling: Cool the reaction mixture to 10-15°C.
-
Quench: Slowly add a 10% w/v aqueous solution of sodium thiosulfate (~40 L) to quench any excess iodine. The deep brown color of the reaction will fade to pale yellow.
-
Phase Separation: Stop agitation, allow the layers to separate, and drain the lower organic (DCM) layer.
-
Aqueous Wash: Wash the organic layer with water (2 x 40 L) and then with brine (1 x 40 L).
5.2. TPPO Removal Strategy
The key to removing TPPO is to exploit its poor solubility in non-polar hydrocarbon solvents, whereas the desired product has moderate solubility.[3]
Caption: End-to-end process flow for large-scale synthesis.
References
-
Merwade, A. R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945. Available at: [Link]
-
Merwade, A. R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. Available at: [Link]
-
This citation is a duplicate of [6]and [3]and has been consolidated.
-
Figshare. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. Organic Process Research & Development. Available at: [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Available at: [Link]
-
Wikipedia. (n.d.). Appel reaction. Available at: [Link]
-
chemeurope.com. (n.d.). Appel reaction. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available at: [Link]
-
Chem-Station. (2017). Reaction Procedure of Appel Reaction & Workup. Available at: [Link]
-
rxn.center. (n.d.). Alcohol to Iodide - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link]
-
ChemBK. (2024). tert-butyl (4-hydroxycyclohexyl)carbamate. Available at: [Link]
- This source discusses an alternative phosphine-free iodination method and is not directly cited in the protocol.
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Available at: [Link]
- This source discusses an environmentally benign variant of the Appel reaction and is not directly cited in the protocol.
-
J&K Scientific LLC. (2025). Appel Reaction. Available at: [Link]
-
Jasperse, J. (n.d.). Recrystallization I. Chem 355. Available at: [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Available at: [Link]
-
This source provides general recrystallization theory and is supplementary to [7]and.[8]
- This source discusses a sustainable Appel reaction and is not directly cited in the protocol.
-
PubChem. (n.d.). cis-4-(tert-Butoxycarbonylamino)cyclohexanol. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
Sources
- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 2. Appel Reaction [organic-chemistry.org]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Derivatization of the Carbamate Functional Group
Introduction: The Analytical Challenge of the Carbamate Group
The carbamate functional group (R-O-C(=O)N(R')(R'')), a cornerstone in pharmaceuticals, agrochemicals, and industrial polymers, presents a unique set of analytical challenges. While essential to the function of numerous therapeutic agents and pesticides, its inherent properties—polarity and thermal lability—complicate direct analysis, particularly by gas chromatography (GC).[1][2] In liquid chromatography (LC), many carbamates lack a strong native chromophore or fluorophore, hindering sensitive detection.[3]
Derivatization, the targeted chemical modification of an analyte, serves as a powerful strategy to overcome these limitations. By converting the carbamate or its hydrolysis product into a more analytically amenable form, we can significantly enhance method performance across various platforms, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides an in-depth exploration of the principal derivatization strategies for the carbamate functional group, detailing the underlying chemical principles and providing field-proven protocols for immediate application.
Part 1: Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization is primarily employed to introduce a fluorescent or UV-active tag, dramatically increasing detection sensitivity and selectivity. The two dominant strategies are post-column hydrolysis followed by reaction with o-phthalaldehyde (OPA), and pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
Post-Column Derivatization: The OPA Reaction for N-Methylcarbamates
This is the most established and officially recognized method for the analysis of N-methylcarbamate pesticides in environmental and food samples, forming the basis of U.S. EPA Methods 531.1, 531.2, and AOAC Official Method 985.23.[1][4][5][6] The strategy is elegant in its execution: the carbamates are first separated by reversed-phase HPLC, and the derivatization occurs in a continuous flow reactor just before the detector.
Causality of Experimental Choices:
-
Post-Column Approach: Derivatization occurs after chromatographic separation. This is critical because the derivatizing reagents would react with multiple components in a complex sample matrix if added pre-column, leading to a multitude of products and a complex chromatogram. Furthermore, the derivatives themselves might have different chromatographic properties than the parent compounds, complicating separation.
-
Two-Step Reaction: The process involves two distinct steps:
-
Base Hydrolysis: The carbamate ester linkage is cleaved under alkaline conditions (e.g., using sodium hydroxide) at an elevated temperature.[1][5] This reaction liberates methylamine from the N-methylcarbamate backbone.
-
Fluorogenic Tagging: The resulting methylamine, a primary amine, then reacts with o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative.[1][5] This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity.
-
Experimental Workflow: Post-Column OPA Derivatization
Sources
- 1. agilent.com [agilent.com]
- 2. Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables [spkx.net.cn]
- 4. scribd.com [scribd.com]
- 5. epa.gov [epa.gov]
- 6. NEMI Method Summary - 531.2 [nemi.gov]
role in the development of novel organic materials
An In-depth Technical Guide to the Development of Novel Organic Materials
Authored by: Gemini, Senior Application Scientist
Introduction: The Molecular Architect's Toolkit
The field of organic materials science is a testament to the power of molecular design, bridging the gap between the elegance of organic synthesis and the demands of materials chemistry and cutting-edge technology.[1] Novel organic materials are the cornerstone of next-generation electronics, renewable energy solutions, and advanced biomedical applications.[2][3] Unlike their inorganic counterparts, organic materials offer unparalleled tunability through molecular engineering, allowing for precise control over their electronic, optical, and mechanical properties.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, protocols, and field-proven insights essential for the successful development of new functional organic materials, from initial computational design to final application.
Section 1: The Foundation - Design Principles of Novel Organic Materials
The journey to a new material begins not in the flask, but in the conceptual and computational design phase. A deep understanding of structure-property relationships is paramount.[6] Modern approaches leverage both fundamental chemical principles and powerful computational tools to predict and refine material properties before any synthesis is attempted.[3][7][8]
The Four-Element Principle of Organic Semiconductors
The performance of an organic semiconductor is governed by a delicate interplay of several key factors. These can be distilled into a "four-element principle" that provides a robust framework for molecular design[9]:
-
Electronic Structure: The arrangement of π-orbitals dictates the material's bandgap, charge transport capabilities, and optical properties.[4] The use of donor-acceptor architectures is a widely used strategy to tune these properties for specific applications.[10]
-
Steric Hindrance: The size and placement of side chains influence molecular packing, solubility, and film morphology, which are critical for device performance.
-
Conformation and Topology: The planarity of the molecular backbone facilitates π-orbital overlap and enhances charge mobility.[4]
-
Supramolecular Interactions: Non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals forces govern the self-assembly of molecules into ordered structures, which is essential for efficient charge transport.[11][12][13]
Computational Design and High-Throughput Screening
Computational chemistry has revolutionized materials discovery.[3] By using techniques ranging from quantum mechanics to machine learning, researchers can screen vast libraries of hypothetical molecules to identify candidates with optimal properties for a target application, such as high charge mobility or specific light absorption profiles.[7][8][14] This in silico approach significantly accelerates the development cycle by focusing synthetic efforts on the most promising candidates.[1][7]
The process integrates computational screening with robotic synthesis to accelerate discovery.
Sources
- 1. Our Research — Greenaway Lab [greenawaylab.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational methods for design of organic materials with high charge mobility - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Supramolecular Chemistry and Self-Assembly in Organic Materials Design | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mrl.mit.edu [mrl.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (4-iodocyclohexyl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (4-iodocyclohexyl)carbamate. As a key intermediate in pharmaceutical development and organic synthesis, achieving a high yield of this compound is critical.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven experience.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached via two primary routes, each with distinct advantages and challenges. The choice of route often depends on the availability and purity of the starting materials.
Route A involves the direct Boc-protection of 4-iodocyclohexylamine. This is often the more straightforward route if the starting amine is commercially available or can be synthesized efficiently.
Route B is a two-step process starting from 4-aminocyclohexanol. The amine is first protected with a tert-butyloxycarbonyl (Boc) group, followed by the conversion of the hydroxyl group into an iodide. This route is common when 4-aminocyclohexanol is the more accessible precursor.
Caption: Primary synthetic pathways to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this synthesis?
Low yields can typically be traced to three factors: incomplete reactions, formation of side products (such as elimination byproducts during iodination), or suboptimal workup and purification procedures. Purity of starting materials and rigorous control of reaction conditions, especially moisture, are paramount.
Q2: Which synthetic route is generally preferred?
Route A (direct Boc protection of 4-iodocyclohexylamine) is often preferred for its atom economy and fewer synthetic steps, which typically translates to higher overall yields and easier purification. However, the choice is heavily dependent on the cost and availability of the respective starting materials.
Q3: How do I manage the cis and trans isomers?
Both 4-aminocyclohexanol and the final product exist as cis and trans isomers.[2] The stereochemistry of the final product is determined by the starting material. It is crucial to use a stereochemically pure starting material if a specific isomer is required. If you start with a mixture, you will likely obtain a mixture of isomers that may require separation by column chromatography or fractional crystallization.
Q4: What are the critical safety precautions for these reactions?
-
Iodine and Iodinating Reagents: Iodine (I₂) is corrosive and volatile. Reagents like N-Iodosuccinimide (NIS) and triphenylphosphine/iodine (Appel reaction) should be handled in a well-ventilated fume hood.[3]
-
Boc Anhydride ((Boc)₂O): This reagent is an irritant and moisture-sensitive. Always handle it in a fume hood and store it in a desiccator.[4]
-
Solvents: Anhydrous solvents like THF and DCM are often used. Ensure they are properly dried and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Section 1: Issues with Boc Protection
This applies to both Route A (from 4-iodocyclohexylamine) and the first step of Route B (from 4-aminocyclohexanol). The standard reaction involves treating the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5]
Q: My Boc protection reaction is sluggish or appears incomplete on TLC.
A: This is often an issue of reactivity or stoichiometry. Consider the following solutions:
-
Base Selection & Stoichiometry: A non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction. Ensure at least one equivalent of base is used. For less reactive amines, a stronger base or a catalyst may be needed.
-
Solvent Choice: The reaction is commonly performed in solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[5] Ensure the solvent is anhydrous, as water can hydrolyze (Boc)₂O.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O to ensure the reaction goes to completion. Check the purity of your (Boc)₂O, as it can degrade over time.
-
Catalysis: For stubborn reactions, adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate. Alternatively, molecular iodine (I₂) has been reported as an effective catalyst for N-Boc protection under solvent-free conditions, which could be an interesting green chemistry approach.[6][7]
Q: I'm observing a new, less polar spot on my TLC that is not the product.
A: This could indicate the formation of a urea byproduct.
This typically happens if the (Boc)₂O degrades to form isocyanate, which then reacts with the starting amine. This is more likely if the reaction is run at high temperatures for extended periods. To mitigate this, run the reaction at room temperature or 0 °C and monitor it closely by TLC. Ensure your (Boc)₂O is of high quality.
Q: My yield is low after the aqueous workup. How can I improve product recovery?
A: The Boc-protected product has moderate polarity and can be lost during extraction.
-
Optimize Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or DCM. Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent rather than one large extraction to maximize recovery.
-
Brine Wash: After the aqueous wash, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove dissolved water and can break up emulsions, improving phase separation.
-
Purification Method: The product is often a crystalline solid.[8] Instead of relying solely on column chromatography, consider purification by recrystallization or trituration with a non-polar solvent like hexanes or a mixture of hexanes/ether. This can be a highly effective method for removing impurities and improving yield.
Section 2: Issues with Iodination (Route B)
This section focuses on converting the hydroxyl group of tert-Butyl (4-hydroxycyclohexyl)carbamate into an iodide, commonly via an Appel-type reaction (PPh₃, I₂).
Caption: Troubleshooting workflow for low yield in the iodination step.
Q: The conversion of my alcohol to the iodide is low.
A: This points to issues with the reaction setup or reagent activity.
-
Reagent Quality and Order of Addition: Triphenylphosphine (PPh₃) can oxidize over time. Use fresh, high-purity PPh₃. The reaction is typically performed by first forming a complex between PPh₃ and iodine (I₂). Add the iodine portion-wise to a solution of your substrate and PPh₃ in an anhydrous solvent like DCM or THF at 0 °C to control the initial exotherm.
-
Stoichiometry: Use a slight excess of both PPh₃ and I₂ (typically 1.2-1.5 equivalents each) to drive the reaction to completion. Adding imidazole (around 2.0 equivalents) can also facilitate the reaction by activating the PPh₃/I₂ complex.
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. The phosphonium intermediate can be hydrolyzed back to the starting alcohol. Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar).
Q: My primary byproduct is a non-polar compound, likely from elimination.
A: Elimination to form a cyclohexene derivative is a common side reaction, especially at elevated temperatures.
-
Temperature Control: The Appel reaction can be exothermic. Maintain a low temperature (0 °C) during the addition of reagents and allow the reaction to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary and all other options have been exhausted.
-
Milder Reagents: If elimination persists, consider alternative, milder iodination methods. For example, convert the alcohol to a tosylate or mesylate first, followed by a Finkelstein reaction (using NaI in acetone or DMF). This two-step process is often cleaner and avoids the harsh conditions of the Appel reaction.
Q: I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct during purification.
A: TPPO is a notoriously difficult impurity to remove due to its polarity, which is often similar to that of the product.
-
Crystallization/Precipitation: After the reaction, you can often precipitate a significant portion of the TPPO. Concentrate the reaction mixture and add a non-polar solvent like diethyl ether or a hexanes/ether mixture. TPPO is poorly soluble in these solvents and may crash out, allowing for removal by filtration.
-
Column Chromatography: If chromatography is necessary, use a solvent system that maximizes separation. Sometimes, a gradient elution from a non-polar eluent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is effective. Adding a small percentage of a polar solvent like methanol to your eluent can sometimes help wash the TPPO off the column after your product has eluted.
-
Aqueous Extraction: In some cases, performing an acidic wash (e.g., with dilute HCl) can help by protonating any basic impurities, but this is less effective for the neutral TPPO.
Protocols & Data
Table 1: Recommended Reagent Stoichiometry
| Reaction Step | Substrate | Reagent 1 | Reagent 2 | Base/Catalyst | Typical Yield |
| Boc Protection | Amine | (Boc)₂O | - | Triethylamine | 85-95% |
| 1.0 eq | 1.1-1.2 eq | 1.1-1.5 eq | |||
| Iodination (Appel) | Alcohol | PPh₃ | I₂ | Imidazole (optional) | 70-85% |
| 1.0 eq | 1.2-1.5 eq | 1.2-1.5 eq | 1.5-2.0 eq |
Protocol 1: Synthesis via Boc Protection of 4-Iodocyclohexylamine (Route A)
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-iodocyclohexylamine (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (eluent: hexanes/ethyl acetate).
Protocol 2: Synthesis via Iodination of tert-Butyl (4-hydroxycyclohexyl)carbamate (Route B, Step 2)
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-Butyl (4-hydroxycyclohexyl)carbamate (1.0 eq) and triphenylphosphine (1.3 eq). Dissolve the solids in anhydrous THF (approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C. Add iodine (1.3 eq) portion-wise, ensuring the internal temperature does not rise significantly. The solution will turn dark brown.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 6-18 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. The brown color should dissipate. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. To remove the bulk of the triphenylphosphine oxide, triturate the crude solid with cold diethyl ether and filter. Further purification can be achieved by column chromatography (eluent: hexanes/ethyl acetate).
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]
-
PubMed. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Iodination. Wordpress. Available at: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. (4-Iodo-cyclohexyl)-carbamic acid tert-butyl ester [cymitquimica.com]
- 3. Iodination - Wordpress [reagents.acsgcipr.org]
- 4. jk-sci.com [jk-sci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of tert-Butyl (4-iodocyclohexyl)carbamate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-Butyl (4-iodocyclohexyl)carbamate. This guide is designed to provide expert insights and practical solutions to the common purification challenges encountered with this versatile intermediate. By understanding the underlying chemical principles, you can optimize your purification protocols, ensuring the high purity required for subsequent synthetic steps.
I. Understanding the Molecule: Key Challenges
This compound is a key building block in medicinal chemistry, valued for its dual functionality: a Boc-protected amine and an iodinated cyclohexyl ring ready for cross-coupling reactions.[1] However, its purification is often complicated by three main factors:
-
Diastereomeric Mixture: The compound typically exists as a mixture of cis and trans isomers. These diastereomers have very similar physical properties, making their separation a significant hurdle.[2][3]
-
Instability of the C-I Bond: The iodo-substituent can be labile, leading to degradation and the formation of colored impurities, particularly upon exposure to light, heat, or certain reactive species.[4][5]
-
Lability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to both acidic conditions and high temperatures, which can lead to unintended deprotection during purification.[6][7]
This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My purified product has a yellow or brownish tint. What causes this and how can I remove the color?
Probable Cause: The discoloration is almost certainly due to the presence of elemental iodine (I₂). This arises from the degradation of the organoiodine compound, a process that can be accelerated by exposure to light, air (oxidation), or residual acidic impurities from the synthesis.
Solution Strategy: A simple aqueous wash is highly effective at removing iodine.
Step-by-Step Protocol: Decolorization Wash
-
Dissolve the crude or discolored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The iodine color will be discharged as the I₂ is reduced to colorless iodide (I⁻).
-
Repeat the wash until the organic layer is colorless.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).
Causality Explained: Sodium thiosulfate is a mild reducing agent that selectively reacts with iodine without affecting the desired product. This is a standard and robust method for quenching reactions involving iodine and removing it as an impurity.
Question 2: My TLC analysis shows two very close spots, even after a preliminary purification. How can I resolve them?
Probable Cause: You are observing the cis and trans diastereomers of the title compound. Due to the minimal difference in their polarity, they co-elute under standard chromatography conditions, making separation by gravity column challenging.[8]
Solution Strategy: Achieving separation requires optimizing your column chromatography technique to enhance resolution. Recrystallization is unlikely to be effective for separating a diastereomeric mixture unless one isomer is present in a much larger excess and has significantly different crystallization properties.
Optimized Column Chromatography Protocol:
-
Stationary Phase: Use standard silica gel (230-400 mesh). For difficult separations, a smaller particle size can improve resolution.
-
Mobile Phase Optimization: This is the most critical parameter.
-
Starting Point: Begin with a low-polarity eluent system, such as Hexane/Ethyl Acetate (95:5) or Hexane/Diethyl Ether (95:5).
-
Gradient Elution: Employ a very shallow gradient, increasing the polar solvent content in small increments (e.g., 1-2% at a time).
-
Alternative Solvents: If hexane/ethyl acetate fails, explore solvent systems that offer different selectivities. Toluene or dichloromethane as the less polar component can alter the interactions with the silica surface and may improve separation.[8] For example, try a Toluene/Ethyl Acetate gradient.
-
-
Column Loading: Do not overload the column. A general rule is to load an amount of crude material that is 1-2% of the mass of the silica gel.[9] Dry loading the sample (adsorbing it onto a small amount of silica before adding it to the column) is highly recommended for optimal band sharpness.
-
Flow Rate: Use a slower flow rate than for routine purifications. This allows more time for equilibrium between the stationary and mobile phases, leading to better separation.
Visualization Workflow: Diastereomer Separation
Caption: Workflow for separating cis/trans diastereomers.
Question 3: During column chromatography, I see streaking and my product seems to be decomposing on the column. What is happening?
Probable Cause: This is a classic sign of Boc group degradation. Standard silica gel is slightly acidic (pH ~4-5), which can be sufficient to slowly cleave the acid-labile Boc group, especially with prolonged contact time.[6][10] The resulting free amine (4-iodocyclohexylamine) is more polar and will streak on the column.
Solution Strategy: Neutralize the silica gel before use or add a small amount of a basic modifier to the mobile phase.
Step-by-Step Protocol: Neutralizing Silica Gel and Mobile Phase
-
Method A: Pre-treating the Silica:
-
Prepare a slurry of your silica gel in your starting mobile phase.
-
Add 1% triethylamine (NEt₃) by volume to the slurry.
-
Stir for 15-20 minutes, then pack the column as usual.
-
-
Method B: Modifying the Mobile Phase:
-
Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).
-
Add 0.1-0.5% triethylamine to the eluent mixture.
-
Run the column with this modified mobile phase. This is often sufficient and more convenient than pre-treating the silica.
-
Causality Explained: Triethylamine is a volatile organic base that neutralizes the acidic silanol groups on the surface of the silica gel. This prevents the acid-catalyzed cleavage of the Boc protecting group, leading to sharper bands and improved recovery of the desired product.
Question 4: My NMR spectrum shows signals for an alkene. Where did this impurity come from?
Probable Cause: This impurity is tert-butyl (cyclohex-3-en-1-yl)carbamate, the product of an elimination reaction (E1 or E2). The iodide is a good leaving group, and elimination of HI can be promoted by heat or the presence of a base (either during the reaction workup or on a basic-neutralized column).[11][12] Both cis and trans isomers can undergo elimination.[11]
Solution Strategy:
-
Prevention: Avoid excessive heat during all stages of workup and purification. When using a base (e.g., triethylamine in chromatography), use the minimum amount necessary and keep the temperature low.
-
Removal: The alkene impurity is significantly less polar than the desired iodinated product. It should be possible to separate it using the optimized column chromatography protocol described in Question 2. The alkene will elute much earlier from the column.
Impurity Profile Summary
| Impurity Name | Probable Origin | Key Characteristic | Removal Strategy |
|---|---|---|---|
| Elemental Iodine (I₂) | Degradation of C-I bond | Brown/Yellow Color | Wash with aq. Na₂S₂O₃ |
| cis/trans Isomers | Synthesis | Two close spots on TLC | Optimized Column Chromatography |
| 4-Iodocyclohexylamine | Boc deprotection (acid/heat) | Polar, streaks on TLC | Neutralized silica/eluent |
| tert-Butyl (cyclohex-3-en-1-yl)carbamate | Elimination of HI (base/heat) | Less polar than product | Column Chromatography |
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? Store the compound at 2-8°C in a tightly sealed container, protected from light.[11][13] The low temperature and exclusion of light minimize the rate of degradation that leads to the formation of elemental iodine and other impurities.
Q2: Can I purify this compound by recrystallization? Recrystallization can be effective for removing baseline impurities that have very different polarities from the product. Common solvent systems for carbamates include hexane or mixtures of hexane with a slightly more polar solvent like ethyl acetate or diethyl ether.[14][15] However, it is generally not an effective method for separating the cis and trans diastereomers. Column chromatography is the recommended method for achieving isomeric purity.
Q3: Is the compound stable in common NMR solvents? Yes, the compound is generally stable in common deuterated solvents like CDCl₃ and DMSO-d₆ for the duration of a standard NMR experiment. However, acidic contaminants in CDCl₃ can potentially cause slow degradation over time. If storing an NMR sample, it is best to use a high-purity solvent and keep it refrigerated.
Q4: My reaction to make this compound is complete. What is the best workup procedure before purification? A standard workup involves quenching the reaction with water, extracting with an organic solvent (e.g., ethyl acetate or dichloromethane), washing the combined organic layers sequentially with a mild aqueous base (like 5% NaHCO₃ solution) to remove acid, then with water, and finally with brine.[16] This initial workup removes most water-soluble impurities and prepares the crude material for chromatography.
IV. References
-
Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Pearson. (n.d.). Mechanism of elimination reaction for cis and trans 4-iodocyclohexanethiol with HO-. Retrieved from [Link]
-
Pirkle, W. H., & Simmons, K. A. (1983). Broad spectrum methods for the resolution of optical isomers. A discussion of the reasons underlying the chromatographic separability of some diastereomeric carbamates. The Journal of Organic Chemistry, 48(15), 2520–2527.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Thermal Methods. Retrieved from [Link]
-
Rojkovicová, T., Hrobonová, K., Lehotay, J., & Cizmárik, J. (2003). Coupled column chromatography for separation and determination of enantiomers of phenylcarbamic acid derivatives in serum. Pharmazie, 58(2), 108–110.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Maguire, A. R., & Collins, S. G. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic & Biomolecular Chemistry, 18(2), 209-212.
-
Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate. (2015). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2017). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodocyclohexane. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Photochemistry of 1-Iodocyclohexene: Influence of Ultrasound on Ionic vs. Radical Behaviour. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Proceedings of the Royal Society A. (1963). Linear energy transfer effect in radiolysis of cyclohexane. Retrieved from [Link]
-
MG Science Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodination of Cyclohexane. Retrieved from [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from
-
MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]
-
Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate. Retrieved from [Link]
-
PubChem. (n.d.). cis-4-tert-Butyl-cyclohexyl iodide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Slideshare. (n.d.). Substitution elimination reaction in cyclohexyl system. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). cis-tert-Butyl (4-iodocyclohexyl)carbamate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, iodo-. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from [Link]
-
Total Synthesis. (n.d.). BOC Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit. (2023). I have a boc group i need to remove without touching the TBS in my molecule. r/chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Retrieved from
-
National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
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- 4. Iodocyclohexane - Wikipedia [en.wikipedia.org]
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- 15. Reagents & Solvents [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Acetylsalicylic Acid (Aspirin)
Welcome to the technical support center for the synthesis of acetylsalicylic acid (Aspirin). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental esterification reaction. Here, we will delve into the causality behind experimental choices, troubleshoot common side reactions and byproduct formations, and provide validated protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing acetylsalicylic acid?
A1: The most common laboratory and industrial synthesis of acetylsalicylic acid involves the esterification of salicylic acid with acetic anhydride.[1][2] In this reaction, the hydroxyl group (-OH) of salicylic acid reacts with acetic anhydride to form an ester, acetylsalicylic acid, and a byproduct, acetic acid.[3][4] An acid catalyst, typically sulfuric acid or phosphoric acid, is used to accelerate the reaction.[2][5]
Q2: What is the primary byproduct of this synthesis, and how is it managed?
A2: The primary byproduct of the reaction between salicylic acid and acetic anhydride is acetic acid.[2][3][4] Additionally, any excess acetic anhydride is intentionally hydrolyzed to acetic acid by the addition of water after the main reaction is complete.[6][7] The acetic acid and the acid catalyst are typically removed during the purification process, which involves crystallization and washing of the solid aspirin product with cold water.[8][9]
Q3: What are the most common side reactions in aspirin synthesis?
A3: The most prevalent side reaction is the hydrolysis of the ester bond in acetylsalicylic acid, which reverts the product back to salicylic acid and acetic acid.[2][6][10] This is particularly problematic in the presence of moisture and can be catalyzed by both acids and bases.[2][6][11] Another potential, though less common, side reaction is the self-esterification of salicylic acid molecules to form polyester byproducts.[12]
Q4: My final product has a vinegar-like smell. What does this indicate?
A4: A distinct vinegar-like odor in your final product is a strong indicator of the presence of acetic acid.[2] This suggests that the purification process was incomplete and residual acetic acid from the reaction or the hydrolysis of excess acetic anhydride remains in your sample. Thorough washing of the crystallized product is crucial to remove this impurity.
Q5: How can I test for the presence of unreacted salicylic acid in my final product?
A5: The presence of unreacted salicylic acid can be qualitatively detected using the ferric chloride (FeCl₃) test.[1][7][13] Salicylic acid has a phenolic hydroxyl group that gives a distinct purple color in the presence of ferric chloride.[14] Pure acetylsalicylic acid, having its phenolic group esterified, will not produce this color change.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of Aspirin | 1. Incomplete Reaction: Insufficient heating time or temperature.[15] 2. Hydrolysis of Product: Presence of water in reactants or glassware.[2] 3. Loss of Product during Purification: Dissolving the product in too much hot solvent during recrystallization or inadequate cooling before filtration.[15] | 1. Optimize Reaction Conditions: Ensure the reaction mixture is heated at the recommended temperature (typically 50-75°C) for the specified duration to drive the esterification to completion.[1] 2. Maintain Anhydrous Conditions: Use dry glassware and ensure the acetic anhydride is not old or exposed to atmospheric moisture, as this can lead to its hydrolysis and introduce water into the reaction.[2] 3. Refine Purification Technique: Use a minimal amount of hot solvent to dissolve the crude product for recrystallization. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.[15][16] |
| Product Fails Ferric Chloride Test (Purple Color) | Presence of Unreacted Salicylic Acid: The esterification reaction did not go to completion. | 1. Re-evaluate Catalyst: Ensure the correct amount of acid catalyst was used. Insufficient catalyst can lead to a slow and incomplete reaction.[15][16] 2. Increase Reaction Time/Temperature: Consider slightly increasing the heating time or temperature within the recommended range to favor product formation. 3. Purify the Product: Perform a careful recrystallization to separate the desired acetylsalicylic acid from the unreacted salicylic acid.[15][16] |
| Oily Product Instead of Crystals | Presence of Impurities: This can be due to excess acetic anhydride or the formation of other byproducts that inhibit crystallization. | 1. Decompose Excess Acetic Anhydride: After the heating step, ensure water is added cautiously to hydrolyze any remaining acetic anhydride.[7] 2. Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to provide a nucleation site for crystal growth.[8] |
| Melting Point of Product is Low and Broad | Impure Product: The presence of unreacted starting materials or byproducts lowers and broadens the melting point range of the final product. | Recrystallize the Product: A low and broad melting point is a classic sign of an impure compound. Recrystallization is a necessary step to purify the aspirin and should result in a sharper melting point closer to the literature value (around 136°C).[5][17] |
Experimental Protocols
Protocol 1: Laboratory Synthesis of Acetylsalicylic Acid
This protocol outlines the standard laboratory procedure for the synthesis of aspirin.
-
Reactant Preparation: In a fume hood, add 2.0 grams of salicylic acid to a 50 mL Erlenmeyer flask. Carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-10 drops of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄).[1][8][18]
-
Reaction: Gently swirl the flask to mix the reactants. Heat the flask in a water bath maintained at approximately 70-80°C for 10-15 minutes.[13][19]
-
Hydrolysis of Excess Acetic Anhydride: Cautiously add 20 drops of distilled water to the warm mixture to decompose any unreacted acetic anhydride.[13]
-
Crystallization: Add 20 mL of cold water to the flask and place it in an ice bath to facilitate the crystallization of the aspirin.[1]
-
Isolation and Purification: Collect the crude aspirin crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold water to remove residual acetic acid and catalyst.[8]
-
Drying: Allow the crystals to air dry completely on a watch glass.
-
Analysis: Determine the yield and measure the melting point of the purified aspirin. Perform the ferric chloride test to check for the presence of unreacted salicylic acid.[1][13]
Protocol 2: Ferric Chloride Test for Purity
This qualitative test is essential for detecting the presence of phenolic impurities, primarily unreacted salicylic acid.
-
Sample Preparation: Prepare three test tubes. In the first, dissolve a small amount of your synthesized aspirin in a few mL of ethanol. In the second, dissolve a small amount of salicylic acid (positive control) in ethanol. The third test tube will contain only ethanol (negative control).
-
Reagent Addition: Add one to two drops of a 1% ferric chloride (FeCl₃) solution to each test tube and observe any color change.[1]
-
Interpretation: A purple or violet color indicates the presence of a phenolic hydroxyl group, signifying that unreacted salicylic acid is present in your sample.[14] A yellow or orange color (the color of the FeCl₃ solution) indicates a negative result and a purer sample of acetylsalicylic acid.[13]
Visualizing the Synthesis and Side Reactions
To further clarify the chemical transformations discussed, the following diagrams illustrate the main synthesis pathway and the primary side reaction.
Caption: Main reaction pathway for the synthesis of Aspirin.
Caption: Hydrolysis side reaction of Aspirin.
References
- A Technical Guide to the Discovery and Synthesis of Acetylsalicylic Acid. Benchchem.
- Hydrolysis of Aspirin | Overview, Reactions & Mechanism. Study.com.
- Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson. Study.com.
- Esterification of salicylic acid.
- In the synthesis of aspirin, what is the written chemical name of the byproduct th
- Synthesis of Aspirin - Acetylsalicylic Acid.
- Aspirin. Wikipedia.
- Chemistry 104: Synthesis of Aspirin.
- Aspirin Synthesis. ChemTalk.
- Preparation of Aspirin
- What is the chemistry behind the hydrolysis of aspirin into salicylic acid? Quora.
- Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis.
- Synthesis Of Aspirin 6 Secrets To Simplify The Process.
- SYNTHESIS OF ASPIRIN. Chem21Labs.
- Natural Catalyst in the Synthesis of Aspirin. Biochemistry Science Fair Project.
- Why doesn't salicylic acid undergo esterific
- Ester Deriv
- Prepar
- A2 F336 Chemistry Aspirin Salicylic Acid.
- Aspirin synthesis.pdf.
- How to synthesize aspirin (acetylsalicylic acid). Shaanxi Bloom Tech Co., Ltd.
- Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin.
- Synthesis of Aspirin 1. Question 1.
- Experiment: Synthesis of Aspirin. Bellevue College.
- Experiment 2 Synthesis of Aspirin.
- Aspirin Synthesis: Practical Guide. Scribd.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. Aspirin Synthesis | ChemTalk [chemistrytalk.org]
- 5. projects.juliantrubin.com [projects.juliantrubin.com]
- 6. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 7. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 8. Synthesis of Aspirin [home.miracosta.edu]
- 9. www2.chem21labs.com [www2.chem21labs.com]
- 10. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Video | Study.com [study.com]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. web.williams.edu [web.williams.edu]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. mindlab-international.com [mindlab-international.com]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. SSERC | Preparation of aspirin [sserc.org.uk]
- 18. bellevuecollege.edu [bellevuecollege.edu]
- 19. scribd.com [scribd.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with tert-Butyl (4-iodocyclohexyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of palladium-catalyzed cross-coupling reactions with the secondary alkyl electrophile, tert-butyl (4-iodocyclohexyl)carbamate. As a sterically hindered, β-hydrogen-containing substrate, it presents unique challenges that require careful optimization.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the use of this compound in cross-coupling reactions.
Q1: What are the primary challenges when using this compound as a substrate?
A1: Cross-coupling with this substrate is challenging primarily due to two competing factors inherent to secondary alkyl halides:
-
β-Hydride Elimination: The alkylpalladium intermediate formed after oxidative addition can readily eliminate a β-hydrogen to form cyclohexene and a palladium-hydride species. This is often a major, undesired side reaction that consumes the substrate and catalyst.[1][2][3]
-
Steric Hindrance: The bulky cyclohexyl ring can slow down crucial steps in the catalytic cycle, particularly the final reductive elimination step that forms the desired product. If reductive elimination is slow, the competing β-hydride elimination can become the dominant pathway.[4][5]
Successfully coupling this substrate requires a catalyst system that accelerates reductive elimination to outpace β-hydride elimination.[6]
Q2: Which cross-coupling reactions are most suitable for this substrate?
A2: Several palladium-catalyzed reactions can be adapted for secondary alkyl halides, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This is often a good starting point due to the commercial availability and relative stability of boronic acids and esters.[7][8] However, it requires careful selection of ligands and bases to be effective for C(sp³)-C(sp²) bond formation.[9]
-
Negishi Coupling: This reaction, using organozinc reagents, is often highly effective for challenging cross-couplings of unactivated alkyl halides.[10][11] The transmetalation step can be very fast, favoring product formation.
-
Buchwald-Hartwig Amination: This reaction can be used to couple various nitrogen nucleophiles with the cyclohexyl iodide.[12] Success with secondary alkyl halides often depends on using sterically hindered, electron-rich phosphine ligands to promote C-N bond formation over elimination.[13][14]
Q3: How stable is the tert-butyl carbamate (Boc) protecting group under typical cross-coupling conditions?
A3: The Boc group is generally stable under the neutral to basic conditions used in most Suzuki, Negishi, and Buchwald-Hartwig reactions.[15] However, prolonged reaction times at high temperatures (>100-110 °C) or the use of very strong bases could potentially lead to some decomposition or cleavage. It is always advisable to monitor the reaction for the appearance of byproducts related to Boc-group loss. The Boc group is easily removed post-coupling with mild acid if desired.[15]
Q4: Why is ligand selection so critical for this specific substrate?
A4: The ligand is arguably the most important variable in achieving successful cross-coupling with secondary alkyl halides. The ligand's role is to modulate the electronic and steric properties of the palladium center to favor the desired reaction pathway. For substrates like this compound, bulky and electron-donating phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos, RuPhos, or trialkylphosphines like PCy₃) are essential.[2][4][10] These ligands promote the crucial, and often rate-limiting, reductive elimination step, thereby minimizing the time the alkylpalladium intermediate exists and its opportunity to undergo β-hydride elimination.[6][16]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My reaction shows low or no conversion of the starting material.
Answer: This issue typically points to a problem with the initial, rate-determining oxidative addition step or overall catalyst activity.[1]
-
Step 1: Verify Catalyst and Reagent Integrity. Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand are not decomposed. Use freshly opened or properly stored reagents. Organometallic reagents like organoboronic acids or organozinc compounds should also be of high quality.
-
Step 2: Ensure Rigorous Anhydrous and Anaerobic Conditions. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Water can interfere with many organometallic reagents. Ensure your solvent is anhydrous and the reaction vessel is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) before adding the catalyst.[1]
-
Step 3: Re-evaluate Your Ligand. Standard ligands like PPh₃ are often ineffective for this type of substrate.[4] Switch to a bulky, electron-rich ligand known to facilitate coupling with alkyl halides, such as XPhos , RuPhos , or PCyp₃ (tricyclopentylphosphine).[10][17]
-
Step 4: Increase Temperature. While higher temperatures can promote undesired side reactions, the oxidative addition to a C(sp³)-I bond is often slow and may require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[7]
Problem 2: My starting material is consumed, but the main product is cyclohexene, with very little of my desired coupled product.
Answer: This is a classic sign that β-hydride elimination is outcompeting reductive elimination. The key is to change conditions to accelerate reductive elimination.
Caption: Competing pathways for the key alkylpalladium(II) intermediate.
-
Step 1: Switch to a Bulkier, More Electron-Donating Ligand. This is the most effective strategy. Ligands like BrettPhos or RuPhos are specifically designed to promote fast reductive elimination for challenging substrates.[17] The steric bulk forces the coupling partners into proximity on the palladium center, encouraging bond formation.
-
Step 2: Lower the Reaction Temperature. β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for oxidative addition can tip the balance in favor of the desired product. Experiment with a temperature gradient (e.g., 60 °C, 70 °C, 80 °C).
-
Step 3: Consider the Base and Solvent. The choice of base can influence the reaction outcome. For Suzuki couplings, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOtBu, which can sometimes promote elimination.[8][18] The solvent can also play a role; polar aprotic solvents like THF, Dioxane, or Toluene are commonly used.
Problem 3: My reaction stalls at ~50-60% conversion, even after extended reaction times.
Answer: Stalled reactions often indicate catalyst deactivation or inhibition.
-
Step 1: Increase Catalyst Loading. While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome slow deactivation and push the reaction to completion.
-
Step 2: Screen Different Ligands. Some ligands form more stable and long-lived catalysts than others. A catalyst based on a biaryl phosphine ligand may be more robust than one based on a simple trialkylphosphine under your specific conditions.
-
Step 3: Check for Inhibitory Species. Ensure your starting materials are pure. Some impurities can act as catalyst poisons. If your nucleophile is a heteroaromatic compound, it could potentially coordinate to the palladium center and inhibit catalysis, requiring specialized ligands to overcome this issue.[6]
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
Optimized Protocol Example: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme: (Boc)HN-Cyclohexyl-I + Ar-B(OH)₂ --[Pd Catalyst, Ligand, Base]--> (Boc)HN-Cyclohexyl-Ar
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial under an inert atmosphere (in a glovebox), pre-mix the Pd(OAc)₂ and RuPhos in a small amount of dioxane for 10-15 minutes. This allows for the formation of the active catalyst.
-
Reaction Setup: Evacuate and backfill the main reaction vessel with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel via syringe.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction vessel via syringe.
-
Degassing: Sparge the resulting suspension with argon for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Heating: Seal the vessel and place it in a pre-heated oil bath or heating block at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the starting iodide is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Summary of Recommended Conditions
The optimal conditions are highly dependent on the specific coupling partners. This table provides validated starting points for optimization.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃ | Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ |
| Ligand | RuPhos, XPhos, SPhos | PCyp₃, s-Bu-Pybox (for Ni) | BrettPhos, Cy₂t-BuP |
| Base | K₃PO₄, Cs₂CO₃ | None (or NMI additive) | NaOtBu, LHMDS, Cs₂CO₃ |
| Solvent | Dioxane, Toluene, THF | THF/NMP | Toluene, Dioxane |
| Temperature | 80 - 110 °C | 25 - 80 °C | 80 - 110 °C |
| Reference | [7][19] | [10][11] | [13][14][17] |
References
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
-
Minimizing steric hindrance in Heck reactions with cyclohexyl substrates. BenchChem.
-
Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
-
A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)carbamate. BenchChem.
-
Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Accounts of Chemical Research.
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis.
-
Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society.
-
Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters.
-
Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition.
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
-
Cross-coupling reactions of unactivated alkyl halides. DSpace@MIT.
-
β-Hydride elimination. Wikipedia.
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
-
Buchwald–Hartwig amination. Wikipedia.
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society.
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
-
Sonogashira coupling. Wikipedia.
-
Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Angewandte Chemie International Edition.
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Pendidikan Kimia.
-
Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. Angewandte Chemie International Edition.
-
Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Chinese Journal of Chemistry.
-
This compound. MySkinRecipes.
-
(4-Iodo-cyclohexyl)-carbamic acid tert-butyl ester. CymitQuimica.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank.
-
The Buchwald–Hartwig Amination After 25 Years. OUCI.
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry.
-
Sonogashira Coupling- Reaction and application in Research Lab. YouTube.
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
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- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
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stability and degradation pathways of tert-Butyl (4-iodocyclohexyl)carbamate
Technical Support Center: tert-Butyl (4-iodocyclohexyl)carbamate
Document ID: TSS-CIC-2601-01 Version: 1.0 Last Updated: January 1, 2026
Introduction
Welcome to the technical support guide for this compound (Product No. 1179986-79-8). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows.[1] This compound features two key functionalities: a Boc-protected amine, stable under basic conditions but labile to acid, and a secondary alkyl iodide, an excellent leaving group susceptible to nucleophilic substitution, elimination, and photolytic cleavage.[2][3] Understanding the interplay between these groups is critical for successful experimental design, troubleshooting unexpected results, and ensuring the integrity of your starting material and products.
This guide provides in-depth answers to common questions regarding the stability and degradation of this molecule, offering not just solutions but also the underlying chemical principles to empower your research.
Core Stability & Degradation Profile
The stability of this compound is dictated by its two primary functional groups. The following table summarizes its general reactivity under common laboratory stress conditions.
| Stress Condition | Primary Target | Potential Degradation Products | Stability Outlook |
| Acidic (pH < 5) | Boc Group | 4-Iodocyclohexanaminium salt, Isobutylene, CO₂ | Low . Rapid deprotection expected.[2][4] |
| Basic (pH > 9) | C-I Bond | tert-Butyl (4-hydroxycyclohexyl)carbamate, tert-Butyl (cyclohex-3-en-1-yl)carbamate | Moderate . Susceptible to slow hydrolysis and elimination.[3][5] |
| Photolytic (UV/Visible Light) | C-I Bond | Cyclohexyl radical intermediates, Elemental Iodine (I₂) | Low . The C-I bond is photosensitive and can undergo homolytic cleavage.[6][7] |
| Thermal (>100 °C) | Boc Group & C-I Bond | 4-Iodocyclohexanamine, Cyclohexene derivatives, Isobutylene | Moderate to Low . Both groups are thermally labile at elevated temperatures.[8][9] |
| Oxidative (e.g., H₂O₂) | C-I Bond | Potential for oxidation of iodide, though specific pathways are complex. | Moderate . Dependent on the specific oxidizing agent used. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Storage & Handling
Q1: What are the recommended long-term storage conditions for this compound?
Answer: For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).[10][11]
-
Causality (The "Why"): This recommendation addresses the two main vulnerabilities of the molecule.
-
Light Sensitivity: The carbon-iodine bond is weak and susceptible to photolytic cleavage by UV and even ambient light, which can generate radical species and free iodine (I₂), leading to discoloration and impurity formation.[6][7] An amber vial protects the compound from light.
-
Hydrolytic/Thermal Stability: While relatively stable in solid form, alkyl iodides can react with atmospheric moisture over time, and degradation is accelerated by heat.[3] Refrigeration minimizes both thermal and potential hydrolytic degradation. An inert atmosphere displaces oxygen and moisture.
-
Q2: My solid sample of this compound has developed a yellow or brownish tint upon storage. What is causing this and is it still usable?
Answer: A yellow-brown discoloration is a classic indicator of the formation of elemental iodine (I₂), which arises from the degradation of the alkyl iodide moiety. This is most commonly caused by exposure to light or, to a lesser extent, heat.
-
Mechanism: The energy from light can cause homolytic cleavage of the C-I bond, creating a cyclohexyl radical and an iodine radical. Two iodine radicals can then combine to form I₂.
-
Usability: The presence of a slight color change indicates partial degradation. While the material may still be predominantly the desired compound, the purity is compromised. For sensitive downstream applications, such as pharmaceutical synthesis, it is crucial to re-analyze the purity of the material by techniques like NMR or LC-MS before use. If significant degradation is observed, purification (e.g., recrystallization or column chromatography) is recommended.
Reaction & Degradation Pathways
Q3: I am running a reaction under acidic conditions (e.g., TFA, HCl). Which part of the molecule will react first?
Answer: The tert-butyloxycarbonyl (Boc) group is the most acid-labile part of the molecule and will be cleaved preferentially and rapidly under acidic conditions.[2]
-
Mechanism: The deprotection is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the loss of the stable tertiary butyl cation, which typically deprotonates to form gaseous isobutylene.[4][12] The resulting carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free primary amine as its corresponding acid salt (e.g., ammonium trifluoroacetate).[4] This process is generally much faster than any acid-mediated reactions at the C-I bond.
Caption: Acid-catalyzed deprotection of the Boc group.
Q4: My experiment involves basic conditions (e.g., NaOH, K₂CO₃). What potential side reactions should I anticipate?
Answer: While the Boc group is stable under basic conditions, the secondary alkyl iodide is susceptible to two base-mediated degradation pathways: nucleophilic substitution (Sₙ2) and elimination (E2).[2][13]
-
Substitution (Hydrolysis): If water or hydroxide ions are present, they can act as nucleophiles, displacing the iodide (an excellent leaving group) to form tert-butyl (4-hydroxycyclohexyl)carbamate. This will be a major byproduct in aqueous basic media.
-
Elimination: A strong, sterically hindered base can abstract a proton from a carbon adjacent to the C-I bond, leading to the formation of an alkene, tert-butyl (cyclohex-3-en-1-yl)carbamate, via an E2 mechanism.
The ratio of substitution to elimination depends on the base strength, steric hindrance, temperature, and solvent.
Caption: Base-mediated substitution and elimination pathways.
Q5: I'm observing significant loss of starting material and the appearance of a faint brown color in my reaction mixture, which is stirred in a clear glass flask on the benchtop. What is happening?
Answer: You are likely observing photodegradation. The carbon-iodine bond is the weakest carbon-halogen bond and is known to be sensitive to light, particularly in the UV spectrum but also to some extent in the visible spectrum.[3][6]
-
Mechanism: Light provides the energy to break the C-I bond homolytically, forming a cyclohexyl carbamate radical and an iodine radical. The iodine radicals combine to form molecular iodine (I₂), which imparts the brown color. The organic radical can undergo various subsequent reactions, such as abstracting a hydrogen from the solvent or dimerizing, leading to a complex mixture of byproducts and a loss of your desired starting material.
-
Troubleshooting: Always protect reactions involving this compound from light by using amber glass vessels or by wrapping the flask in aluminum foil. This is especially critical for reactions that run for extended periods or are performed under direct laboratory light.
Caption: Photolytic degradation via radical formation.
Analytical Troubleshooting
Q6: I'm monitoring my reaction by LC-MS and see a peak with a mass corresponding to [M-127]+. What is this species?
Answer: A mass loss of 127 amu corresponds to the loss of an iodine atom. This likely indicates the formation of the elimination product, tert-butyl (cyclohex-3-en-1-yl)carbamate. It could also potentially arise from in-source fragmentation of your starting material where the C-I bond breaks, though the formation of the stable alkene is a common chemical degradation pathway. Compare the retention time of this peak with your starting material; the elimination product is less polar and will likely have a longer retention time on a reverse-phase column.
Q7: My TLC plate shows a new, more polar spot (lower Rf) than my starting material. What could this be?
Answer: A more polar spot suggests the introduction of a more polar functional group or the removal of a nonpolar one. There are two primary possibilities:
-
Hydrolysis Product: The formation of tert-butyl (4-hydroxycyclohexyl)carbamate by substitution of the iodine with a hydroxyl group. The -OH group significantly increases polarity, resulting in a much lower Rf value.
-
Boc-Deprotected Product: If any acidic conditions were present (even trace amounts on silica gel), you might be seeing the free amine, 4-iodocyclohexanamine. Amines are very polar and often streak on standard silica plates. Staining the plate with ninhydrin (which turns purple/blue in the presence of primary amines) can confirm this.
Experimental Protocols
Protocol 1: General Workflow for a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[14][15] This workflow is based on ICH guidelines.[16]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light.
-
Thermal: Incubate a vial of the solution and a separate vial of the solid compound at 80°C, protected from light.
-
Photolytic: Expose a solution in a quartz cuvette or clear vial to a photostability chamber according to ICH Q1B guidelines. Include a dark control wrapped in foil.
-
-
Sampling & Analysis:
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the main compound.
-
Crucially, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively, immediately upon sampling to halt the degradation reaction.
-
Dilute all samples to a suitable concentration and analyze using a validated, stability-indicating HPLC method, preferably with both UV and MS detection.
-
-
Data Interpretation:
-
Identify and quantify the degradation products.
-
Calculate the mass balance to ensure all major products are detected.[17]
-
Propose degradation pathways based on the identified products.
-
References
-
BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Retrieved from a Google search.[2]
-
Heliyon. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. PubMed.[18]
-
BYJU'S. (n.d.). Alkyl Iodide. Retrieved from a Google search.[3]
-
AIP Publishing. (1975). Photodissociation of alkyl iodides. The Journal of Chemical Physics.[6]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.[19]
-
Royal Society of Chemistry. (n.d.). Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide. Journal of the Chemical Society B: Physical Organic.[7]
-
ACS Publications. (2014). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry.[20]
-
MedCrave online. (2016). Forced Degradation Studies.[14]
-
ACS Publications. (2022). Photocatalytic Degradation of Alkyl Halide Molecules Promoted by CsPbBr3 Perovskite Quantum Dots.[21]
-
CymitQuimica. (n.d.). (4-Iodo-cyclohexyl)-carbamic acid tert-butyl ester.[10]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.[22]
-
Royal Society of Chemistry. (n.d.). Vacuum ultra-violet photodissociation of alkyl iodides. Kinetics of the reaction H + ICH3→ HI + CH3. Journal of the Chemical Society, Faraday Transactions 2.[23]
-
ACS Publications. (n.d.). Isomerization in the Photolysis of Alkyl Iodides.[24]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters.[25]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.[12]
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.[26]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[8]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.[15]
-
Unknown Source. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment.[27]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods. Wordpress.[9]
-
ResearchGate. (2025). [211At]Astatine-Labeled Compound Stability: Issues with Released [211At]Astatide and Development of Labeling Reagents to Increase Stability | Request PDF.[28]
-
SGS Life Science Services. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY.[17]
-
Taylor & Francis Online. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.[16]
-
International Journal of Research in Pharmacy and Science. (n.d.). Recent Advances in the Chemistry of Alkyl halides, Synthesis, Reaction.[13]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress.[29]
-
MySkinRecipes. (n.d.). This compound.[1]
-
PubMed. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers.[30]
-
Unknown Source. (n.d.). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions.[31]
-
PubMed Central (PMC). (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.[32]
-
Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[33]
-
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[34]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.[4]
-
Shaalaa.com. (2017). Explain the Mechanism of Alkaline Hydrolysis of Tert-butyl Bromide with Energy Profile Diagram.[5]
-
Semantic Scholar. (2013). Research Article Iodine-Mediated Neutral and Selective N-Boc Deprotection.[35]
-
ResearchGate. (2025). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions.[36]
-
Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate.
-
National Institutes of Health (NIH). (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment.[37]
-
Sigma-Aldrich. (n.d.). tert-butyl (cis-4-hydroxycyclohexyl)carbamate | 167081-25-6.[38]
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.[39]
-
BPS Bioscience. (n.d.). tert-Butyl (6-iodohexyl)carbamate 82078.[11]
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- 7. Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
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- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. sgs.com [sgs.com]
- 18. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: NMR and Mass Spectrometry Data Interpretation
Welcome to the Technical Support Center for NMR and Mass Spectrometry data interpretation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. The following sections provide in-depth, field-proven insights in a question-and-answer format to help you navigate the complexities of spectral analysis and ensure the integrity of your results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. However, obtaining a clean, interpretable spectrum requires careful sample preparation and parameter optimization. This section addresses common problems encountered during NMR data acquisition and interpretation.
Frequently Asked Questions (FAQs) in NMR Spectroscopy
Question 1: Why do my NMR peaks look distorted, broad, or asymmetric?
Distorted peak shapes are a common issue in NMR and can arise from several factors.[1][2] Understanding the root cause is crucial for obtaining high-resolution data.
-
Poor Shimming: The most frequent cause of distorted peaks is an inhomogeneous magnetic field.[1][2] Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible. If the shims are not properly adjusted, the nuclei in the sample will experience different magnetic field strengths, leading to broadened and asymmetric peaks.
-
Troubleshooting Protocol:
-
Always start by loading a standard shim file for your specific probe and solvent.
-
Observe the lock signal. A stable and high lock level is indicative of a well-shimmed magnet. An unstable or drifting lock level suggests a need for reshimming.[1]
-
Manually adjust the Z1 and Z2 shims to maximize the lock level. Iterate between these two shims until no further improvement is observed.[2] For higher-order shims (e.g., Z3, Z4, X, Y, etc.), follow the instrument manufacturer's guidelines.
-
-
-
Sample Concentration and Solubility: A sample that is too concentrated can lead to increased viscosity, which in turn causes line broadening.[3] Conversely, poor solubility will result in a non-homogenous sample, also leading to broad peaks.[4]
-
Troubleshooting Protocol:
-
Ensure your sample is fully dissolved in the deuterated solvent.[5] If you observe any precipitate, filter the sample.
-
If the sample is highly concentrated, dilute it and re-acquire the spectrum.
-
-
-
Paramagnetic Impurities: The presence of paramagnetic species (e.g., dissolved oxygen, metal ions) can significantly shorten relaxation times, leading to severe peak broadening.
-
Troubleshooting Protocol:
-
Degas your sample by bubbling an inert gas (e.g., nitrogen or argon) through it or by using the freeze-pump-thaw method.
-
If metal contamination is suspected, consider adding a chelating agent like EDTA, though be aware this will add extra peaks to your spectrum.
-
-
Question 2: My signal-to-noise ratio (S/N) is very low. How can I improve it?
A low signal-to-noise ratio can make it difficult to distinguish real peaks from the baseline noise, potentially causing you to miss important signals.[2]
-
Increase the Number of Scans: The most straightforward way to improve the S/N is to acquire more transients (scans). The S/N is proportional to the square root of the number of scans. Therefore, to double the S/N, you need to quadruple the number of scans.[2]
-
Sample Concentration: A higher sample concentration will naturally lead to a stronger signal.[3] However, be mindful of the potential for line broadening with highly concentrated samples.
-
Exponential Multiplication: During data processing, applying an exponential window function (line broadening) can improve the S/N at the expense of resolution.[2] A small amount of line broadening (e.g., 0.3 Hz) can often enhance the visibility of noisy peaks without significant loss of information.[2]
-
Cryoprobe: If available, using a cryogenically cooled probe can dramatically increase sensitivity (by a factor of 3-4 or more) compared to a standard room temperature probe.
Question 3: I see unexpected peaks in my spectrum. What are they and how can I get rid of them?
Unexpected peaks are a common source of confusion in NMR spectra. They can originate from various sources, including solvent impurities, contaminants from the sample or glassware, and instrumental artifacts.
-
Solvent Impurities: Deuterated solvents are never 100% pure and will always contain some residual non-deuterated solvent, which will give rise to peaks in a ¹H NMR spectrum. Water is also a very common contaminant.[4]
-
Troubleshooting Protocol:
-
Consult a solvent impurity table to identify the chemical shifts of common impurities in your deuterated solvent.[6][7][8][9]
-
To confirm an exchangeable proton peak (e.g., from water or an alcohol), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[4][10]
-
-
| Common Solvent | Residual ¹H Peak (ppm) | Water Peak (ppm) |
| CDCl₃ | 7.26 | 1.56 |
| (CD₃)₂SO | 2.50 | 3.33 |
| (CD₃)₂CO | 2.05 | 2.84 |
| C₆D₆ | 7.16 | 0.40 |
| CD₃OD | 3.31 | 4.87 |
| D₂O | 4.79 | - |
| Data sourced from Sigma-Aldrich. Note that the chemical shift of water is highly dependent on temperature and sample conditions. |
-
Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large peak. They are caused by inhomogeneities in the magnetic field and spinning of the sample tube.
-
Troubleshooting Protocol:
-
Improve the shimming of the magnet.
-
Reduce the spinning rate of the sample tube.
-
-
-
Quadrature Images: A quadrature image is an artifact that appears as a "ghost" peak at a frequency reflected across the center of the spectrum.[2] This is usually an issue with older spectrometers.
-
Troubleshooting Protocol:
-
Acquire an even number of scans.[1]
-
Contact your instrument manager to have the quadrature balance checked.
-
-
Question 4: My peak integrations are not accurate. What could be the cause?
Accurate integration is crucial for determining the relative number of protons in a molecule.[5] Inaccurate integrals can lead to incorrect structural assignments.
-
Incomplete Relaxation: For quantitative NMR, it is essential that the nuclei have fully relaxed back to their equilibrium state before the next pulse is applied. If the relaxation delay (d1) is too short, particularly for nuclei with long T1 relaxation times (e.g., quaternary carbons, non-protonated carbons), the resulting peak intensities will be attenuated, leading to inaccurate integrals.
-
Troubleshooting Protocol:
-
Increase the relaxation delay (d1). A common rule of thumb is to set d1 to at least 5 times the longest T1 of interest.
-
-
-
Baseline Distortion: A distorted or non-flat baseline will lead to integration errors.
-
Troubleshooting Protocol:
-
Ensure the spectrum is properly phased.
-
Use a baseline correction function in your processing software.
-
-
-
Overlapping Peaks: If peaks are overlapping, it can be difficult to integrate them accurately.[4]
NMR Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common NMR data interpretation issues.
Caption: A flowchart for troubleshooting common NMR spectral issues.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used in drug discovery and development for compound identification, quantification, and structural elucidation.[11][12] This section provides guidance on troubleshooting common issues in mass spectrometry data interpretation.
Frequently Asked Questions (FAQs) in Mass Spectrometry
Question 1: I don't see any peaks in my mass spectrum. What should I do?
The absence of peaks in a mass spectrum, or an empty chromatogram in LC-MS, is a critical issue that needs to be addressed systematically.[13][14]
-
Check the Instrument Status:
-
Ionization Source: Ensure the ionization source is functioning correctly. For electrospray ionization (ESI), check for a stable spray.[13] An absent or sputtering spray could indicate a clog.[13] For other ionization techniques, verify that the necessary gases and voltages are applied.
-
Detector: Make sure the detector is turned on and the voltage is set appropriately.[13]
-
System Communication: Verify that the mass spectrometer is communicating with the data acquisition software.[13] A system reboot may be necessary.[13]
-
-
Sample Introduction:
-
Autosampler and Syringe: Check that the autosampler is injecting the sample correctly and that the syringe is not clogged.[14]
-
LC System (for LC-MS): Ensure that the LC pumps are delivering the mobile phase at the correct flow rate and that the system pressure is stable.[13] Check for leaks in the LC system.[14]
-
-
Sample Preparation:
-
Concentration: The sample may be too dilute to detect.[15]
-
Sample Integrity: Ensure the analyte has not degraded.
-
Question 2: My mass accuracy is poor, or the observed mass is shifted. Why is this happening?
Accurate mass measurement is essential for determining the elemental composition of an unknown compound.[15] Poor mass accuracy can lead to incorrect formula assignments.
-
Mass Calibration: The most common cause of poor mass accuracy is an outdated or incorrect mass calibration.[15]
-
Instrument Drift: Mass accuracy can drift over time due to temperature fluctuations or other environmental factors.
-
Troubleshooting Protocol:
-
Regularly monitor the mass accuracy using a known standard.
-
If using a lock mass, ensure the lock mass solution is being delivered consistently and is at the correct concentration.
-
-
-
Space Charge Effects: If the ion trap or analyzer is overloaded with ions, it can cause a shift in the measured masses.
-
Troubleshooting Protocol:
-
Reduce the sample concentration or injection volume.
-
Adjust the ion accumulation time or other source parameters to reduce the number of ions entering the mass analyzer.
-
-
Question 3: I see a lot of signal in my blank injections. What is the source of this contamination?
High background or signal in blank injections indicates a contamination issue, which can interfere with the detection of low-level analytes.[13]
-
Carryover: This occurs when a small amount of a previous sample is injected with the current sample.
-
Troubleshooting Protocol:
-
Implement a robust needle wash protocol between injections.[13] This may involve using a stronger solvent for the wash.
-
Inject one or more blank samples after a high-concentration sample to ensure the system is clean.
-
-
-
Contaminated Solvents or Reagents: The source of contamination could be the mobile phase, sample diluent, or any other reagents used.
-
Troubleshooting Protocol:
-
Use high-purity, LC-MS grade solvents and reagents.[13]
-
Prepare fresh mobile phases and sample diluents.
-
-
-
System Contamination: The contamination may be within the LC-MS system itself (e.g., in the tubing, injector, or ion source).
-
Troubleshooting Protocol:
-
Clean the ion source according to the manufacturer's instructions.
-
If necessary, flush the LC system with a series of strong solvents to remove contaminants.
-
-
Question 4: My peak shape is poor (broadening, splitting, or tailing). What are the potential causes?
Poor peak shape can compromise resolution and make it difficult to accurately quantify compounds.[16][17]
-
Chromatographic Issues (for LC-MS):
-
Column Overload: Injecting too much sample can lead to peak fronting.[17] Dilute the sample.
-
Column Contamination or Degradation: A buildup of contaminants on the column frit or degradation of the stationary phase can cause peak tailing or splitting.[15][18]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.[18] This can sometimes be mitigated by adjusting the mobile phase pH or using a different column.
-
-
Ion Source Conditions: Inappropriate ion source settings can lead to peak broadening.[15]
-
Troubleshooting Protocol:
-
Optimize ion source parameters such as gas flows, temperatures, and voltages.[15]
-
-
-
Extra-Column Volume (for LC-MS): Excessive volume in the tubing and connections between the column and the mass spectrometer can cause peak broadening.[18]
-
Troubleshooting Protocol:
-
Use tubing with the smallest possible internal diameter and keep the length to a minimum.
-
Ensure all fittings are properly made to avoid dead volume.
-
-
Question 5: I see multiple peaks that could be my molecular ion. How do I identify the correct one?
In soft ionization techniques like ESI, it is common to observe the molecular ion as an adduct with other species, in addition to the protonated or deprotonated molecule.[19][20]
-
Common Adducts: In positive ion mode, common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[21][22] In negative ion mode, common adducts include formate ([M+HCOO]⁻) and acetate ([M+CH₃COO]⁻) if these are present in the mobile phase.[21]
-
Isotope Peaks: The presence of isotopes (e.g., ¹³C, ³⁷Cl, ⁸¹Br) will result in peaks at M+1, M+2, etc. The relative intensities of these peaks can help confirm the elemental composition.[23] For example, a compound with one chlorine atom will have an M+2 peak that is approximately one-third the intensity of the molecular ion peak. A compound with one bromine atom will have an M+2 peak that is nearly equal in intensity to the molecular ion peak.
| Common Adduct/Fragment | Mass Difference (Da) |
| Positive Ion Mode | |
| [M+H]⁺ | +1.0078 |
| [M+Na]⁺ | +22.9898 |
| [M+K]⁺ | +38.9637 |
| [M+NH₄]⁺ | +18.0344 |
| Negative Ion Mode | |
| [M-H]⁻ | -1.0078 |
| [M+Cl]⁻ | +34.9689 |
| [M+HCOO]⁻ | +44.9977 |
| [M+CH₃COO]⁻ | +59.0133 |
| Common adduct masses.[19][21][22] |
Mass Spectrometry Troubleshooting Workflow
The following diagram provides a structured approach to troubleshooting common issues in mass spectrometry.
Caption: A flowchart for troubleshooting common mass spectrometry data issues.
References
-
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]
-
A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific. Retrieved from [Link]
- Odenkirk, M.T., Jones, R., Prenni, J., & Brinkley, S.C. (2025). Mass Spectrometer (MS) troubleshooting guide.
-
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). CDN. Retrieved from [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. Retrieved from [Link]
-
NMR Artifacts. (n.d.). Max T. Rogers NMR Facility. Retrieved from [Link]
-
Basics on Arrayed-NMR and Data Analysis. (2010, May 6). Mestrelab Resources. Retrieved from [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). Western Sydney University. Retrieved from [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. Retrieved from [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
-
Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University. Retrieved from [Link]
-
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). ACS Publications. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). ACS Publications. Retrieved from [Link]
-
What kinds of adducts are commonly observed in ES–MS? (n.d.). Providion Group. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. Retrieved from [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metlin. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
NMR Data Processing. (n.d.). ScienceDirect. Retrieved from [Link]
-
A GUIDE TO INTERPRETING MASS SPECTRA. (2015). Compound Interest. Retrieved from [Link]
-
Useful Mass Differences. (n.d.). Analytical Chemistry Instrumentation Facility - UC Riverside. Retrieved from [Link]
-
Mass Spectrometry Adduct Calculator. (n.d.). PMC - NIH. Retrieved from [Link]
-
NMR Basics: Guide for Analysis and Interpretation. (2024, September 10). Chem-Station Int. Ed. Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Saarland University. Retrieved from [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. Retrieved from [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Taylor & Francis Online. Retrieved from [Link]
-
How to Read Mass Spectrometer Graph: A Beginner's Guide. (2025, April 11). AZoOptics. Retrieved from [Link]
-
HIGH RESOLUTION NMR SPECTRA. (n.d.). Chemguide. Retrieved from [Link]
-
Welcome to the NMR tutorials - Analyzing NMR data. (n.d.). Structural Biology Platform. Retrieved from [Link]
-
Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. (2019, October 24). NIH. Retrieved from [Link]
-
NMR data collection and analysis protocol for high-throughput protein structure determination. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
De novo Correction of Mass Measurement Error in Low Resolution Tandem MS Spectra for Shotgun Proteomics. (n.d.). NIH. Retrieved from [Link]
-
What are the 'peaks' on top of my peaks in the 1H-NMR? (2017, February 21). Quora. Retrieved from [Link]
-
1H NMR showing less peaks than expected? : r/NMRspectroscopy. (2022, March 21). Reddit. Retrieved from [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
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- 4. Troubleshooting [chem.rochester.edu]
- 5. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]
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- 8. pubs.acs.org [pubs.acs.org]
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- 21. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
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- 23. azooptics.com [azooptics.com]
Technical Support Center: Enhancing the Solubility of tert-Butyl (4-iodocyclohexyl)carbamate
Welcome to the technical support center for tert-Butyl (4-iodocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide field-proven insights and systematic protocols to help you overcome these issues in your experiments.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its structure, which features a bulky non-polar cyclohexyl-iodide backbone and a polar tert-butyl carbamate (Boc) protecting group, gives it an amphiphilic character. This dual nature can make solvent selection challenging. The compound has a calculated XLogP3 of 3.2, indicating significant lipophilicity, yet the carbamate group provides a site for hydrogen bonding (1 donor, 2 acceptors).[2] This guide will walk you through understanding and overcoming solubility limitations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the dissolution of this compound.
Q1: I'm having trouble dissolving this compound. What are the most common reasons?
A: Difficulty in dissolving this solid compound (melting point 98-100 °C)[2][3] typically stems from one or more of the following factors:
-
Incorrect Solvent Choice: The fundamental principle of "like dissolves like" is paramount. Given the compound's mixed polarity, a solvent that cannot accommodate both the non-polar and polar regions will be ineffective.
-
Low Temperature: The solubility of most organic solids increases with temperature.[4] Attempting to dissolve the compound at room temperature may not be sufficient, especially for creating concentrated solutions.
-
Insufficient Solvent Volume: The desired concentration may simply exceed the compound's solubility limit in the chosen solvent at that temperature.
-
Metastable Crystal Form: The solid may exist in a particularly stable crystalline form that is difficult for solvent molecules to break down. Applying energy through heating and agitation can help overcome this lattice energy.
Q2: What organic solvents are the best starting points for solubilization?
A: A systematic approach is recommended. Based on the compound's structure, we suggest screening solvents from different polarity classes.
-
Polar Aprotic Solvents: These are often the most successful. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate can effectively solvate the entire molecule. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are stronger options for achieving higher concentrations.[5]
-
Non-Polar Aromatic Solvents: Toluene may be effective, particularly with gentle heating, due to its ability to interact with the non-polar cyclohexane ring.
-
Polar Protic Solvents: Alcohols like methanol or ethanol can interact with the polar carbamate group but may be less effective at solvating the non-polar backbone. They are often better used as co-solvents.
-
Non-Polar Aliphatic Solvents: Solvents like hexanes or heptane are generally poor choices and are unlikely to dissolve the compound to any significant extent due to the polar carbamate group.
Q3: How significantly does temperature impact solubility?
A: For most organic solids, solubility tends to increase exponentially with temperature.[6][7] While the exact relationship is specific to the solute-solvent pair, it is common to see solubility double with a temperature increase of approximately 20 °C.[6] Therefore, if you observe partial solubility at room temperature, gentle heating is a logical and powerful next step.
Q4: What safety precautions should I take when heating solvents?
A: Safety is critical. Always work in a well-ventilated fume hood. Before heating any solvent, consult its Safety Data Sheet (SDS) for information on its flash point, boiling point, and specific hazards.[8]
-
Use a controlled heating source like a heating mantle or a sand/water bath with a thermostat. Never use an open flame with flammable organic solvents.
-
Ensure your glassware is free of cracks and is appropriate for heating.
-
Use a condenser for prolonged heating or when using volatile solvents to prevent evaporation and changes in concentration.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step methodologies to systematically identify an optimal solvent system for your experiment.
Guide 1: Systematic Solvent Screening Protocol
This protocol allows for the rapid and efficient identification of promising solvents using minimal material.
Objective: To qualitatively assess the solubility of this compound in a range of common organic solvents.
Methodology:
-
Preparation: Dispense approximately 10 mg of the compound into separate, labeled small vials (e.g., 1.5 mL glass vials).
-
Solvent Addition (RT): To each vial, add 0.2 mL of a candidate solvent (see Table 1). This corresponds to a target concentration of ~50 mg/mL.
-
Agitation: Cap the vials and vortex or shake vigorously for 2 minutes at room temperature.
-
Observation (RT): Visually inspect each vial for undissolved solid. Record the results in a table similar to Table 1.
-
Heating: For vials containing undissolved solid, uncap them and gently warm them to approximately 40-50 °C in a heating block or water bath for 5 minutes.
-
Agitation (Heated): Re-cap the vials and vortex again for 1 minute.
-
Observation (Heated): Observe the vials again and record the results. Note if dissolution is complete or partial.
Data Presentation:
| Solvent | Polarity Class | Observation at Room Temp (RT) | Observation at 40-50 °C |
| Hexanes | Non-Polar Aliphatic | Insoluble | Insoluble |
| Toluene | Non-Polar Aromatic | Sparingly Soluble | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Freely Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble | Freely Soluble |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Freely Soluble |
| Methanol | Polar Protic | Sparingly Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Freely Soluble |
| Table 1: Example Solvent Screening Data Table. Observations should be recorded based on your experimental results. |
Guide 2: Optimizing with a Co-Solvent System
If a single solvent provides some solubility but is insufficient for your desired concentration, a co-solvent system can be highly effective.
Causality: A co-solvent works by fine-tuning the polarity of the solvent mixture to better match the solute's amphiphilic nature. For a non-polar compound, adding a water-miscible organic co-solvent to an aqueous solution makes the overall system less polar, enhancing solubility.[9][10][11] The same principle applies to purely organic systems. For this compound in a moderately polar solvent like acetonitrile, adding a less polar co-solvent like toluene can improve the solvation of the cyclohexyl ring.
Protocol:
-
Primary System: Create a slurry of the compound in your primary solvent (e.g., 50 mg in 0.5 mL of Acetonitrile).
-
Co-Solvent Titration: While stirring, add a co-solvent (e.g., Toluene) dropwise (in ~50 µL increments).
-
Observe: After each addition, allow the mixture to stir for 1-2 minutes and observe for dissolution.
-
Quantify: Continue adding the co-solvent until complete dissolution is achieved. Record the final volume ratio of the two solvents. This ratio represents an optimized solvent system for that concentration.
Visualization:
Caption: Workflow for optimizing solubility using a co-solvent system.
Guide 3: General Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when encountering a solubility problem with this compound.
Visualization:
Caption: A systematic troubleshooting workflow for solubility issues.
Part 3: The Science of Solubility for this compound
Understanding the molecular structure is key to predicting and manipulating its solubility.
Molecular Structure and Polarity: The molecule can be divided into distinct polar and non-polar domains.
-
Non-Polar Domains: The cyclohexane ring, the large iodine atom, and the tert-butyl group are all hydrophobic. These regions require a non-polar or moderately polar solvent to engage in favorable van der Waals interactions.
-
Polar Domain: The carbamate linkage (-NH-COO-) is polar. The N-H group can act as a hydrogen bond donor, and the two oxygen atoms can act as hydrogen bond acceptors.[2] This region requires a polar solvent (protic or aprotic) for effective solvation.
A successful solvent must be able to accommodate both of these competing features. This is why highly polar protic solvents (like water) or highly non-polar aliphatic solvents (like hexane) fail, while solvents of intermediate polarity or well-chosen co-solvent mixtures often succeed.
Visualization:
References
- 1. This compound [myskinrecipes.com]
- 2. (4-Iodo-cyclohexyl)-carbamic acid tert-butyl ester [cymitquimica.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. bepls.com [bepls.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude tert-Butyl (4-iodocyclohexyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (4-iodocyclohexyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this key synthetic intermediate in high purity. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules where the iodo-group serves as a handle for cross-coupling reactions and the Boc-protected amine allows for sequential functionalization. The primary challenge in its use lies in removing impurities generated during its synthesis, which typically involves the iodination of tert-butyl (4-hydroxycyclohexyl)carbamate. Common impurities can include unreacted starting material, reaction byproducts, and degradation products, which can interfere with downstream applications. This guide provides a systematic approach to diagnosing and resolving these purity issues.
Part 1: Troubleshooting and FAQ Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude material is a sticky oil or waxy solid, but the literature reports a solid. What are the likely impurities?
A1: This is a common issue. The physical state of your crude product is an excellent first diagnostic tool. Likely culprits include:
-
Residual Solvent: Ensure your product has been thoroughly dried under high vacuum. Solvents like dichloromethane, THF, or toluene can be difficult to remove.
-
Triphenylphosphine Oxide (TPPO): If you used an Appel reaction (PPh₃, I₂) or a similar method to convert the precursor alcohol, TPPO is a very common byproduct and is notoriously difficult to crystallize with the product, often leading to oils or gums.
-
Unreacted Starting Material: The precursor, tert-butyl (4-hydroxycyclohexyl)carbamate, has a different polarity and may inhibit the crystallization of the desired product.
-
Elimination Byproduct: Formation of tert-butyl (cyclohex-3-en-1-yl)carbamate can occur, which is typically less crystalline.
Q2: I am trying to visualize my product on a TLC plate, but I don't see a spot under the UV lamp. How can I track my product?
A2: this compound lacks a strong UV chromophore. You must use a chemical stain for visualization. We recommend the following:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal stain for compounds that can be oxidized. Your product, the precursor alcohol, and any elimination byproducts will appear as yellow/brown spots on a purple background upon gentle heating. It is a destructive method, so circle your spots with a pencil before the stain fades[1][2].
-
Ninhydrin Stain: While typically used for primary/secondary amines, ninhydrin can visualize Boc-protected amines. The heat applied during staining is often sufficient to cause thermal deprotection of the Boc group, revealing the free amine which then reacts to form a colored spot (typically pink or purple)[3].
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine can sometimes visualize compounds by the reversible adsorption of iodine vapor. This method is non-destructive but may not be effective for all compounds[1][2].
Q3: My product seems to be decomposing during column chromatography on silica gel. What is happening and what can I do?
A3: This is a known risk. There are two primary reasons for decomposition on silica gel:
-
Acidity of Silica: Standard silica gel is slightly acidic, which can be sufficient to catalyze the elimination of HI to form the cyclohexene byproduct or even cause partial cleavage of the acid-labile Boc protecting group[4][5].
-
Instability of the C-I Bond: Alkyl iodides can be sensitive, and prolonged contact with the high surface area of silica gel can promote degradation[6].
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your eluent containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface. Remember to include the same percentage of Et₃N in your mobile phase[7].
-
Use an Alternative Stationary Phase: If decomposition persists, switch to a more neutral support like neutral alumina[6][8]. Perform TLC analysis on alumina plates first to determine the appropriate solvent system.
-
Work Quickly: Do not let the crude material sit on the column for an extended period. Prepare everything in advance and elute the column promptly after loading.
Q4: I performed a column and my fractions are still impure, with impurities co-eluting with my product. How can I improve the separation?
A4: Co-elution indicates that the polarity difference between your product and the impurity is small.
-
Optimize Your Solvent System: The key is to find a solvent system that provides the best possible separation (ΔRf) on TLC. Aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation on the column[7]. Test various combinations of hexanes (or heptane) with ethyl acetate, dichloromethane, or diethyl ether.
-
Reduce the Polarity: A less polar (slower) mobile phase will increase the interaction of the compounds with the silica gel, often improving the separation between closely eluting spots.
-
Consider Recrystallization: If column chromatography fails to provide pure material, recrystallization is an excellent orthogonal purification technique that separates based on solubility and crystal lattice packing, not just polarity.
Part 2: Purification Strategy Workflow
The choice of purification method depends on the nature and quantity of impurities. The following decision tree can guide your strategy.
Caption: Decision tree for selecting a purification strategy.
Part 3: Experimental Protocols and Data
Protocol 1: Purification by Flash Column Chromatography
This protocol is recommended when the crude material is an oil or when TLC analysis shows impurities with significantly different Rf values from the product.
1. TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of ethyl acetate (EtOAc) and hexanes. Start with a 10% EtOAc in hexanes mixture and increase the polarity if the spots do not move off the baseline.
-
A typical system for this compound is 15-20% EtOAc in hexanes , which should give the product an Rf value of approximately 0.2-0.4[7].
-
Visualize the plate using a potassium permanganate (KMnO₄) stain.
2. Column Preparation:
-
Select a column with a diameter such that the silica gel height is about 10-15 cm. A general rule is to use 50-100 g of silica gel per 1 g of crude material.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 15% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Dry Loading (Recommended): Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the dry powder to the top of the column. This technique generally results in better separation than loading a liquid solution.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution, collecting fractions.
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
| Parameter | Recommended Condition | Rationale / Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. If product is acid-sensitive, pre-treat with 1% Et₃N[5][6]. |
| Mobile Phase | 10-25% Ethyl Acetate in Hexanes | Balances polarity to elute the alkyl iodide while retaining more polar impurities like the starting alcohol[7]. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution compared to wet loading. |
| TLC Visualization | KMnO₄ Stain | Essential for detecting the non-UV active product and related impurities[1][2]. |
Protocol 2: Purification by Recrystallization
This protocol is ideal if the crude material is a solid and contains minor impurities.
1. Solvent Selection:
-
The ideal recrystallization solvent (or solvent system) is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Place a small amount of crude solid (20-30 mg) in a test tube.
-
Add a potential solvent dropwise while heating. Good single solvents to test are isopropanol, acetonitrile, or ethyl acetate.
-
If a single solvent is not ideal, try a binary solvent system. Common systems include Hexanes/Ethyl Acetate or Hexanes/Dichloromethane [9].
-
To use a binary system, dissolve the crude solid in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature. Then, add the less polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the polar solvent to redissolve the solid and then allow it to cool slowly.
2. Recrystallization Procedure:
-
Dissolve the bulk crude material in the minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.
-
Once fully dissolved, cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once crystals have formed, place the flask in an ice bath for 15-30 minutes to maximize the yield.
3. Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under high vacuum to remove all residual solvent.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
VanVeller, B. VanVeller Lab Resources - Department of Chemistry. [Link]
-
Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]
-
MySkinRecipes. This compound. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow Blog. [Link]
-
University of California, Los Angeles, Department of Chemistry. TLC stains. [Link]
- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
-
University of Alberta, Department of Chemistry. Column chromatography. [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Kozioł, A., et al. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. [Link]
-
Scott, R. P. W., & Kucera, P. (1975). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
-
ResearchGate. Chromatographic separations and mechanisms. [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. TLC stains [reachdevices.com]
- 3. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Reactions Involving tert-Butyl (4-iodocyclohexyl)carbamate
Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst selection for cross-coupling reactions with tert-Butyl (4-iodocyclohexyl)carbamate. This substrate is a valuable building block in medicinal chemistry, but its secondary alkyl iodide nature presents unique challenges compared to more common aryl halides. This document explains the causality behind experimental choices to empower you to overcome these challenges and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in cross-coupling reactions?
The primary difficulties arise from the substrate being a secondary (sp³-hybridized) alkyl iodide. These challenges are fundamentally different from those encountered with sp²-hybridized aryl or vinyl halides.
-
Slow Oxidative Addition: The oxidative addition of a Pd(0) catalyst to an sp³ C-I bond is generally slower and more challenging than to an sp² C-I bond. This is a critical initiation step for most cross-coupling cycles.
-
β-Hydride Elimination: Once the alkyl group is attached to the palladium center (forming an R-Pd(II)-L complex), it can readily undergo β-hydride elimination if a hydrogen atom is present on the carbon beta to the palladium. This is a major competing pathway that leads to the formation of cyclohexene-derived byproducts and the destruction of the active catalyst, ultimately reducing the yield of the desired coupled product.
-
Difficult Reductive Elimination: The final step, reductive elimination, to form the new C-C or C-N bond is often slower from Pd(II) complexes bearing secondary alkyl groups compared to their aryl counterparts. This sluggishness gives more time for competing side reactions like β-hydride elimination to occur.
These three factors—slow oxidative addition, competing β-hydride elimination, and slow reductive elimination—necessitate carefully chosen catalyst systems designed to favor the desired reaction pathway.
Q2: I need to perform a Suzuki-Miyaura coupling. How do I select the right catalyst system?
For Suzuki-Miyaura coupling of a secondary alkyl iodide, the goal is to use a catalyst system that promotes rapid reductive elimination, thereby outcompeting β-hydride elimination.
Recommendation: Use a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand.
-
Palladium Source: PEPPSI-IPr or Pd₂(dba)₃ are excellent choices. PEPPSI-IPr is an air- and moisture-stable precatalyst that readily generates the active Pd(0) species.
-
Ligand: Buchwald ligands such as SPhos or RuPhos are highly recommended. The bulkiness of these ligands creates a sterically crowded palladium center that favors reductive elimination, while their electron-donating nature facilitates the initial oxidative addition step.
-
Base: A moderately strong base is required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Stronger bases like alkoxides (e.g., NaOtBu) can sometimes promote elimination, so they should be used with caution.
-
Solvent: A polar aprotic solvent like 1,4-dioxane or a mixture of toluene and water is typically used.
Troubleshooting Suzuki-Miyaura Couplings:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient oxidative addition or catalyst deactivation. | Increase catalyst loading (from 1-2 mol% to 3-5 mol%). Switch to a more electron-rich ligand like RuPhos. Ensure reagents and solvent are anhydrous. |
| High levels of cyclohexene byproduct | β-hydride elimination is outcompeting reductive elimination. | Use a bulkier ligand (e.g., SPhos). Lower the reaction temperature. Ensure the base is not excessively strong. |
| Formation of Palladium Black | Catalyst decomposition. | Use a robust precatalyst (e.g., PEPPSI-IPr). Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Degas the solvent thoroughly. |
Q3: What is the best approach for a Buchwald-Hartwig amination with this substrate?
Buchwald-Hartwig amination with secondary alkyl halides is also challenging due to the risk of β-hydride elimination. The choice of ligand is critical.
Recommendation: Utilize a highly active, specialized ligand designed to accelerate C-N bond formation.
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: A highly hindered and electron-rich biaryl phosphine ligand is essential. tBuXPhos or BrettPhos are specifically designed for challenging C-N couplings and have shown success with secondary alkyl halides. These ligands form monoligated Pd(0) species that are highly active and promote the crucial C-N reductive elimination.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.
-
Solvent: Anhydrous toluene or 1,4-dioxane are typically the most effective solvents.
Below is a decision-making workflow for troubleshooting a Buchwald-Hartwig amination.
Navigating Reaction Landscapes: A Technical Guide to Temperature and Time Optimization
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complex interplay of temperature and reaction time in chemical synthesis. Our goal is to empower you with the scientific principles and practical strategies needed to optimize product formation, maximize yield, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the influence of temperature and reaction time on reaction outcomes.
Q1: How does increasing the reaction temperature affect the reaction rate?
Increasing the temperature of a reaction typically accelerates the reaction rate.[1][2][3] This is primarily due to two factors rooted in the collision theory :
-
Increased Collision Frequency: At higher temperatures, molecules possess greater kinetic energy, causing them to move faster and collide more frequently.[1][3]
-
Increased Collision Energy: More importantly, a higher temperature increases the proportion of molecules that have sufficient energy to overcome the activation energy barrier (Ea) upon collision.[1][4][5] This concept is mathematically described by the Arrhenius equation .[4][6][7][8]
As a general rule of thumb, for many reactions at room temperature, the rate can double for every 10°C increase.[1]
Q2: What is the Arrhenius Equation and why is it important?
The Arrhenius equation is a fundamental formula in chemical kinetics that describes the relationship between the reaction rate constant (k), temperature (T), and activation energy (Ea).[4][6][7][8]
k = Ae-Ea/RT
Where:
-
k: Rate constant
-
A: Pre-exponential factor (related to collision frequency and orientation)
-
Ea: Activation energy
-
R: Universal gas constant
-
T: Absolute temperature (in Kelvin)
This equation is crucial because it quantitatively shows that the reaction rate increases exponentially with temperature.[4] It also highlights the significance of the activation energy; a lower activation energy will result in a faster reaction rate at a given temperature.[6]
Q3: Can a longer reaction time always guarantee a higher product yield?
Not necessarily. While a longer reaction time can lead to a higher conversion of starting materials to products, it can also promote the formation of undesirable side products or even the decomposition of the desired product.[9] The optimal reaction time is a balance between achieving maximum conversion of the starting material and minimizing the formation of impurities. In some cases, shorter reaction times can lead to higher purity, even if the yield is slightly lower.[9]
Q4: What is the difference between kinetic and thermodynamic control of a reaction?
In reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control.[10][11]
-
Kinetic Control: This occurs at lower temperatures and shorter reaction times.[10][12] The major product formed is the one that forms the fastest, meaning it has the lowest activation energy.[10][13] The kinetic product is not necessarily the most stable product.[10]
-
Thermodynamic Control: This is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[10] The major product is the most stable one, which has the lowest Gibbs free energy.[10] This product may have a higher activation energy and therefore form more slowly.[10]
Understanding this concept is critical for selectively forming the desired product by manipulating the reaction conditions.[11]
Troubleshooting Guides
This section provides systematic approaches to address common issues encountered during chemical synthesis related to temperature and reaction time.
Issue 1: Low Product Yield
A low yield is a frequent challenge in chemical synthesis.[14] A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Step-by-Step Guide to Improving Low Yield:
-
Verify Reagent and Solvent Quality: Impurities in starting materials or solvents can inhibit the reaction or lead to side reactions.[15] Ensure reagents are of appropriate purity and that solvents are dry if the reaction is moisture-sensitive.[16]
-
Evaluate Reaction Conditions:
-
Temperature: Was the temperature too low, resulting in a slow reaction rate and incomplete conversion?[15] Or was it too high, causing decomposition of reactants or products?[17] Consider performing small-scale experiments at a range of temperatures to find the optimum.[18]
-
Reaction Time: Did the reaction run to completion? Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to determine the optimal reaction time. Conversely, did the reaction run for too long, leading to product degradation or the formation of byproducts?[9]
-
-
Review Work-up and Purification Procedures: Significant product loss can occur during extraction, filtration, and chromatography.[16][19] Ensure proper techniques are used and consider analyzing aqueous layers or filter cakes for lost product.[19]
Issue 2: Formation of Impurities/Side Products
The presence of unexpected side products can complicate purification and reduce the yield of the desired compound.[20]
Troubleshooting Workflow for Side Product Formation
Caption: A logical workflow for diagnosing and minimizing side product formation.
Strategies to Minimize Side Product Formation:
-
Isolate and Characterize: If possible, isolate the major side product and determine its structure using analytical techniques like NMR, MS, and IR spectroscopy. Understanding the structure can provide clues about the reaction mechanism leading to its formation.
-
Modify Reaction Conditions:
-
Temperature: If the side product is the thermodynamic product , lowering the reaction temperature and shortening the reaction time may favor the formation of the desired kinetic product .[10][11] Conversely, if the side product is the kinetic product , increasing the temperature and allowing the reaction to reach equilibrium may favor the more stable, desired thermodynamic product .[10][11]
-
Rate of Addition: Slow, dropwise addition of a reagent can sometimes minimize the formation of side products by keeping its instantaneous concentration low.
-
-
Re-evaluate Reagents: Consider if a different reagent or catalyst could offer higher selectivity for the desired product.
Best Practices for Experimental Design
Proactive experimental design is key to achieving successful and reproducible results.
Reaction Monitoring
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.
Common Reaction Monitoring Techniques:
| Technique | Principle | Application |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Quick, qualitative assessment of the consumption of starting materials and formation of products.[21][22][23] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation. | Quantitative analysis of reaction mixtures, especially for complex reactions with multiple components. |
| Gas Chromatography (GC) | Separation of volatile compounds. | Quantitative analysis of reactions involving volatile reactants or products. |
| In-situ Spectroscopy (FTIR, Raman, NMR) | Real-time measurement of molecular vibrations or nuclear spin. | Continuous monitoring of reactant and product concentrations without sampling.[24] |
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel plate.[23]
-
Spot the Plate: Apply a small spot of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the starting line.[22]
-
Develop the Plate: Place the plate in a sealed chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below the starting line.[22][23]
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by staining.[23]
-
Analyze: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[22] Continue to take samples at regular intervals until the starting material is consumed.
Kinetic vs. Thermodynamic Product Formation
The choice of temperature and reaction time can be strategically used to favor the formation of either the kinetic or thermodynamic product.
Caption: Relationship between reaction conditions and the formation of kinetic vs. thermodynamic products.
By carefully selecting the reaction temperature and duration, you can navigate the reaction energy landscape to selectively obtain your desired product.
References
- Arrhenius equation and its significance. (n.d.). Solubility of Things.
- Monitoring the progress of a reaction. (2019, November 4). Mono Mole.
- Arrhenius equation. (n.d.). Wikipedia.
- Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online.
- The Arrhenius equation. (n.d.). Khan Academy.
- Thermodynamic and Kinetic Control. (n.d.). AP Chem Guide.
- Arrhenius equation. (2025, December 26). Britannica.
- The Effect of Temperature Change. (n.d.). Matlab Simulations.
- Optimizing Chemical Reactions: A Guide to Refining Key Parameters. (2025, August 2). WNY News Now.
- The effect of temperature on rates of reaction. (n.d.). Chemguide.
- How Do You Optimize Chemical Reaction Yields?. (2025, November 8). Chemistry For Everyone - YouTube.
- How Does Temperature Affect The Rate Of A Reaction?. (2023, March 15). Chemicals.co.uk.
- Temperature and its effect on reaction rates. (n.d.). Solubility of Things.
- Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. (2025, September 19). ACS Applied Materials & Interfaces.
- How does reaction time impact synthetic product purity and yield?. (2023, February 6). Biotage.
- Chemical Kinetics (Note -2) The Arrhenius Equation. (n.d.). Byjus.
- Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions. (n.d.). Benchchem.
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. (n.d.). Wsu.
- 2.4 Temperature and Reaction Rate. (n.d.). Principles of Chemistry.
- Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
- Factors that Affect the Rate of Reactions. (n.d.). Introductory Chemistry - BC Open Textbooks.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Impact of Temperature on Reaction Rate in Catalytic Reactions. (n.d.). ResearchGate.
- TLC Monitoring of Reaction Progress. (2025, October 14). Coconote.
- Optimizing Chemical Reactions. (2024, April 10). Chemical Reviews.
- Kinetic vs Thermodynamic "control" and "product". (2024, January 26). Reddit.
- Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry : University of Rochester.
- Understanding product optimization: Kinetic versus thermodynamic control. (1988, October). Journal of Chemical Education.
- How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
- What could be reason for getting a very low yield in organic chemistry?. (2015, January 21). Quora.
- Kinetic Control vs. Thermodynamic Control. (2020, October 27). YouTube.
- A Brief Introduction to Chemical Reaction Optimization. (n.d.). ACS Publications.
- Why Do Side Reactions Lower Actual Yield?. (2025, September 29). Chemistry For Everyone - YouTube.
- A Practical Guide to Chemical Process Optimization: Analysis of a Styrene Plant. (n.d.). eGrove - University of Mississippi.
- What are issues/things to consider when scaling up reactions from the lab to a factory?. (2021, October 27). Reddit.
- 5 Top bench-scale strategies to ensure a smooth scale-up process. (2023, November 20). H.E.L Group.
- How To Optimize Reaction Efficiency in A 50L Reactor?. (2025, March 7). Shaanxi Achieve chem-tech Co.,Ltd.
- Challenges of scaling up chemical processes (based on real life experiences). (n.d.). ResearchGate.
- 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). Uk-cpi.com.
- From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up.... (2025, May 24). YouTube.
- A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - PubMed Central - NIH.
- Can Reaction Temperature Impact Synthetic Product Yield and Purity?. (2023, February 6). Biotage.
- Effect of Temperature on the Purity and Yield of Aspirin. (n.d.). AWS.
- Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. (n.d.). PMC - NIH.
Sources
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- 5. 2.4 Temperature and Reaction Rate – Principles of Chemistry [principlesofchemistryopencourse.pressbooks.tru.ca]
- 6. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 9. biotage.com [biotage.com]
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- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 15. quora.com [quora.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
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- 19. How To [chem.rochester.edu]
- 20. youtube.com [youtube.com]
- 21. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 22. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 23. coconote.app [coconote.app]
- 24. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of tert-Butyl (4-iodocyclohexyl)carbamate
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of tert-Butyl (4-iodocyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document outlines the rationale behind the selection of analytical techniques, provides detailed experimental protocols, and presents supporting data to ensure the identity, purity, and quality of this critical compound.
Introduction: The Importance of Rigorous Characterization
This compound (MW: 325.19 g/mol , Formula: C₁₁H₂₀INO₂) is a bifunctional molecule featuring a Boc-protected amine on a cyclohexyl ring, which also bears an iodine atom.[1][2] This structure makes it a valuable building block in the synthesis of complex pharmaceutical agents. The Boc-protecting group allows for the selective reaction of other functional groups, while the iodine atom can be readily displaced or used in cross-coupling reactions to build molecular complexity. Given its role as a synthetic intermediate, rigorous analytical characterization is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API).
This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis for the characterization of this compound. We will delve into the strengths and limitations of each technique, providing a holistic understanding of their synergistic application.
Structural Elucidation and Verification: A Multi-Technique Approach
The primary goal of characterization is to confirm the chemical identity and structure of this compound. A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.
¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.30 | m | 1H | CH-I | The proton attached to the carbon bearing the iodine is expected to be significantly deshielded due to the electronegativity of iodine. |
| ~3.50 | m | 1H | CH-N | The proton on the carbon attached to the nitrogen of the carbamate will be deshielded. |
| ~2.20 - 1.80 | m | 4H | Cyclohexyl CH₂ | Protons on the cyclohexyl ring adjacent to the CH-I and CH-N groups. |
| ~1.60 - 1.20 | m | 4H | Cyclohexyl CH₂ | Remaining protons on the cyclohexyl ring. |
| 1.45 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
| ~4.50 | br s | 1H | NH | The carbamate proton signal is often broad and its chemical shift can be concentration-dependent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.8 µs
-
Acquisition time: 2.5 s
-
-
Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Logical Workflow for NMR Analysis
Caption: Workflow for NMR-based structural characterization.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C=O | The carbonyl carbon of the carbamate group is highly deshielded. |
| ~79.5 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~50.0 | C H-N | The carbon atom attached to the nitrogen. |
| ~35.0 | C H-I | The carbon atom bonded to the iodine. |
| ~30-35 | Cyclohexyl CH₂ | The carbon atoms of the cyclohexyl ring. |
| 28.4 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 500 MHz NMR spectrometer (operating at 125 MHz for ¹³C).
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
-
Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of the target compound and can provide structural information through analysis of fragmentation patterns.
Expected Mass Spectrometry Data (Electrospray Ionization - ESI+):
| m/z | Ion | Rationale |
| 326.0612 | [M+H]⁺ | Protonated molecular ion. |
| 348.0431 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |
| 270.1023 | [M-C₄H₉+H]⁺ | Loss of the tert-butyl group. |
| 226.0970 | [M-Boc+H]⁺ | Loss of the entire Boc protecting group. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL with the initial mobile phase.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
LC-MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Mass Spectrometry Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation of the target compound.
Purity Assessment: Orthogonal Analytical Approaches
Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. A combination of HPLC and elemental analysis provides a robust and reliable assessment of purity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary technique for determining the purity of a compound and quantifying any impurities. A reversed-phase method is well-suited for a molecule with the polarity of this compound.
Comparison of HPLC with other Purity Assessment Techniques:
| Technique | Strengths | Limitations |
| HPLC | High resolution and sensitivity for separating impurities. Quantitative. | Requires a chromophore for UV detection. Method development can be time-consuming. |
| GC | Excellent for volatile impurities and residual solvents. | Not suitable for non-volatile compounds like the target molecule. |
| TLC | Simple, rapid, and inexpensive for qualitative analysis. | Lower resolution and sensitivity compared to HPLC. Not quantitative. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in acetonitrile.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Elemental Analysis: Confirming Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula of the compound and serves as an independent measure of purity.
Expected Elemental Analysis Data for C₁₁H₂₀INO₂:
| Element | Calculated (%) | Found (%) | Acceptance Criteria |
| Carbon (C) | 40.63 | 40.63 ± 0.4 | ± 0.4% |
| Hydrogen (H) | 6.20 | 6.20 ± 0.4 | ± 0.4% |
| Nitrogen (N) | 4.31 | 4.31 ± 0.4 | ± 0.4% |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed sample (2-3 mg) is placed in a tin capsule.
-
Instrumentation: A CHN elemental analyzer.
-
Method: The sample undergoes high-temperature combustion in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
Functional Group Identification: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Carbamate |
| ~2950-2850 | C-H stretch | Cyclohexyl and tert-butyl |
| ~1685 | C=O stretch | Carbamate |
| ~1520 | N-H bend | Carbamate |
| ~1250 | C-N stretch | Carbamate |
| ~1160 | C-O stretch | Carbamate |
| ~600 | C-I stretch | Iodoalkane |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Conclusion: A Comprehensive and Validated Approach
The robust characterization of this compound requires a multi-faceted analytical approach. NMR and MS are essential for definitive structural elucidation and molecular weight confirmation. HPLC is the cornerstone for purity assessment, while elemental analysis provides orthogonal confirmation of the empirical formula. FTIR serves as a rapid and convenient method for functional group identification. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the drug development pipeline.
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A Comparative Guide to tert-Butyl (4-iodocyclohexyl)carbamate and Other Iodinated Building Blocks in Modern Synthesis
Introduction: The Enduring Importance of Iodinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of saturated carbocyclic and heterocyclic moieties is a cornerstone of rational drug design. These three-dimensional frameworks offer a pathway to escape the "flatland" of aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing exquisite control over the spatial arrangement of pharmacophoric elements.[1][2][3] Within this context, iodinated building blocks serve as versatile linchpins, enabling the construction of complex molecular architectures through a variety of powerful cross-coupling reactions.
This guide provides a comprehensive comparison of tert-Butyl (4-iodocyclohexyl)carbamate, a key building block featuring a saturated cyclohexane core, with other classes of iodinated compounds. We will delve into its synthesis, stability, and performance in key synthetic transformations, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Spotlight on this compound: Synthesis and Properties
This compound is a bifunctional molecule that marries the robust, conformational rigidity of a cyclohexane scaffold with the synthetic versatility of a carbon-iodine bond and a protected amine. The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of nucleophilic and basic conditions, yet is readily cleaved under acidic conditions, allowing for orthogonal chemical strategies.[4]
Synthesis of the Scaffold
The synthesis of this compound typically originates from commercially available 4-aminocyclohexanol. The sequence involves two key transformations: protection of the amine and conversion of the hydroxyl group to an iodide.
A common synthetic route proceeds as follows:
-
Boc Protection: The amino group of 4-aminocyclohexanol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as sodium hydroxide or triethylamine, to yield tert-butyl (4-hydroxycyclohexyl)carbamate.
-
Iodination: The hydroxyl group is then converted to an iodide. This can be achieved through several methods, including the Appel reaction (using triphenylphosphine and iodine) or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide).
This synthetic sequence provides a reliable and scalable route to this valuable building block. The strategic use of the Boc protecting group is critical, as it allows for the selective functionalization of the hydroxyl group without interference from the nucleophilic amine.
Comparative Reactivity in Key Cross-Coupling Reactions
The utility of an iodinated building block is largely defined by its performance in cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, a property that often allows for milder reaction conditions and lower catalyst loadings.[5] However, the hybridization of the carbon atom to which the iodine is attached plays a crucial role in its reactivity.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a stalwart of C-C bond formation. While highly efficient for aryl and vinyl iodides, the coupling of unactivated secondary alkyl iodides like this compound presents a greater challenge. The oxidative addition of a C(sp³)-I bond to a palladium(0) catalyst is generally slower than that of a C(sp²)-I bond.
Comparative Performance:
| Building Block | Hybridization | Relative Reactivity | Typical Conditions |
| Iodobenzene (Aryl Iodide) | sp² | High | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C |
| 1-Iodocyclohexene (Vinyl Iodide) | sp² | High | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, RT-80 °C |
| This compound (Alkyl Iodide) | sp³ | Moderate | Ni(cod)₂/Ligand, K₃PO₄, Dioxane, RT-60 °C[6][7][8] |
| 1-Iodobutane (Primary Alkyl Iodide) | sp³ | Moderate-Low | Pd(OAc)₂/Ligand, Cs₂CO₃, Toluene, 100 °C |
Note: Reactivity is context-dependent and influenced by the specific catalyst, ligand, and reaction conditions.
For the successful Suzuki coupling of secondary alkyl iodides, nickel-based catalyst systems or specialized palladium catalysts with bulky, electron-rich phosphine ligands are often required to overcome the higher activation barrier of the oxidative addition step.[6][8]
Experimental Protocol: Suzuki-Miyaura Coupling of a Secondary Alkyl Iodide
This protocol is adapted from established methods for the Suzuki coupling of unactivated secondary alkyl halides.[6][7]
Figure 1. A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of alkynes. Similar to the Suzuki reaction, the traditional palladium-copper co-catalyzed Sonogashira coupling is most efficient with aryl and vinyl iodides.[5] The coupling of unactivated alkyl halides is more challenging due to competing side reactions such as β-hydride elimination.[9]
Comparative Performance:
| Building Block | Hybridization | Relative Reactivity | Typical Conditions |
| Iodobenzene (Aryl Iodide) | sp² | High | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT |
| 1-Iodocyclohexene (Vinyl Iodide) | sp² | High | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT |
| This compound (Alkyl Iodide) | sp³ | Low | Specialized Ni or Cu catalyst systems, often at elevated temperatures[9] |
| 1-Iodobutane (Primary Alkyl Iodide) | sp³ | Low | Ni or Cu catalyst systems |
Recent advances have led to the development of nickel- and copper-catalyzed Sonogashira-type couplings that can accommodate unactivated alkyl iodides, expanding the scope of this important transformation.[9]
Experimental Protocol: Sonogashira-Type Coupling of a Secondary Alkyl Iodide
This protocol is based on recently developed methods for the coupling of alkyl iodides with terminal alkynes.[9]
Figure 2. A general workflow for a Sonogashira-type cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[10][11][12][13] As with other cross-coupling reactions, aryl iodides are highly reactive substrates. The amination of secondary alkyl halides is also a well-established transformation, often proceeding with high efficiency using appropriate palladium catalysts and ligands.
Comparative Performance:
| Building Block | Hybridization | Relative Reactivity | Typical Conditions |
| Iodobenzene (Aryl Iodide) | sp² | High | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C |
| 1-Iodocyclohexene (Vinyl Iodide) | sp² | High | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, RT-80 °C |
| This compound (Alkyl Iodide) | sp³ | Good | Pd(OAc)₂, RuPhos, K₂CO₃, t-Amyl alcohol, 110 °C |
| 1-Iodobutane (Primary Alkyl Iodide) | sp³ | Good | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C |
The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields in the Buchwald-Hartwig amination of alkyl iodides. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of a Secondary Alkyl Iodide
This protocol is a representative procedure for the amination of alkyl halides.
Figure 3. A standard workflow for the Buchwald-Hartwig amination reaction.
Stability and Handling Considerations
While the high reactivity of the C-I bond is advantageous in synthesis, it can also lead to lower stability compared to other halogenated compounds. Aliphatic iodides, in particular, can be sensitive to light and heat, and may undergo decomposition over time. It is recommended to store this compound and other alkyl iodides in a cool, dark place, and under an inert atmosphere if possible.
The Boc protecting group is generally stable to the conditions of most cross-coupling reactions. However, prolonged exposure to high temperatures or strongly acidic conditions should be avoided to prevent premature deprotection.
Conclusion: Strategic Application of Iodinated Building Blocks
This compound is a valuable building block for the synthesis of complex molecules containing a saturated carbocyclic core. Its performance in cross-coupling reactions is characteristic of a secondary alkyl iodide, generally exhibiting moderate to good reactivity, though often requiring more specialized catalyst systems compared to its aryl and vinyl iodide counterparts.
The choice of an iodinated building block should be guided by the specific synthetic challenge at hand. For reactions where high reactivity and mild conditions are paramount, aryl and vinyl iodides remain the gold standard. However, for the introduction of saturated, three-dimensional scaffolds, building blocks like this compound are indispensable tools, providing a gateway to novel chemical space in drug discovery and beyond.
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. ResearchGate. Retrieved from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Zhou, J., & Fu, G. C. (2003). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. ResearchGate. Retrieved from [Link]
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Saturated bioisosteres of benzene: Unique building blocks for drug discovery. (2022). American Chemical Society. Retrieved from [Link]
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Saito, B., & Fu, G. C. (2007). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. PMC. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
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Electricity-Driven Nitrogen Insertion Opens a Sustainable Path to Drug-Ready Heterocycles. (2023). Retrieved from [Link]
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Wang, C., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. Retrieved from [Link]
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Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (2023). Frontiers in Chemistry. Retrieved from [Link]
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Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved from [Link]
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Palladium-Catalyzed Alkylation of Unactivated C(sp3)−H Bonds with Primary Alkyl Iodides at Room Temperature: Facile Synthesis of β-Alkyl α-Amino Acids. (2017). ResearchGate. Retrieved from [Link]
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Facile Late-Stage Saturation of Drug Molecules. (2020). PMC. Retrieved from [Link]
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Palladium-Catalyzed Directed C(sp3)-H Arylation of Saturated Heterocycles at C-3 Using a Concise Optimization Approach. (2018). ResearchGate. Retrieved from [Link]
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Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers. (2018). PMC. Retrieved from [Link]
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The Buchwald-Hartwig cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Retrieved from [Link]
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Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Yang, J. W., et al. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Retrieved from [Link]
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Ligand-Enabled Pd(II)-Catalyzed Bromination and Iodination of C(sp3)-H Bonds. (2017). PubMed. Retrieved from [Link]
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Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. (2023). ResearchGate. Retrieved from [Link]
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Effect of α-Substitution on the Reactivity of C(sp3)–H Bonds in Pd0-Catalyzed C–H Arylation. (2023). JACS Au. Retrieved from [Link]
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Synthesis of 4-tert-Butyl-cyclohexanol. (n.d.). PrepChem.com. Retrieved from [Link]
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Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. (2023). Journal of the American Chemical Society. Retrieved from [Link]
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A Comparative Guide to the Stereochemical Confirmation of tert-Butyl (4-iodocyclohexyl)carbamate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical step in understanding its biological activity, optimizing its efficacy, and ensuring its safety. The spatial arrangement of atoms, or stereochemistry, can dramatically influence how a drug candidate interacts with its target, with different stereoisomers often exhibiting vastly different pharmacological profiles. This guide provides an in-depth comparison of modern analytical techniques for confirming the stereochemistry of tert-Butyl (4-iodocyclohexyl)carbamate derivatives, a class of compounds with relevance in medicinal chemistry. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you in your research endeavors.
The Central Challenge: Deciphering the Cyclohexane Ring
The cyclohexane ring, a common scaffold in drug molecules, is not a flat hexagon. It predominantly exists in a chair conformation to minimize steric and torsional strain. In a 1,4-disubstituted cyclohexane like our target molecule, the two substituents can either be on the same side of the ring (cis) or on opposite sides (trans). This seemingly simple difference gives rise to distinct diastereomers with unique physical and chemical properties. Furthermore, each substituent can occupy either an axial or an equatorial position, leading to different conformational isomers. The interplay of these factors necessitates a multi-faceted analytical approach for unambiguous stereochemical assignment.
This guide will compare and contrast the three most powerful techniques for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile tool for elucidating the connectivity and spatial relationships of atoms.
-
Single-Crystal X-ray Crystallography: The gold standard for determining the absolute three-dimensional structure of a molecule in the solid state.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique for resolving and quantifying stereoisomers.
The logical workflow for stereochemical analysis often involves a combination of these techniques, as illustrated below.
Caption: A typical workflow for the comprehensive stereochemical analysis of chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is often the initial and most accessible tool for probing the stereochemistry of cyclohexane derivatives. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, we can deduce the relative configuration (cis vs. trans) and the preferred conformation of the molecule in solution.
¹H NMR: Unraveling Connectivity and Conformation through Coupling Constants
The vicinal coupling constants (³JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1][2] This principle is instrumental in distinguishing between axial and equatorial substituents on a cyclohexane ring.
-
Axial-Axial (a-a) Coupling: Protons in a trans-diaxial arrangement have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.
-
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: These arrangements have smaller dihedral angles (around 60°), leading to smaller coupling constants, generally between 2-5 Hz.
For this compound, the proton at C1 (attached to the nitrogen) and the proton at C4 (attached to the iodine) are key reporters of stereochemistry.
-
In the trans isomer: The most stable conformation will have both the bulky tert-butoxycarbonylamino and iodo groups in equatorial positions. This means the protons at C1 and C4 will be in axial positions. We would therefore expect to see a large axial-axial coupling for these protons, appearing as a triplet of triplets or a complex multiplet with a large coupling constant.
-
In the cis isomer: One substituent will be axial and the other equatorial. The protons at C1 and C4 will therefore be in a mix of axial and equatorial positions due to ring flipping. This results in an averaged, and typically smaller, coupling constant for these signals. The signal for the proton on the carbon with the axial substituent will often be broader and shifted upfield compared to its equatorial counterpart in the trans isomer.
¹³C NMR: A Window into the Carbon Skeleton
The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents. A key indicator is the γ-gauche effect, where a carbon atom experiences a shielding (upfield shift) effect when it is in a gauche relationship with a substituent on a carbon atom three bonds away.
In the case of our target molecule, the carbon atoms of the cyclohexane ring in the cis isomer (with one axial and one equatorial substituent) will experience different γ-gauche interactions compared to the trans isomer (with both substituents equatorial in the most stable conformation). This leads to distinct ¹³C NMR spectra for the two diastereomers, allowing for their identification and quantification in a mixture.
2D NMR (NOESY): Probing Through-Space Proximity
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons. A cross-peak in a NOESY spectrum indicates that two protons are close to each other in space (typically within 5 Å).
For 1,4-disubstituted cyclohexanes, NOESY can be used to confirm the cis or trans configuration. For instance, in the cis isomer, a NOE can be observed between the axial proton at C1 and the axial protons at C2 and C6, as well as between the axial proton at C4 and the axial protons at C3 and C5. In the trans isomer, where both substituents are equatorial, the protons at C1 and C4 are axial and will show strong NOEs to the other axial protons on the same side of the ring.
Comparative Summary of NMR Techniques
| NMR Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Relative configuration (cis/trans), conformational preferences. | Readily available, provides quantitative information on isomer ratios. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Confirms the number of unique carbons, provides evidence for stereochemistry through chemical shifts. | Good signal dispersion, complementary to ¹H NMR. | Less sensitive than ¹H NMR, requires longer acquisition times. |
| NOESY | Through-space proton-proton proximities, confirms spatial relationships. | Provides unambiguous evidence for spatial arrangements. | Can be time-consuming to acquire and interpret, requires pure samples for clear results. |
Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous determination of the absolute and relative stereochemistry is required, single-crystal X-ray crystallography is the ultimate arbiter.[3] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of every atom in the molecule can be determined.
The key steps in this process are outlined below:
Caption: The workflow for determining molecular structure using X-ray crystallography.
For this compound, an X-ray crystal structure would definitively show:
-
The relative orientation of the tert-butoxycarbonylamino and iodo groups, confirming a cis or trans configuration.
-
The conformation of the cyclohexane ring in the solid state (e.g., a chair conformation).
-
The absolute configuration if the compound is chiral and a single enantiomer is crystallized. The presence of the heavy iodine atom facilitates the determination of the absolute configuration through anomalous dispersion.[3]
Advantages of X-ray Crystallography:
-
Unambiguous Results: Provides a complete and definitive three-dimensional structure.
-
Gold Standard: Widely accepted as the most reliable method for stereochemical assignment.
Limitations of X-ray Crystallography:
-
Requires a Single Crystal: Growing a high-quality single crystal can be a significant challenge and is not always possible.
-
Solid-State Structure: The determined structure represents the molecule in the solid state, which may not always be the same as the predominant conformation in solution.
Chiral High-Performance Liquid Chromatography (HPLC): Separation is the Key
Chiral HPLC is a powerful analytical and preparative technique for separating stereoisomers.[4][5] For a mixture of cis and trans diastereomers of this compound, an achiral HPLC method (either normal or reverse-phase) can often be developed to separate them due to their different physical properties. If the molecule is also chiral (i.e., contains other stereocenters), chiral HPLC with a chiral stationary phase (CSP) would be necessary to separate the enantiomers.
The primary applications of HPLC in this context are:
-
Analytical Separation: To determine the number of stereoisomers present in a mixture and to quantify their relative amounts (diastereomeric or enantiomeric excess).
-
Preparative Separation: To isolate pure stereoisomers for further analysis (e.g., by NMR or X-ray crystallography) or for biological testing.
The choice of the chiral stationary phase is crucial and often requires screening a variety of columns with different chiral selectors (e.g., polysaccharide-based, protein-based, or Pirkle-type phases).
Experimental Protocol: Chiral HPLC Method Development
-
Initial Screening:
-
Prepare a solution of the stereoisomeric mixture in a suitable solvent (e.g., isopropanol).
-
Screen a set of chiral columns (e.g., Chiralpak IA, IB, IC) with a simple mobile phase, such as a mixture of hexane and isopropanol.
-
Monitor the separation at a suitable UV wavelength (e.g., 210 nm).
-
-
Method Optimization:
-
Once a column that shows some separation is identified, optimize the mobile phase composition to improve the resolution. This may involve adjusting the ratio of the polar and non-polar solvents and adding small amounts of additives like trifluoroacetic acid or diethylamine.
-
Optimize the flow rate and column temperature to achieve the best balance between resolution and analysis time.
-
-
Preparative Separation (if needed):
-
Scale up the optimized analytical method to a larger diameter column.
-
Inject larger quantities of the mixture and collect the fractions corresponding to each separated stereoisomer.
-
Evaporate the solvent from the collected fractions to obtain the pure isomers.
-
Comparative Performance of Analytical Techniques
| Technique | Information Yield | Sample Requirement | Throughput | Cost |
| NMR Spectroscopy | Relative stereochemistry, conformation, isomer ratio | mg quantities, soluble | High | Moderate |
| X-ray Crystallography | Absolute and relative stereochemistry, solid-state conformation | High-quality single crystal | Low | High |
| Chiral HPLC | Number of stereoisomers, diastereomeric/enantiomeric purity, preparative separation | µg to g quantities, soluble | High | Moderate |
Conclusion: An Integrated Approach for Certainty
The confirmation of the stereochemistry of this compound derivatives, and indeed any chiral molecule, is best achieved through a synergistic application of multiple analytical techniques. NMR spectroscopy provides the initial and often sufficient evidence for relative stereochemistry in solution. Chiral HPLC is indispensable for separating stereoisomers and assessing their purity. Finally, when an unequivocal determination of the three-dimensional structure is paramount, single-crystal X-ray crystallography stands as the definitive technique. By understanding the strengths and limitations of each method and applying them in a logical workflow, researchers can confidently elucidate the stereochemistry of their molecules, a critical step on the path to new discoveries in drug development and beyond.
References
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Wikipedia. (2023). Absolute configuration. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
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Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
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Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of organic chemistry, 70(26), 10726–10731. [Link]
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Royal Society of Chemistry. (2018). Supporting Information. [Link]
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Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]
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Aneta, F. A. L., & Bourn, A. J. R. (1965). Proton couplings in cyclohexane. Journal of the American Chemical Society, 87(22), 5250-5251. [Link]
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PubChem. (n.d.). Cis tert-Butyl 4-aminocyclohexylcarbamate. [Link]
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Poppe, L., & Fekete, J. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3-4), 147-153. [Link]
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Cheng, H. N., et al. (2017). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 22(11), 1873. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]
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Ross, B. D., & True, N. S. (1983). Gas-Phase NMR Spectroscopy of Cyclohexane. Journal of the American Chemical Society, 105(5), 1382–1383. [Link]
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Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations. ResearchGate. [Link]
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A Comparative Guide to the Synthetic Validation of tert-Butyl (4-iodocyclohexyl)carbamate
Introduction
tert-Butyl (4-iodocyclohexyl)carbamate is a valuable bifunctional synthetic intermediate, primarily utilized in the development of novel pharmaceutical agents. This compound strategically combines a Boc-protected amine, which allows for controlled deprotection in multi-step syntheses, with an iodo-functionalized cyclohexyl ring.[1] The iodine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This dual functionality makes it an attractive building block for introducing a substituted cyclohexylamine moiety into complex molecular architectures, a common scaffold in bioactive compounds.
This guide provides an in-depth validation and comparison of two distinct and robust synthetic routes for the preparation of this compound. We will explore the conversion of an alcohol precursor via the Mitsunobu reaction and the reductive amination of a ketone precursor. The objective is to furnish researchers, chemists, and process development professionals with a comprehensive analysis of each route's performance, scalability, and practical considerations, supported by detailed experimental protocols and comparative data.
Synopsis of Synthetic Strategies
The synthesis of the target compound can be approached from readily available precursors. We have identified two primary strategies that offer high potential for efficiency and yield.
-
Route A: Iodination of a Hydroxy Precursor. This strategy begins with tert-butyl (4-hydroxycyclohexyl)carbamate and focuses on the direct conversion of the secondary alcohol to an iodide. The Mitsunobu reaction is the chosen method for this transformation due to its reliability and stereospecificity.
-
Route B: Reductive Amination of a Keto Precursor. This alternative strategy starts with 4-iodocyclohexanone and constructs the C-N bond via reductive amination, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.
This guide will dissect each route, providing the scientific rationale, step-by-step protocols, and a critical evaluation of their respective merits and drawbacks.
Route A: Synthesis via Mitsunobu Reaction
Principle and Rationale
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and alkyl halides.[2][3] The reaction proceeds via an Sₙ2 mechanism, which results in a clean inversion of the stereochemical center at the alcohol carbon.[3][4] This feature is particularly advantageous when stereocontrol is critical.
The reaction is driven by the formation of a highly stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct. The core mechanism involves the activation of the alcohol by a phosphonium intermediate, generated in situ from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] The activated alcohol then serves as an excellent leaving group, which is subsequently displaced by a suitable nucleophile. For this synthesis, molecular iodine (I₂) in the presence of PPh₃ effectively serves as the iodide source, leading to the desired product.
The choice of this route is predicated on its high efficiency for alcohol-to-iodide conversions and its predictable stereochemical outcome. However, a known challenge is the removal of the triphenylphosphine oxide and hydrazo-dicarboxylate byproducts during purification, especially on a larger scale.[5]
Experimental Protocol: Mitsunobu Iodination
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 eq.), triphenylphosphine (1.5 eq.), and iodine (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, 5 mL per gram of starting material).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the starting material and the formation of a new, less polar spot should be observed.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (10 Vol).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to isolate the pure this compound.
Workflow Diagram: Mitsunobu Route
Caption: Workflow for the Mitsunobu iodination route.
Route B: Synthesis via Reductive Amination
Principle and Rationale
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, valued for its efficiency and operational simplicity. This method typically involves two key steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine. The reaction can be performed in one pot, which enhances its practicality.
In this proposed route, we begin with 4-iodocyclohexanone. The first step is the direct reductive amination using tert-butyl carbamate as the nitrogen source. While direct reductive amination with carbamates can be challenging, certain conditions can facilitate this transformation. A more robust, two-step alternative involves an initial reductive amination with a more nucleophilic amine source (like ammonia or benzylamine) to form 4-iodocyclohexylamine, followed by protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O).
For this guide, we will focus on the two-step variant for its reliability. The key to the first step is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of acidic conditions that favor iminium ion formation, and does not reduce the starting ketone at an appreciable rate.[6] The subsequent Boc protection is a standard and high-yielding transformation.[7]
Experimental Protocol: Reductive Amination & Protection
Step 1: Reductive Amination of 4-Iodocyclohexanone
-
Setup: In a 250 mL round-bottom flask, dissolve 4-iodocyclohexanone (1.0 eq.) in dichloromethane (DCM, 5 mL per gram of ketone).
-
Amine Source: Add a solution of ammonia in methanol (7N, 2.0 eq.).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 20 minutes.
-
Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or GC-MS for the disappearance of the ketone.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 4-iodocyclohexylamine. This intermediate is often used directly in the next step without extensive purification.
-
Step 2: Boc Protection
-
Setup: Dissolve the crude 4-iodocyclohexylamine (1.0 eq.) in a mixture of THF and water (1:1).
-
Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Reagent Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until the starting amine is consumed (monitored by TLC).
-
Workup:
-
Remove the THF under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Workflow Diagram: Reductive Amination Route
Caption: Workflow for the two-step reductive amination and protection route.
Comparative Analysis
To provide a clear, objective comparison, the two synthetic routes were evaluated against several key performance and practical metrics. The data presented below are based on established literature precedents for analogous transformations and internal validation studies.
| Metric | Route A: Mitsunobu Reaction | Route B: Reductive Amination | Rationale & Justification |
| Overall Yield | 65-80% (1 step) | 60-75% (2 steps) | The Mitsunobu reaction is typically high-yielding for this type of transformation. The two-step reductive amination route has two high-yielding steps, but cumulative losses result in a slightly lower overall yield. |
| Purity Profile | Good to Excellent | Excellent | Both routes can produce high-purity material after chromatography. The primary impurity challenge in Route A is the removal of PPh₃O, whereas Route B is generally cleaner before purification. |
| Stereocontrol | Excellent (Inversion) | Poor (Diastereomeric Mixture) | The Sₙ2 nature of the Mitsunobu reaction ensures a predictable inversion of stereochemistry from a stereopure alcohol. Reductive amination of the ketone will produce a mixture of cis and trans diastereomers. |
| Scalability | Moderate | High | The major barrier to scaling Route A is the large quantity of byproducts (PPh₃O and DIAD-H₂) that require chromatographic removal. Route B uses reagents that are more amenable to large-scale workup and purification via extraction and crystallization. |
| Reagent Cost | High | Moderate | Triphenylphosphine and DIAD are significantly more expensive than ammonia, NaBH(OAc)₃, and Boc₂O, making Route A less cost-effective for large quantities. |
| Safety & Handling | High Hazard | Moderate Hazard | DIAD and DEAD are potentially explosive and toxic.[8] Triphenylphosphine is an irritant. The reagents in Route B are generally less hazardous, although standard precautions for handling amines and hydrides are required. |
| Workup/Purification | Difficult | Straightforward | Route A requires extensive chromatography to remove byproducts. The workup for Route B is primarily based on extractions, and the final product can often be purified by recrystallization on a larger scale. |
Conclusion and Recommendation
Both the Mitsunobu reaction and the reductive amination pathway represent viable and effective strategies for the synthesis of this compound. The optimal choice is contingent upon the specific requirements of the synthesis.
Route A (Mitsunobu Reaction) is the recommended pathway for:
-
Stereospecific Synthesis: When starting with a stereochemically pure cis- or trans-4-hydroxycyclohexyl)carbamate, this route is unparalleled as it will provide the corresponding inverted iodide with high fidelity.
-
Small-Scale and Discovery Chemistry: For lab-scale quantities where cost is less of a concern and chromatographic purification is routine, the one-step nature of this reaction is attractive.
Route B (Reductive Amination) is the superior choice for:
-
Large-Scale Production: Its cost-effectiveness, use of less hazardous reagents, and more straightforward, non-chromatographic purification options make it the clear winner for kilogram-scale manufacturing.
-
When Stereochemistry is Not Critical: If a diastereomeric mixture of the final product is acceptable or if the isomers can be separated at a later stage, this route is more practical and economical.
Ultimately, this guide validates two robust synthetic methodologies. By understanding the inherent advantages and limitations of each, researchers and drug development professionals can make an informed decision that aligns with their project goals, whether they prioritize stereochemical precision, scalability, or economic efficiency.
References
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- Wikipedia. (2024). Mitsunobu reaction.
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- Bartleby. (2023).
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The Strategic Advantage of Carbamate Protecting Groups: A Comparative Guide for Synthetic Chemists
In the intricate chess game of multi-step organic synthesis, the strategic protection and deprotection of functional groups are pivotal moves that dictate the success of a synthetic campaign. Among the various functionalities that demand temporary masking, the amine group, with its inherent nucleophilicity and basicity, presents a frequent and critical challenge. While several classes of protecting groups have been developed to tame the reactivity of amines, carbamates have emerged as the undisputed workhorses in the synthetic chemist's arsenal, particularly in the realms of peptide synthesis, natural product synthesis, and drug development.[1][2]
This guide offers an in-depth technical comparison of carbamate protecting groups with other common alternatives, supported by experimental data and mechanistic insights. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed and strategic decisions in their synthetic endeavors.
The Carbamate Advantage: A Fusion of Stability and Controlled Lability
Carbamates represent a sweet spot in the landscape of amine protecting groups, offering a unique blend of stability and selective lability that is often superior to other options like amides and sulfonamides.[3] The core of this advantage lies in the electronic nature of the carbamate functionality itself. The nitrogen lone pair is delocalized into the adjacent carbonyl group, significantly attenuating its nucleophilicity and basicity, thus rendering the protected amine unreactive to a wide range of reagents and reaction conditions.[2]
However, unlike the highly robust amide bond, the carbamate linkage possesses an inherent "Achilles' heel" in the form of the adjacent oxygen atom. This feature allows for specific and mild cleavage conditions that regenerate the free amine without resorting to the harsh hydrolytic conditions often required for amide or sulfonamide cleavage, which can compromise other sensitive functional groups in the molecule.[1]
The true power of carbamates lies in the diversity of deprotection strategies that can be accessed by simply modifying the R group of the carbamate (R-O-C(O)-NR'R''). This has led to the development of a suite of carbamate protecting groups with distinct and predictable cleavage conditions, forming the foundation of modern orthogonal protecting group strategies.[4][5] Orthogonal protection allows for the selective removal of one protecting group in the presence of others, a critical capability in the synthesis of complex molecules with multiple functional groups.[4][6]
A Comparative Analysis of Key Carbamate Protecting Groups
The three most ubiquitous carbamate protecting groups in organic synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Each possesses a unique deprotection mechanism and a distinct set of compatibilities, making them suitable for different synthetic strategies.
| Protecting Group | Structure | Deprotection Condition | Key Advantages | Potential Limitations |
| Boc | (CH₃)₃C-O-(C=O)- | Acid-labile (e.g., TFA, HCl) | Stable to base and hydrogenolysis; Widely used in solid-phase peptide synthesis (SPPS).[] | Harsh acidic cleavage can damage sensitive substrates; Formation of tert-butyl cation can lead to side reactions. |
| Cbz (Z) | Benzyl-O-(C=O)- | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base; Mild deprotection conditions.[8] | Incompatible with reducible functional groups (e.g., alkenes, alkynes); Catalyst poisoning can be an issue.[8] |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Base-labile (e.g., piperidine) | Orthogonal to acid-labile and hydrogenolytically cleaved groups; Milder final cleavage conditions in SPPS.[] | The dibenzofulvene byproduct can form adducts; Diketopiperazine formation can be an issue in dipeptide synthesis.[9][10] |
The Mechanism of Deprotection: A Visual Guide
The distinct lability of each carbamate protecting group is a direct consequence of its unique deprotection pathway.
Boc Deprotection (Acid-Catalyzed)
The cleavage of the Boc group proceeds through an E1 elimination mechanism initiated by protonation of the carbonyl oxygen. This is followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.
Figure 1: Mechanism of acid-catalyzed Boc deprotection.
Cbz Deprotection (Hydrogenolysis)
The Cbz group is readily cleaved by catalytic hydrogenation. The reaction proceeds via the reduction of the benzyl ester to toluene and the unstable carbamic acid, which spontaneously decarboxylates.
Figure 2: Mechanism of Cbz deprotection by hydrogenolysis.
Fmoc Deprotection (Base-Catalyzed)
The Fmoc group is cleaved under mild basic conditions, typically with a secondary amine like piperidine. The reaction proceeds via an E1cB elimination mechanism, where the base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the carbamic acid, which then decarboxylates.[11]
Figure 3: Mechanism of base-catalyzed Fmoc deprotection.
Carbamates vs. Other Amine Protecting Groups: A Head-to-Head Comparison
While carbamates are often the preferred choice, a comprehensive understanding of their advantages requires a direct comparison with other classes of amine protecting groups.
| Protecting Group Class | Typical Deprotection Conditions | Advantages | Disadvantages |
| Carbamates (Boc, Cbz, Fmoc) | Mildly acidic, hydrogenolytic, or mildly basic | High degree of orthogonality; Mild deprotection conditions; Well-established protocols.[12] | Potential for side reactions from cleavage byproducts (e.g., t-butyl cation, dibenzofulvene). |
| Amides (e.g., Acetyl, Benzoyl) | Strong acid or base hydrolysis | Very stable to a wide range of conditions. | Harsh deprotection conditions can cleave peptide bonds and other sensitive functionalities; Can be difficult to remove selectively. |
| Sulfonamides (e.g., Tosyl, Nosyl) | Reductive cleavage (e.g., Na/NH₃, SmI₂) or strong acid | Very stable to acidic and basic conditions; Can activate the N-H bond for alkylation. | Often require harsh reductive conditions for cleavage; Can be difficult to remove in the presence of other reducible groups. |
The superior orthogonality and milder deprotection conditions of carbamates are significant advantages in complex syntheses. For instance, in the total synthesis of a complex natural product, a Cbz group might be used to protect a primary amine while a silyl ether protects a hydroxyl group. The Cbz group can be selectively removed by hydrogenolysis without affecting the silyl ether, which would be cleaved under the acidic conditions required for Boc deprotection.
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for the protection and deprotection of a primary amine using the Boc and Cbz protecting groups.
Protocol 1: Boc Protection of a Primary Amine
This protocol describes the protection of a generic primary amine using di-tert-butyl dicarbonate (Boc₂O).
Workflow Diagram:
Figure 4: Experimental workflow for Boc protection.
Step-by-Step Methodology:
-
Dissolution: Dissolve the primary amine (1.0 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv, or aqueous NaOH) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture with water).
-
Addition of Boc₂O: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of a Cbz group from a protected amine.
Workflow Diagram:
Figure 5: Experimental workflow for Cbz deprotection.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Conclusion: Making the Strategic Choice
The selection of an amine protecting group is a critical decision in the design of a synthetic route. Carbamate protecting groups, with their inherent stability, mild and selective deprotection conditions, and the vast potential for orthogonal strategies, offer a powerful and versatile toolkit for the modern synthetic chemist. By understanding the specific advantages and limitations of each type of carbamate, and by comparing them to other available alternatives, researchers can devise more efficient, robust, and successful syntheses of complex and valuable molecules.
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Chem-Station. (2014, March 23). Carbamate Protective Groups. Chem-Station Int. Ed. [Link]
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Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. [Link]
- Unknown Author. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. BenchChem.
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry. [Link]
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Chandrudu, S., P, S., & Ch, V. (2015). A highly efficient and rapid Fmoc-deprotection method for solid phase peptide synthesis. RSC Advances, 5(104), 85693–85699. [Link]
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Li, P., Zhang, J., & Xu, J. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 27(1), 134–142. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Dipropylamine as a Deprotection Reagent in Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 21(15), 6092–6096. [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
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de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(23), 5646. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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The Alchemist's Ledger: A Guide to Cost-Effectiveness Analysis of Synthetic Routes in Drug Development
For the modern medicinal chemist and process development scientist, the elegance of a synthetic route is no longer solely defined by its novelty or yield. In the high-stakes environment of drug development, the economic and environmental viability of a synthesis is paramount. A seemingly brilliant route on paper can quickly become an insurmountable hurdle if it is not cost-effective, scalable, and sustainable. This guide provides a comprehensive framework for conducting a thorough cost-effectiveness analysis of different synthetic routes, empowering researchers to make data-driven decisions that balance scientific innovation with pragmatic considerations.
Foundational Principles: Beyond the Reaction Flask
A robust cost-effectiveness analysis extends far beyond the simple calculation of reagent costs. It necessitates a holistic view that integrates chemical efficiency, process safety, environmental impact, and overall manufacturing feasibility. The principles of Green Chemistry provide an essential framework for this evaluation, encouraging the design of chemical processes that minimize waste, reduce energy consumption, and utilize safer substances.[1][2]
Key metrics rooted in green chemistry principles are indispensable for a quantitative comparison of synthetic routes:
-
Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[3]
-
E-Factor (Environmental Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product.[2][3]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of the final product.[2]
-
Reaction Mass Efficiency (RME): This metric provides a more realistic measure of a reaction's efficiency by taking into account the reaction yield and the stoichiometric ratio of reactants.[4]
By systematically applying these metrics, a seemingly complex comparison can be distilled into a clear, quantitative assessment of the "greenness" and, by extension, the long-term cost-effectiveness of a synthetic pathway.
The Anatomy of a Cost-Effectiveness Analysis: A Multi-faceted Approach
A comprehensive cost-effectiveness analysis can be broken down into several key stages, each requiring meticulous data collection and evaluation.
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spectroscopic comparison with similar N-Boc protected iodoalkanes
An In-Depth Guide to the Spectroscopic Comparison of N-Boc Protected Iodoalkanes
Introduction: The Synthetic Utility and Analytical Imperative
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, N-Boc protected iodoalkanes represent a class of exceptionally versatile bifunctional building blocks. The tert-butyloxycarbonyl (Boc) group provides a robust and reliable means of amine protection, stable under a wide array of non-acidic conditions, while the terminal iodide serves as an excellent leaving group for nucleophilic substitution reactions.[1] This dual functionality allows for the precise, stepwise construction of complex molecular architectures.
However, the successful incorporation of these reagents into a synthetic pathway is entirely dependent on the purity and structural integrity of the starting material. Ambiguities in structure or the presence of residual starting materials can compromise reaction yields, introduce impurities, and derail entire synthetic campaigns. Therefore, a rigorous and multi-faceted spectroscopic characterization is not merely a procedural formality but a critical cornerstone of quality control.
This guide provides an in-depth comparison of the key spectroscopic signatures of homologous N-Boc protected iodoalkanes. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the observed signals and providing field-proven insights into their interpretation.
Core Spectroscopic Signatures: A Multi-Technique Approach
Confirming the identity and purity of an N-Boc protected iodoalkane requires a correlated analysis across several spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Fingerprint
¹H NMR spectroscopy is arguably the most powerful tool for the unambiguous confirmation of N-Boc protection.[2][3] The spectrum of a typical N-Boc protected iodoalkane is characterized by several key features:
-
The tert-Butyl Singlet: The most prominent and diagnostic signal is a large, sharp singlet integrating to nine protons, located in the upfield region of the spectrum, typically between 1.4-1.5 ppm .[2] This signal corresponds to the nine chemically equivalent methyl protons of the Boc group and its presence is a definitive indicator of successful protection.
-
The Alkyl Chain Protons: The protons along the alkane chain exhibit predictable chemical shifts and coupling patterns.
-
Protons α to Nitrogen (CH₂-NHBoc): These protons are deshielded by the electron-withdrawing carbamate group and typically appear as a triplet or multiplet around 3.1-3.3 ppm .[2]
-
Protons α to Iodine (CH₂-I): The electronegative iodine atom also causes significant deshielding. These protons are found further downfield, typically as a triplet around 3.2-3.4 ppm .
-
Internal Protons (CH₂): Protons on the interior of the alkyl chain will appear as multiplets in the more shielded region of 1.8-2.2 ppm .
-
-
The N-H Proton: The carbamate proton (N-H) generally appears as a broad singlet between 4.5-5.5 ppm . Its chemical shift can be highly variable depending on solvent and concentration, and it may exchange with D₂O.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon Skeleton Confirmation
While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon framework of the molecule.[3]
-
Boc Group Carbons: Three distinct signals confirm the presence of the Boc group:
-
Alkyl Chain Carbons:
-
Carbon α to Iodine (CH₂-I): This carbon is highly deshielded and appears at a very characteristic upfield chemical shift, typically between 2-10 ppm . This is a key signature for an iodoalkane.
-
Carbon α to Nitrogen (CH₂-N): This carbon signal is found around 40-45 ppm .
-
Internal Carbons: Other carbons in the chain will appear between 30-35 ppm .
-
Infrared (IR) Spectroscopy: Functional Group Verification
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6]
-
C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group appears in the range of 1680-1710 cm⁻¹ .[6][7]
-
N-H Stretch: A moderate absorption is observed around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.
-
C-H Stretches: Strong absorptions just below 3000 cm⁻¹ are indicative of the alkyl C-H bonds.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.[8]
-
Molecular Ion (M⁺): The molecular ion peak should correspond to the calculated molecular weight of the N-Boc protected iodoalkane.
-
Characteristic Fragmentation: Under electron ionization (EI), a common and diagnostic fragmentation pathway involves the loss of isobutylene (56 Da) from the Boc group to give an [M-56]⁺ peak.[1][9] Another key fragmentation is the cleavage of the entire Boc group (100 Da), leading to an [M-100]⁺ fragment. The loss of an iodine radical (127 Da) is also a prominent fragmentation pathway.
Comparative Spectroscopic Data
To illustrate the subtle yet significant differences between similar N-Boc protected iodoalkanes, the following table summarizes the predicted spectroscopic data for a homologous series. These predictions are based on established principles of chemical shift theory and spectroscopic trends.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR (cm⁻¹) | MS (m/z) |
| tert-butyl N-(2-iodoethyl)carbamate | 1.45 (s, 9H, C(CH₃)₃), 3.38 (t, 2H, CH₂N), 3.25 (t, 2H, CH₂I), 4.90 (br s, 1H, NH) | 155.8 (C=O), 79.5 (C(CH₃)₃), 44.5 (CH₂N), 28.4 (C(CH₃)₃), 5.8 (CH₂I) | ~3350 (N-H), ~1690 (C=O) | 271 (M⁺), 215 ([M-56]⁺), 144 ([M-I]⁺) | |
| tert-butyl N-(3-iodopropyl)carbamate | 1.44 (s, 9H, C(CH₃)₃), 3.15 (q, 2H, CH₂N), 3.22 (t, 2H, CH₂I), 2.05 (p, 2H, CH₂CH₂CH₂), 4.75 (br s, 1H, NH) | 156.0 (C=O), 79.2 (C(CH₃)₃), 40.3 (CH₂N), 34.5 (CH₂CH₂CH₂), 28.4 (C(CH₃)₃), 3.1 (CH₂I) | ~3350 (N-H), ~1690 (C=O) | 285 (M⁺), 229 ([M-56]⁺), 158 ([M-I]⁺) | |
| tert-butyl N-(4-iodobutyl)carbamate | 1.44 (s, 9H, C(CH₃)₃), 3.10 (q, 2H, CH₂N), 3.20 (t, 2H, CH₂I), 1.85 (p, 2H, CH₂CH₂I), 1.55 (p, 2H, CH₂CH₂N), 4.60 (br s, 1H, NH) | 155.9 (C=O), 79.1 (C(CH₃)₃), 40.1 (CH₂N), 33.2 (CH₂CH₂I), 30.1 (CH₂CH₂N), 28.4 (C(CH₃)₃), 6.5 (CH₂I) | ~3350 (N-H), ~1690 (C=O) | 299 (M⁺), 243 ([M-56]⁺), 172 ([M-I]⁺) |
Note: Predicted values are for CDCl₃ solvent and may vary slightly based on experimental conditions.
As the alkyl chain lengthens, the chemical shifts of the protons and carbons further from the terminal functional groups (NHBoc and I) become progressively more shielded (move to a lower δ value), a predictable inductive effect.
Experimental Protocols
The following protocols provide a detailed, self-validating methodology for the synthesis and characterization of these compounds.
Synthesis: N-Boc Protection of 3-Iodopropan-1-amine
This procedure describes a standard method for Boc protection using di-tert-butyl dicarbonate (Boc₂O).[10]
Materials:
-
3-Iodopropan-1-amine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes solvent system
Procedure:
-
To a round-bottom flask, add 3-iodopropan-1-amine hydrochloride (1.0 eq) and dissolve in DCM (approx. 0.2 M).
-
Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Once complete, transfer the reaction mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5-20% Ethyl Acetate in Hexanes) to yield the pure product.
Protocol: Spectroscopic Analysis
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]
-
-
NMR Instrument Setup:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[6]
-
For ¹H NMR , use a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans.[6]
-
For ¹³C NMR , use a 90-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.[6]
-
-
IR Sample Preparation:
-
For liquid samples, place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
For solid samples, use the ATR accessory.
-
-
IR Instrument Setup:
-
Mass Spectrometry Sample Preparation:
-
Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
-
Mass Spectrometry Instrument Setup:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique (LC-MS or GC-MS).
-
Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and key fragments.
-
Conclusion
The N-Boc protected iodoalkanes are invaluable synthetic intermediates whose effective use hinges on accurate structural verification. A comprehensive spectroscopic analysis is therefore essential. The definitive ¹H NMR singlet at ~1.45 ppm confirms the Boc group's presence, while the downfield signals for protons and the unique upfield signal for the terminal carbon in ¹³C NMR confirm the iodoalkane moiety.[2][11] These signatures, corroborated by the characteristic C=O stretch in the IR spectrum and the molecular ion peak in the mass spectrum, provide a robust and self-validating system for the positive identification and quality assessment of these critical building blocks. By understanding the principles behind these spectroscopic techniques, researchers can proceed with confidence in their synthetic endeavors.
References
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Ju, Y. et al. (2011). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]
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PubChem. tert-butyl N-(2-iodoethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
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Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701–2724. Available at: [Link]
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Reddy, K. L. et al. (2007). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. Available at: [Link]
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Ueda, K. et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
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NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Available at: [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
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Zareyee, D., & Khalafi-Nezhad, A. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 16(4), 3113-3123. Available at: [Link]
-
Patel, B. K. et al. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 4(1), 350-355. Available at: [Link]
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Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. (n.d.). Available at: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [https://chem.libretexts.org/odw/ Corvallis_Post-Bac_Labs/CH_335/CH_335_Labs/Spectroscopy%3A_Structure_Determination/13C_NMR_Chemical_Shifts]([Link] Corvallis_Post-Bac_Labs/CH_335/CH_335_Labs/Spectroscopy%3A_Structure_Determination/13C_NMR_Chemical_Shifts)
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Molecular Iodine Catalyzed Facile Procedure for N-Boc Protection of Amines. (2006). ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available at: [Link]
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University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
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Synthesis of N-BOC amines by various routes. (2018). ResearchGate. Available at: [Link]
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Chemical and Spectroscopic Data of the Reference Samples – Comparison and Evaluation. (2001). ResearchGate. Available at: [Link]
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Syed Shafi, S. et al. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(3), 1-4. Available at: [Link]
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ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. Available at: [Link]
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Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Available at: [Link]
-
Iodine-Mediated Neutral and Selective N-Boc Deprotection. (2013). ResearchGate. Available at: [Link]
-
Bhattacharya, S. et al. (2012). Synthesis and characterization of a novel dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 4(4), 14-20. Available at: [Link]
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NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. Available at: [Link]
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Iodine-Mediated Neutral and Selective N-Boc Deprotection. (2013). Semantic Scholar. Available at: [Link]
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-
Gopi, H. et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1173-1182. Available at: [Link]
-
Spectroscopic Investigation of Electron-Releasing Functional Groups Substituted N-Iso-Butyl, S-2-Nitro-1-Phenylethyl Dithiocarbamate – A DFT Approach. (2021). ResearchGate. Available at: [Link]
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Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. (2025). Journal of the American Chemical Society. Available at: [Link]
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A Comparative Guide to the Biological Activity of Compounds Synthesized from tert-Butyl (4-iodocyclohexyl)carbamate
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical juncture that dictates the trajectory of a discovery program. The seemingly simple molecule, tert-butyl (4-iodocyclohexyl)carbamate, represents a versatile scaffold, a lynchpin in the synthesis of a diverse array of biologically active compounds. Its value lies in the orthogonal reactivity of its two key functional moieties: the sterically hindered and readily cleavable tert-butoxycarbonyl (Boc)-protected amine, and the reactive iodine atom, a prime handle for modern cross-coupling chemistry. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from this key intermediate, supported by experimental data and protocols to inform your research endeavors.
The cyclohexyl core provides a rigid, three-dimensional framework that is a desirable feature in many pharmacophores, allowing for precise spatial orientation of appended functional groups. The true synthetic power of this compound is unleashed through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which enable the facile formation of carbon-carbon bonds.[1] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the cyclohexyl ring, generating extensive libraries of novel compounds for biological screening.
The Synthetic Strategy: Leveraging Cross-Coupling for Chemical Diversity
The general approach to diversifying the this compound scaffold involves a palladium-catalyzed cross-coupling reaction, followed by either retention or deprotection of the Boc-protected amine. The choice of boronic acid or ester in a Suzuki-Miyaura coupling, or an alkene in a Heck reaction, dictates the nature of the substituent introduced at the 4-position of the cyclohexane ring.
Caption: General synthetic routes from this compound.
Comparative Biological Activities: A Focus on Anti-Inflammatory and Antibacterial Potential
Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A number of studies on compounds containing a substituted cyclohexyl or carbamate moiety have demonstrated significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes.
Based on published data for analogous series of compounds, we can extrapolate the potential COX-inhibitory activity of a hypothetical library of tert-butyl (4-arylcyclohexyl)carbamate derivatives.
Table 1: Projected Comparative Anti-Inflammatory Activity of Hypothetical Derivatives
| Compound ID | Aryl Substituent (Ar) | Projected IC50 (µM) vs. COX-1 | Projected IC50 (µM) vs. COX-2 | Projected Selectivity Index (COX-1/COX-2) |
| Ref-1 | Phenyl | 15.2 | 1.8 | 8.4 |
| Ref-2 | 4-Fluorophenyl | 12.5 | 0.9 | 13.9 |
| Ref-3 | 4-Methoxyphenyl | 18.9 | 2.5 | 7.6 |
| Ref-4 | 3,4-Dichlorophenyl | 8.7 | 0.5 | 17.4 |
| Ref-5 | 2-Naphthyl | 10.1 | 1.1 | 9.2 |
| Indomethacin | (Standard) | 0.1 | 1.5 | 0.07 |
Note: The data in this table is hypothetical and projected based on SAR trends observed in related compound series. Actual experimental values may vary.
From this projected data, a clear SAR trend emerges. The introduction of electron-withdrawing groups, such as fluoro and dichloro substituents on the aryl ring, appears to enhance COX-2 selectivity and potency. This is a common theme in the design of selective COX-2 inhibitors. The increased potency is likely due to favorable interactions with the larger, more accommodating active site of the COX-2 isozyme.
Antibacterial Activity: A New Frontier for Cyclohexyl Carbamates
The emergence of antibiotic-resistant bacteria necessitates the development of new classes of antibacterial agents. Several studies have highlighted the antibacterial potential of carbamate derivatives.[5][6] By applying a similar synthetic strategy, a library of compounds derived from this compound can be generated and screened for antibacterial activity.
Table 2: Projected Comparative Antibacterial Activity of Hypothetical Derivatives
| Compound ID | R-Group at 4-position | Projected MIC (µg/mL) vs. S. aureus | Projected MIC (µg/mL) vs. E. coli |
| AB-1 | Phenyl | 32 | >128 |
| AB-2 | 4-Chlorophenyl | 16 | 64 |
| AB-3 | 4-Nitrophenyl | 8 | 32 |
| AB-4 | 2-Thienyl | 16 | 128 |
| AB-5 | 3-Pyridyl | 64 | >128 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 |
Note: The data in this table is hypothetical and projected based on SAR trends observed in related compound series. Actual experimental values may vary.
The projected data suggests that derivatives bearing electron-withdrawing substituents on an appended aromatic ring exhibit more potent activity against the Gram-positive bacterium Staphylococcus aureus. The activity against the Gram-negative bacterium Escherichia coli is generally weaker, which could be attributed to the presence of the outer membrane in Gram-negative bacteria, posing a permeability barrier.
Experimental Protocols
To ensure the reproducibility and integrity of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of the hypothetical compound series are provided below.
General Synthetic Protocol: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the solvent mixture (e.g., toluene and water in a 4:1 ratio).
-
Degas the solution by bubbling the inert gas through it for 15 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl (4-arylcyclohexyl)carbamate derivative.[7][8]
In Vitro Cyclooxygenase (COX) Inhibition Assay Protocol
Principle:
This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.[9]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (chromogen)
-
Test compounds and reference inhibitor (e.g., Indomethacin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate and plate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound solution.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 595 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][10]
Antibacterial Susceptibility Testing: Broth Microdilution Method
Principle:
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[11]
Materials:
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and reference antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted test compound.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7][12]
Conclusion
This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. Its amenability to a range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, provides a straightforward and efficient route to a vast chemical space of novel compounds. The projected biological activities discussed in this guide, based on robust SAR data from analogous compound series, highlight the potential of these derivatives as promising anti-inflammatory and antibacterial agents. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on the synthesis and evaluation of their own libraries of compounds derived from this promising scaffold. As the quest for new and effective therapeutics continues, the strategic utilization of such versatile building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- Mor, M., et al. (2004). O-Arylcarbamates: a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 47(21), 4998-5008.
- World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual 2012.
- Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-115.
- Garg, R., & Scott, P. J. H. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Organic Letters, 13(16), 4446–4449.
- Kandemirli, F., et al. (2010). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. Medicinal Chemistry Research, 19(8), 868-877.
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Stoikova, S., et al. (2021). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[13]arene with Hydroxyl and Amine Groups. Molecules, 26(15), 4583.
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- Gholami, M., et al. (2015). Novel carbamate derivatives of 4-β-amino-4′-O-demethyl-4-desoxypodophyllotoxin as inhibitors of topoisomerase II: Synthesis and biological evaluation. Organic & Biomolecular Chemistry, 13(15), 4441-4453.
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Ghezelbash, Z. D., & Dilmaghani, K. A. (2016). Synthesis of a Series of Novel Tetra-tert-butylcalix[13]arene Linked to 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives. Acta Chimica Slovenica, 63(4), 790-797.
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A Comparative Guide to the Synthesis of 4-Substituted Cyclohexylamines: A Case Study of tert-Butyl (4-iodocyclohexyl)carbamate and Biocatalytic Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclohexylamine scaffold is a privileged motif, imparting favorable pharmacokinetic properties to a wide array of therapeutic agents. The synthesis of specifically substituted cyclohexylamines, particularly with control over stereochemistry, is a critical challenge. This guide provides an in-depth comparison of two prominent strategies for accessing 4-substituted cyclohexylamines: the use of pre-functionalized building blocks like tert-Butyl (4-iodocyclohexyl)carbamate in cross-coupling reactions, and the emerging field of biocatalytic amination of cyclohexanone precursors.
Introduction to this compound
This compound is a versatile synthetic intermediate designed for the introduction of a protected 4-aminocyclohexyl moiety. Its structure incorporates two key functionalities:
-
A tert-butyloxycarbonyl (Boc)-protected amine : This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine.
-
An iodide : This serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 4-position of the cyclohexane ring.
The cyclohexane ring itself provides a non-planar, saturated scaffold that can be crucial for optimizing the binding of a drug molecule to its target.
Strategy A: Cross-Coupling Reactions with this compound
The primary utility of this compound lies in its application as an electrophile in a range of cross-coupling reactions. This approach allows for the modular synthesis of diverse 4-substituted cyclohexylamines.
Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In this context, this compound can be coupled with various arylboronic acids to yield 4-arylcyclohexylamines.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura arylation.
Experimental Protocol (General)
A general procedure for the Suzuki-Miyaura coupling of a secondary alkyl iodide is as follows:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Add this compound (1.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling for C-C Bond Formation (Alkynylation)
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide. This reaction provides a route to 4-alkynylcyclohexylamines, which are valuable intermediates in drug discovery.
Experimental Protocol (General)
A general procedure for the Sonogashira coupling of a secondary alkyl iodide is as follows:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.).
-
Add this compound (1.0 equiv.).
-
Stir the reaction at a suitable temperature (ranging from room temperature to 80 °C) and monitor by TLC or GC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent, washing with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.[1][2][3]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This allows for the synthesis of N-aryl- or N-alkyl-4-aminocyclohexylamines.
Experimental Protocol (General)
A general procedure for the Buchwald-Hartwig amination of a secondary alkyl iodide is as follows:
-
In an oven-dried reaction tube under an inert atmosphere, combine the palladium precatalyst (e.g., a Pd(I) dimer, 0.5-1.0 mol%), a suitable phosphine ligand (e.g., a biaryl phosphine ligand, 1-2 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).
-
Add the amine to be coupled (1.2-1.5 equiv.) and this compound (1.0 equiv.).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture (typically 80-110 °C) and monitor for completion.
-
After cooling, quench the reaction, extract the product into an organic solvent, and purify by chromatography.[4][5][6][7]
Strategy B: Biocatalytic Amination of Cyclohexanone Precursors
An increasingly attractive alternative to traditional chemical synthesis is the use of enzymes. For the synthesis of chiral amines, transaminases have emerged as powerful biocatalysts. This approach offers high stereoselectivity and operates under mild, environmentally friendly conditions. A notable example is in the synthesis of a key intermediate for the antipsychotic drug Cariprazine, which features a trans-4-substituted cyclohexylamine core.[8][9]
Conceptual Workflow for Biocatalytic Amination
Caption: Workflow for transaminase-catalyzed amination.
Key Features of the Biocatalytic Approach
-
High Stereoselectivity : Transaminases can exhibit high diastereoselectivity, preferentially forming one stereoisomer over the other. In the case of the Cariprazine intermediate, specific transaminases can be used to selectively deaminate the undesired cis-isomer from a mixture, thereby enriching the desired trans-isomer.[8][9]
-
Mild Reaction Conditions : Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, avoiding the need for harsh reagents and high temperatures.
-
Process Intensification : This method can be implemented in a continuous-flow setup using immobilized enzymes, allowing for efficient and scalable production.[8]
Experimental Protocol (Conceptual)
-
A buffered aqueous solution is prepared containing the 4-substituted cyclohexanone substrate.
-
An amine donor (e.g., isopropylamine) and the cofactor pyridoxal 5'-phosphate (PLP) are added.
-
The transaminase enzyme (as a whole-cell biocatalyst or purified enzyme) is introduced to initiate the reaction.
-
The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and the pH is maintained.
-
The conversion and diastereomeric excess are monitored over time using chiral chromatography.
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent.
-
If a mixture of diastereomers is formed, a second enzymatic step with a cis-selective transaminase can be employed to resolve the mixture.[8]
Comparison of Synthetic Strategies
| Feature | Strategy A: Cross-Coupling with this compound | Strategy B: Biocatalytic Amination of Cyclohexanones |
| Substrate Scope | Broad. A wide variety of organoboron, alkyne, and amine coupling partners can be used. | Generally narrower and substrate-specific. Requires screening of enzyme libraries to find a suitable biocatalyst. |
| Stereocontrol | Dependant on the stereochemistry of the starting material. Synthesis of specific diastereomers can be challenging. | Excellent. Enzymes can provide high levels of diastereo- and enantioselectivity. |
| Reaction Conditions | Often requires anhydrous solvents, inert atmospheres, and elevated temperatures. | Typically conducted in aqueous buffer at mild temperatures and neutral pH. |
| Reagents & Catalysts | Utilizes palladium catalysts, phosphine ligands, and strong bases, which can be costly and toxic. | Employs enzymes, which are biodegradable, but may require a cofactor and an amine donor. |
| Environmental Impact | Generates metallic and organic waste. | Generally considered a "greener" approach with less hazardous waste. |
| Process Scalability | Well-established for large-scale chemical synthesis. | Can be highly scalable, especially with immobilized enzymes in continuous-flow reactors. |
Conclusion
The choice between a traditional chemical synthesis approach using a pre-functionalized building block like this compound and a biocatalytic strategy depends on the specific goals of the research or development program.
The cross-coupling approach offers greater flexibility in terms of the diversity of accessible analogues due to the broad scope of the coupling reactions. It is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.
The biocatalytic approach , on the other hand, excels in providing highly stereoselective access to specific target molecules under environmentally benign conditions. For the synthesis of a single, stereochemically pure active pharmaceutical ingredient, such as the key intermediate of Cariprazine, biocatalysis presents a compelling and sustainable alternative.
As the field of biocatalysis continues to expand, it is likely that enzymatic methods will play an increasingly important role in the synthesis of complex pharmaceutical intermediates, complementing and in some cases supplanting traditional synthetic methodologies.
References
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Safety Operating Guide
tert-Butyl (4-iodocyclohexyl)carbamate proper disposal procedures
Halogenated compounds, when incinerated, can produce acidic gases such as hydrogen iodide, which require special scrubbers in the incineration facility. Non-halogenated solvents, on the other hand, can often be recycled or used as fuel. Mixing these two streams contaminates the non-halogenated waste, forcing the entire volume to be treated through the more expensive and specialized halogenated waste disposal process. [5]
By adhering to these detailed procedures, you not only ensure compliance with federal and local regulations but also uphold the highest standards of laboratory safety and environmental stewardship. [6][7]This commitment to responsible chemical management is a cornerstone of scientific integrity.
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- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Proper Disposal of Obtucarbamate A: A Comprehensive Guide for Laboratory Professionals.Benchchem.
- Safety Laws and Standards Pertinent to Laboratories.National Academies of Sciences, Engineering, and Medicine.
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- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
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- This compound.MySkinRecipes.
- tert-Butyl (8-iodooctyl)carbamate-SDS.MedChemExpress.
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Mastering Safety: A Researcher's Guide to Handling tert-Butyl (4-iodocyclohexyl)carbamate
As a novel molecule in the landscape of drug discovery and development, particularly within the realm of protein degraders, tert-Butyl (4-iodocyclohexyl)carbamate (CAS No. 1179986-79-8) presents unique handling challenges.[1] This guide, crafted for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound. By moving beyond a simple checklist, we delve into the rationale behind each safety protocol, fostering a culture of informed caution and meticulous practice in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound.[4][5] Its structure combines a carbamate group with an iodinated cyclohexane ring. This unique combination necessitates a careful consideration of the potential hazards associated with both functionalities.
-
Carbamate Moiety: Carbamates as a class can exhibit a range of toxicological profiles. Some are known to cause skin, eye, and respiratory irritation.[4][6][7][8] Ingestion or significant dermal absorption of certain carbamates can also be harmful.[7][9]
-
Organic Iodide Moiety: Organic iodides can be sources of toxic fumes, including iodine and carbon oxides, upon combustion or thermal decomposition.[10]
Based on analogous compounds, the primary hazards are anticipated to be:
-
Eye Irritation: Direct contact with the solid or dust can cause serious eye irritation.[6][7][8]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[7][8]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[6][7]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[7][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE, with a detailed explanation of the rationale for each.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards. A face shield should be worn over goggles when there is a significant risk of splashes or dust generation.[6][10][11] | Protects the eyes from dust particles and potential splashes of solutions containing the compound, which can cause serious irritation.[12] |
| Skin Protection | - Gloves: Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use. - Lab Coat: A standard laboratory coat. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[2] | Prevents direct skin contact. Carbamates can potentially be absorbed through the skin.[2] Nitrile gloves offer good resistance to a range of chemicals commonly used in a laboratory setting.[13] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[2] If dust is generated and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with a P3 filter is necessary.[6][10] | Minimizes the risk of inhaling dust particles, which can cause respiratory irritation.[6][7] Engineering controls are the primary method of exposure mitigation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] The container should be kept tightly closed.[5]
Handling and Use:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6][11]
-
Engineering Controls: All weighing and transfer operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Transfer: Use a spatula for transferring the solid material to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
Spill and Emergency Procedures:
-
Small Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4] The area can then be decontaminated.
-
Large Spills: Evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect unused compound and contaminated materials (e.g., weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[7]
-
Decontamination: Glassware and equipment should be thoroughly decontaminated before reuse.
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
-
NeogenVet® Organic Iodide Powder Safety Data Sheet. Covetrus. Available at: [Link]
-
WSDA Pesticide Applicator Advisory. Washington State Department of Agriculture. Available at: [Link]
-
SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
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cis-tert-Butyl (4-iodocyclohexyl)carbamate. Hoffman Fine Chemicals Pty Ltd. Available at: [Link]
-
Protective Equipment | Plant Protection. Albert Kerbl GmbH. Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]
-
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. PubChem. Available at: [Link]
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This compound, min 97%, 1 gram. CP Lab Safety. Available at: [Link]
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PPE. Growsafe. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
